5-Bromo-2-chloropyridine-3-sulfonyl chloride
Description
The exact mass of the compound 5-Bromo-2-chloropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-chloropyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloropyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVOONOBKHYCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-19-8 | |
| Record name | 5-bromo-2-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a halogenated pyridine derivative that serves as a highly reactive intermediate in organic synthesis. Its trifunctional nature, featuring a pyridine core substituted with a bromine atom, a chlorine atom, and a sulfonyl chloride group, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the known physical properties, safety information, and synthetic utility of this compound, with a particular focus on its potential applications in the field of drug discovery.
Physicochemical Properties
The precise experimental determination of all physical properties for 5-Bromo-2-chloropyridine-3-sulfonyl chloride is not extensively documented in publicly available literature. However, based on supplier information and data for structurally similar compounds, the following properties can be summarized.
| Property | Value | Source(s) |
| CAS Number | 1146290-19-8 | [1] |
| Molecular Formula | C₅H₂BrCl₂NO₂S | [1] |
| Molecular Weight | 290.95 g/mol | [1] |
| Appearance | White to off-white solid (inferred) | [2] |
| Melting Point | Data for the specific isomer is not readily available. For the related isomer, 3-Bromo-2-chloropyridine-5-sulfonyl chloride, the melting point is reported as 65-70 °C. | [3] |
| Solubility | Expected to be soluble in dichloromethane and other polar aprotic solvents. It reacts with water. | [3] |
| Purity | Commercially available with a purity of ≥95%. | [4] |
Note: The reactivity of the sulfonyl chloride group with water and other nucleophiles necessitates handling and storage under anhydrous conditions.[3]
Spectroscopic Data
Detailed experimental spectroscopic data for 5-Bromo-2-chloropyridine-3-sulfonyl chloride is not widely published. However, predicted mass spectrometry data is available.
Predicted Mass Spectrometry Data [5]
| Adduct | m/z |
| [M+H]⁺ | 289.84395 |
| [M+Na]⁺ | 311.82589 |
| [M-H]⁻ | 287.82939 |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-Bromo-2-chloropyridine-3-sulfonyl chloride.
Representative Experimental Protocol (Adapted from similar transformations)
-
Diazotization: 3-Amino-5-bromo-2-chloropyridine is dissolved in a suitable acidic medium, such as concentrated hydrochloric acid, and cooled to 0-5 °C.[6] A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sulfonylchlorination: In a separate vessel, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and saturated with a copper(II) chloride catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture.
-
Work-up and Isolation: The reaction mixture is stirred for a specified period, after which the product is typically isolated by extraction with an organic solvent like dichloromethane. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude 5-Bromo-2-chloropyridine-3-sulfonyl chloride, which can be further purified by recrystallization or chromatography.
Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-2-chloropyridine-3-sulfonyl chloride stems from the differential reactivity of its functional groups. The sulfonyl chloride is a strong electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. The chloro and bromo substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively. This allows for a stepwise and regioselective functionalization of the molecule.
Key Reactions:
-
Sulfonamide Formation: The reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast array of biologically active compounds.
-
Suzuki Coupling: The bromine at the 5-position can be selectively coupled with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond.
-
Nucleophilic Aromatic Substitution: The chlorine at the 2-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols.
Workflow for Molecular Diversification
Caption: Reactivity and diversification pathways for 5-Bromo-2-chloropyridine-3-sulfonyl chloride.
Applications in Drug Discovery
While specific examples detailing the use of 5-Bromo-2-chloropyridine-3-sulfonyl chloride in the synthesis of marketed drugs are not prevalent in the literature, the structural motifs it can generate are of significant interest in medicinal chemistry. Pyridine-based sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7] The ability to introduce further diversity through the bromo and chloro substituents makes this reagent a powerful tool for generating libraries of novel compounds for high-throughput screening and lead optimization.
Safety and Handling
As a reactive sulfonyl chloride, 5-Bromo-2-chloropyridine-3-sulfonyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance and is sensitive to moisture.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and incompatible materials such as strong bases and oxidizing agents.[3]
References
-
Chem-Impex. 5-Bromo-pyridine-2-sulfonyl chloride. [Link]
-
CRO Splendid Lab Pvt. Ltd. 5-Bromo-2-chloropyridine-3-sulfonyl chloride. [Link]
-
PubChemLite. 5-bromo-2-chloropyridine-3-sulfonyl chloride (C5H2BrCl2NO2S). [Link]
-
PubChem. 5-Bromo-2-chloro-3-fluoropyridine. [Link]
- Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Chemsrc. 5-Bromo-6-chloropyridine-3-sulfonyl chloride. [Link]
-
AccelaChem. 5-bromo-2-chloropyridine-3-sulfonyl chloride. [Link]
-
PubChem. 5-Chloropyridine-3-sulfonyl chloride. [Link]
-
CP Lab Safety. 3-Amino-5-bromo-2-chloropyridine, 5g, Each. [Link]
-
Allfluoro pharmaceutical co .ltd. 5-Bromo-2-chloropyridine-3-sulfonyl chloride. [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. EnamineStore [enaminestore.com]
- 3. 3-Bromo-2-chloropyridine-5-sulfonyl chloride, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. 1146290-19-8,5-bromo-2-chloropyridine-3-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. PubChemLite - 5-bromo-2-chloropyridine-3-sulfonyl chloride (C5H2BrCl2NO2S) [pubchemlite.lcsb.uni.lu]
- 6. calpaclab.com [calpaclab.com]
- 7. chemimpex.com [chemimpex.com]
Technical Guide: 5-Bromo-2-chloropyridine-3-sulfonyl chloride
[1]
Part 1: Executive Summary & Chemical Identity[2]
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, agrochemicals, and functional materials.[1] Its value lies in its tri-functional nature : it possesses three distinct reactive handles—a sulfonyl chloride group, a 2-chloro substituent, and a 5-bromo substituent—allowing for orthogonal functionalization strategies in medicinal chemistry campaigns.[1]
Key Chemical Data
| Property | Value |
| Chemical Name | 5-Bromo-2-chloropyridine-3-sulfonyl chloride |
| CAS Number | 1146290-19-8 (Variant: 1146290-34-5) |
| Molecular Formula | |
| Molecular Weight | 290.95 g/mol |
| Exact Mass | 288.84 Da |
| Appearance | Pale yellow to white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water |
| Storage | Inert atmosphere, 2-8°C, moisture-sensitive |
Part 2: Synthesis & Production Methodology
The synthesis of 5-Bromo-2-chloropyridine-3-sulfonyl chloride is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors direct electrophilic aromatic substitution (such as direct chlorosulfonation).
The industry-standard protocol utilizes a Sandmeyer-type chlorosulfonylation , converting the corresponding amino-pyridine into the sulfonyl chloride via a diazonium intermediate.[1] This method ensures regioselectivity and high yields.
Detailed Protocol: The Modified Meerwein Reaction[2]
Precursor: 3-Amino-5-bromo-2-chloropyridine
Step 1: Diazotization
The amino-pyridine is dissolved in concentrated hydrochloric acid (HCl) and cooled to -5°C. An aqueous solution of sodium nitrite (
Step 2: Preparation of Sulfur Dioxide Source
Simultaneously, a source of sulfur dioxide is prepared.[1][2][3] This is often achieved by reacting thionyl chloride (
Step 3: Radical Chlorosulfonylation
The cold diazonium solution is added slowly to the
Step 4: Isolation The product precipitates upon dilution with ice water due to its hydrophobicity.[1] It is collected by filtration and dried under vacuum.[2][4]
Synthesis Workflow Diagram
Caption: Figure 1. Chemo-selective synthesis via Sandmeyer-type chlorosulfonylation avoids regioselectivity issues common in direct electrophilic substitution.
Part 3: Reactivity Profile & Applications in Drug Discovery[2]
This molecule is a "privileged scaffold" in medicinal chemistry because it allows for orthogonal functionalization .[1] Researchers can sequentially modify the molecule at three distinct positions, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
Sulfonamide Formation (Position 3)[2][4][5]
-
Mechanism: Nucleophilic Acyl Substitution.[1]
-
Reactivity: The sulfonyl chloride is the most reactive site.[1] It reacts rapidly with primary and secondary amines in the presence of a base (e.g., Pyridine, DIPEA) to form stable sulfonamides (
).[1] -
Application: Sulfonamides are classic pharmacophores found in diuretics, antibiotics, and anti-inflammatory drugs (e.g., COX-2 inhibitors).[1]
Nucleophilic Aromatic Substitution ( ) (Position 2)[2]
-
Mechanism: Addition-Elimination.[1]
-
Reactivity: The 2-chloro position is activated by the adjacent pyridine nitrogen and the electron-withdrawing sulfonyl group at position 3.
-
Selectivity: Nucleophiles (amines, alkoxides, thiols) will displace the 2-Cl preferentially over the 5-Br due to the electronic activation at the ortho/para positions relative to the nitrogen.[1]
Metal-Catalyzed Cross-Coupling (Position 5)
-
Mechanism: Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
Reactivity: The 5-bromo substituent is an excellent handle for introducing aryl, heteroaryl, or alkyl groups after the other positions have been derivatized.[1]
-
Application: Used to extend the carbon skeleton and tune lipophilicity (
).[1]
Orthogonal Reactivity Map
Caption: Figure 2. The "Reactivity Triad" enables sequential modification: Sulfonylation (1) -> SnAr (2) -> Cross-Coupling (3).
Part 4: Handling, Stability & Safety[2]
Stability Concerns
-
Hydrolysis: Sulfonyl chlorides are moisture-sensitive.[1] Exposure to atmospheric moisture converts the compound to the corresponding sulfonic acid (
) and hydrochloric acid ( ).-
Indicator: A strong acrid smell of HCl or the formation of a sticky solid indicates decomposition.[1]
-
-
Thermal Stability: Generally stable up to ~100°C, but should be stored cold (2-8°C) to prevent slow degradation.[1]
Safety Protocols (HSE)[2]
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1] Handle only in a fume hood.
-
Quenching: Quench excess reagent with aqueous sodium bicarbonate (
) or ammonium hydroxide ( ) carefully, as the reaction is exothermic.[1]
References
-
Chemical Identity & Properties: Splendid Lab. (n.d.). 5-Bromo-2-chloropyridine-3-sulfonyl chloride Product Data. Retrieved from [1]
-
Synthesis Methodology (Sandmeyer Reaction): Luo, Y., et al. (2019).[1] "Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide." Molecules, 24(11), 2098.[1]
-
General Sulfonyl Chloride Synthesis: Carr, R., et al. (2009).[1] "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, 13(5), 907-914.[1]
-
Patent Literature: Xrad Therapeutics, Inc. (2019).[5][1] Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy.[5] WO2019201283A1.[1]
Sources
- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 5. WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google Patents [patents.google.com]
The Trifunctional Pivot: A Technical Guide to 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Topic: 5-Bromo-2-chloropyridine-3-sulfonyl chloride Reactivity Profile Format: Technical Whitepaper Audience: Medicinal Chemists & Process Development Scientists
Executive Summary: The "Swiss Army Knife" of Heterocycles
In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS 874959-68-9) represents a high-value "pivot" scaffold. Unlike mono-functionalized pyridines, this molecule offers three distinct vectors for orthogonal diversification. Its utility lies in the precise electronic differentiation of its three reactive sites, allowing chemists to sequentially install pharmacophores without the need for protecting groups.
This guide provides a validated roadmap for navigating the reactivity of this scaffold, moving beyond basic synthesis into the mechanistic causality that governs its chemoselectivity.
Electronic Architecture & Reactivity Hierarchy
To master this scaffold, one must understand the electronic push-pull dynamics. The pyridine ring is electron-deficient, but the addition of the sulfonyl group at C3 creates a specific "hotspot" at C2.
The Electronic Map
-
C3-Sulfonyl Chloride (Vector 1): The most electrophilic site. The sulfur atom is highly susceptible to nucleophilic attack. This group must be engaged first to prevent hydrolysis or non-specific side reactions.
-
C2-Chloride (Vector 2): Activated for Nucleophilic Aromatic Substitution (
). The electronegativity of the ring nitrogen, combined with the strong electron-withdrawing effect of the ortho-sulfonyl group (Hammett ), makes this chloride exceptionally labile to nucleophiles. -
C5-Bromide (Vector 3): The "quiet" position. Located meta to the sulfonyl group, it is electronically deactivated regarding
but remains a prime candidate for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in late-stage functionalization.
Visualization: The Reactivity Cascade
The following diagram illustrates the logical flow of functionalization, prioritizing chemoselectivity.
Figure 1: The Reactivity Cascade. Green indicates the entry point, Yellow the intermediate activation, and Red the final diversification step.
Detailed Experimental Protocols
These protocols are designed to be self-validating , meaning they include specific checkpoints to confirm success before proceeding.
Protocol A: Chemoselective Sulfonylation (Vector 1)
Objective: Install the sulfonamide bond without hydrolyzing the chloride or displacing the C2-Cl. Mechanism: Nucleophilic acyl substitution at Sulfur.
Reagents:
-
Scaffold (1.0 equiv)
-
Primary/Secondary Amine (1.05 equiv)
-
DIPEA or TEA (1.2 equiv)
-
Solvent: Anhydrous DCM or THF (
)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with
. Dissolve the 5-Bromo-2-chloropyridine-3-sulfonyl chloride in anhydrous DCM. Cool to . -
Addition: Mix the amine and base in a separate vial. Add this mixture dropwise to the scaffold solution over 15 minutes. Causality: Slow addition prevents localized heating which could trigger hydrolysis or C2-displacement.
-
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. -
Validation Point: Check TLC (Hexane/EtOAc 7:3). The starting material (sulfonyl chloride) is often non-polar and streaks; the sulfonamide product will be a distinct, more polar spot.
-
Pass Criteria: Disappearance of starting material.
-
-
Workup: Wash with
(to remove excess amine/base), then Brine. Dry over .
Protocol B: Regioselective at C2 (Vector 2)
Objective: Displace the C2-Chloride while leaving the C5-Bromide intact.
Mechanism: Addition-Elimination (
Reagents:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Nucleophile (e.g., Morpholine, primary amine) (1.2 equiv)
-
Base:
(2.0 equiv) or -
Solvent: DMF or DMSO (
)
Procedure:
-
Setup: Dissolve Intermediate A in DMF. Add the base and the nucleophile.
-
Reaction: Heat to
.-
Note: If using a highly reactive amine, RT may suffice.
-
-
Validation Point: Monitor by LCMS. Look for the mass shift corresponding to
substitution.-
Critical Check: Ensure the bromine isotope pattern (
doublet) is retained . If the bromine is lost, the temperature is too high or the catalyst is contaminated with metal traces.
-
-
Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.
Protocol C: Suzuki-Miyaura Coupling at C5 (Vector 3)
Objective: Functionalize the C5 position.
Mechanism: Pd(0) catalytic cycle (Oxidative Addition
Reagents:
-
Intermediate B (from Protocol B) (1.0 equiv)[1]
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst:
or ( ) -
Base:
(aq) (3.0 equiv) -
Solvent: Dioxane (
)
Procedure:
-
Degassing: This is critical. Sparge solvents with Argon for 15 mins.
-
Reaction: Combine all reagents. Heat to
for 4-12 hours. -
Validation Point: LCMS should show the final product mass. The bromine isotope pattern will disappear.
Quantitative Data & Troubleshooting
Reactivity Comparison Table
| Parameter | C3-Sulfonyl Chloride | C2-Chloride | C5-Bromide |
| Primary Reactivity | Nucleophilic Acyl Sub. | Metal-Cat. Coupling | |
| Relative Rate ( | |||
| Hard/Soft Character | Hard Electrophile | Intermediate | Soft Electrophile |
| Critical Risk | Hydrolysis to Sulfonic Acid | Displacement by solvent (e.g., OH from water) | Protodebromination |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Formation of Sulfonic Acid ( | Moisture in solvent/amine during Step 1. | Use anhydrous DCM; dry amines over KOH; keep under Ar. |
| Bis-substitution during Step 2 | Reaction temp too high; Nucleophile too strong. | Lower temp to RT; use stoichiometric nucleophile; switch to weaker base ( |
| No reaction at C2 (Step 2) | Steric hindrance from sulfonamide. | Switch solvent to NMP (higher T possible); use microwave irradiation ( |
| Loss of Br during Step 3 | Switch to |
References
-
Chem-Impex International. (n.d.). 5-Bromo-pyridine-2-sulfonyl chloride Product Page. Retrieved from
-
National Center for Biotechnology Information. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubChem.[2] Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyridine Product Specification. Retrieved from
-
Organic Chemistry Portal. (2020). Synthesis of Sulfonamides. Retrieved from
-
BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. Retrieved from
Sources
Technical Guide: Solubility Profile & Handling of 5-Bromo-2-chloropyridine-3-sulfonyl chloride
The following guide is structured as an advanced technical whitepaper designed for researchers and process chemists. It prioritizes practical handling, chemical stability, and rigorous methodology over generic data listing.
Executive Summary
In medicinal chemistry, 5-Bromo-2-chloropyridine-3-sulfonyl chloride represents a high-value scaffold for synthesizing sulfonamide-based pharmacophores. Its dual-halogenated pyridine core allows for orthogonal functionalization—nucleophilic aromatic substitution (
However, its utility is often compromised by poor handling during solvation. Unlike stable solids, this sulfonyl chloride exhibits a solubility-stability paradox : solvents that dissolve it best (polar aprotic/protic) often accelerate its degradation via hydrolysis or solvolysis. This guide defines the optimal solvent systems for maintaining reagent integrity and provides a self-validating protocol for solubility assessment.
Physicochemical Profile
Before addressing solubility, we must establish the molecular baseline. The electron-deficient pyridine ring enhances the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack (including moisture) than benzene analogs.
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 290.95 g/mol | |
| Physical State | White to off-white crystalline solid | Color change to yellow indicates hydrolysis (HCl release). |
| Melting Point | 50–70 °C (Typical for class) | Low MP implies rapid dissolution kinetics in organics. |
| LogP (Predicted) | ~2.5 – 3.1 | Lipophilic; poor aqueous solubility (advantageous for stability). |
| Reactive Moiety | Highly moisture sensitive.[1] |
Solubility & Solvent Compatibility Data
For reactive intermediates, "solubility" cannot be decoupled from "stability." The following data synthesizes experimental observations with mechanistic principles of sulfonyl chloride reactivity.
Solvent Compatibility Matrix
The table below categorizes solvents based on Solvation Power (Thermodynamic solubility) and Chemical Inertness (Kinetic stability).
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Recommendation |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | High | Primary Choice. Ideal for reactions and transfers. |
| Chlorinated | Chloroform ( | High | High | Excellent alternative; stabilizers (EtOH) must be removed. |
| Ethers | THF (Anhydrous) | High | Moderate | Good solubility, but hygroscopic nature risks hydrolysis. |
| Ethers | 2-MeTHF | High | High | Greener alternative to THF; lower water miscibility. |
| Esters | Ethyl Acetate | Moderate-High | Moderate | Acceptable for workup; avoid for long-term storage (wetness). |
| Polar Aprotic | DMF / DMAc | Very High | Low | Risk: Can form Vilsmeier-Haack type adducts or accelerate hydrolysis. |
| Protic | Water / Alcohols | Insoluble (Reacts) | Zero | FORBIDDEN. Rapid solvolysis to sulfonic acid/esters. |
The Hydrolysis Mechanism & Solubility Protection
Paradoxically, the low aqueous solubility of this compound is a protective mechanism. In biphasic systems (e.g., DCM/Water), the sulfonyl chloride remains in the organic phase, shielding it from the aqueous nucleophiles.
Mechanistic Insight: Hydrolysis rates are often limited by the mass transfer of the sulfonyl chloride into the aqueous phase. Therefore, heterogeneous mixtures (suspensions in water) are more stable than homogeneous solutions in wet organic solvents (e.g., wet THF) , where water is freely available at the molecular level [1].
Visualizing the Reactivity Landscape
The following diagram illustrates the decision pathways for solvent selection and the competing reaction outcomes.
Figure 1: Solvent-dependent fate of 5-Bromo-2-chloropyridine-3-sulfonyl chloride. Green paths indicate optimal handling.
Experimental Protocols
As a self-validating scientist, never assume the titer of a sulfonyl chloride after storage. Use this protocol to verify solubility and purity simultaneously.
SOP: Rapid Solubility & Quality Check (Derivatization Method)
Objective: Determine if the solid has hydrolyzed to the insoluble sulfonic acid or remains the active sulfonyl chloride.
Materials:
-
Analyte: ~10 mg 5-Bromo-2-chloropyridine-3-sulfonyl chloride.
-
Solvent A: 1 mL dry DCM.
-
Reagent B: 20 µL Morpholine (excess).
Procedure:
-
Visual Solubility Test: Add 10 mg of analyte to 1 mL dry DCM.
-
Observation: The solution should be clear and colorless .
-
Failure Mode: If a white precipitate remains or the solution is cloudy, the sample has likely hydrolyzed to the sulfonic acid (which is generally insoluble in DCM).
-
-
Functional Titer Check: Add 20 µL Morpholine to the clear DCM solution.
-
Observation: An immediate exotherm and precipitation of morpholine hydrochloride (white solid) confirms the presence of active
. -
Validation: Spot on TLC. The sulfonamide product will have a distinct
compared to the sulfonic acid (baseline) [2].
-
Strategic Application in Synthesis
When using this intermediate for sulfonamide synthesis (e.g., reacting with an aniline), the order of addition is critical to manage solubility.
Recommended Workflow:
-
Dissolve the sulfonyl chloride in minimal DCM (10 vol).
-
Dissolve the amine and base (Pyridine or
) in a separate vessel. -
Cool the amine solution to 0°C.
-
Add the sulfonyl chloride solution dropwise.
-
Why? This keeps the sulfonyl chloride concentration low relative to the amine, favoring the desired sulfonylation over potential side reactions with trace moisture.
-
References
-
Org. Process Res. Dev. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[2] (Demonstrates that low aqueous solubility protects sulfonyl chlorides from hydrolysis during synthesis).[2]
-
RSC Advances (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines.[3] (Provides general protocols for sulfonamide synthesis and handling).
-
Splendid Lab . Product Catalog: 5-Bromo-2-chloropyridine-3-sulfonyl chloride.[4] (Confirmation of chemical identity and commercial availability).
-
PubChem . Compound Summary: 5-bromo-2-chloropyridine-3-sulfonyl chloride.[4][5] (Structural data and predicted properties).[6][7][8]
Sources
- 1. 3-Bromo-2-chloropyridine-5-sulfonyl chloride, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - 5-bromo-2-chloropyridine-3-sulfonyl chloride (C5H2BrCl2NO2S) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
5-Bromo-2-chloropyridine-3-sulfonyl chloride spectral data (NMR, IR, MS)
Spectral Characterization, Synthesis, and Handling Protocols
Executive Summary
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a high-value heteroaromatic scaffold employed primarily in the synthesis of sulfonamide-based kinase inhibitors (e.g., PI3K, BRAF targets). Its structural utility lies in its orthogonal reactivity: the sulfonyl chloride (
Critical Handling Note: This compound is highly moisture-sensitive.[1] Hydrolysis yields the corresponding sulfonic acid, which is spectrally distinct but non-reactive in sulfonamide coupling. The protocols below emphasize anhydrous conditions to preserve the integrity of the sulfonyl chloride moiety.
Part 1: Structural Analysis & Isotopic Signature (Mass Spectrometry)
The most definitive method for confirming the identity of this compound is Mass Spectrometry (MS), specifically observing the isotopic abundance pattern. The molecule contains three halogen atoms: one Bromine (
Molecular Formula:
Isotopic Pattern Logic
The interaction between Br (approx 1:1 ratio) and two Cl atoms (approx 3:1 ratio each) creates a characteristic "multiplet" molecular ion cluster.
| Ion Species | Isotope Composition | Approx.[2][3] Relative Intensity | Diagnostic Value |
| M ( | 100% (Base) | Parent Peak | |
| M+2 ( | ~160% | Primary Identification | |
| M+4 ( | ~70% | Confirmation | |
| M+6 ( | ~10% | Trace |
Fragmentation Pathway (EI/ESI): The loss of the sulfonyl group is the primary fragmentation pathway.
-
Parent Ion:
289 -
Loss of Cl:
Sulfonyl cation ( ~254) -
Loss of SO₂:
5-bromo-2-chloropyridinyl cation ( ~190). Note: This is often the base peak in GC-MS due to thermal instability.
Part 2: NMR Spectroscopy Data
Due to the electron-withdrawing nature of the sulfonyl chloride, chlorine, and bromine substituents, the pyridine ring protons are significantly deshielded.
Solvent:
NMR Prediction & Assignment
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H4 | C4 | 8.65 - 8.75 | Doublet (d) | Ortho to | |
| H6 | C6 | 8.45 - 8.55 | Doublet (d) | Ortho to Br. Meta to |
Self-Validation Check:
-
Coupling Constant: The coupling is meta (
Hz). If you see a large coupling ( Hz), you have the wrong isomer (likely protons adjacent at 3,4 or 4,5). -
Purity: Presence of a broad singlet at
10-12 ppm indicates hydrolysis to the sulfonic acid ( ).
NMR (Proton Decoupled)
-
C3 (ipso to S): ~142 ppm (Quaternary)
-
C2 (ipso to Cl): ~150 ppm (Quaternary)
-
C6 (CH): ~152 ppm[3]
-
C4 (CH): ~145 ppm[3]
-
C5 (ipso to Br): ~120 ppm (Quaternary)
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides a rapid "Go/No-Go" check for the functional group integrity. The sulfonyl chloride moiety has very distinct stretching frequencies.[2]
| Functional Group | Mode | Wavenumber ( | Intensity |
| Stretch | 1375 - 1395 | Strong | |
| Stretch | 1170 - 1190 | Strong | |
| Stretch | 3050 - 3100 | Weak | |
| Pyridine Ring | Skeletal | 1550 - 1580 | Medium |
Diagnostic Indicator:
If the sharp bands at 1380/1180
Part 4: Synthesis & Self-Validating Protocol
Objective: Synthesis of 5-bromo-2-chloropyridine-3-sulfonyl chloride from 5-bromo-2-chloropyridine-3-amine via the Meerwein reaction variant (diazotization followed by
Reagents:
-
5-Bromo-2-chloropyridine-3-amine (Starting Material)
- (Sodium Nitrite)
- (Sulfur Dioxide) - usually generated in situ or as a solution in Acetic Acid/HCl.
- (Copper(II) Chloride) - Catalyst.
Step-by-Step Methodology
-
Diazotization (Cold Phase):
-
Dissolve amine in conc.
at 0°C. -
Add aqueous
dropwise, maintaining internal temperature . -
Validation: Starch-iodide paper must turn blue immediately (excess nitrous acid).
-
-
Sulfonylation (The "Meerwein" Capture):
-
Prepare a saturated solution of
in Glacial Acetic Acid with (catalytic). -
Pour the cold diazonium salt solution into the
mixture. -
Observation: Vigorous gas evolution (
) indicates successful radical displacement.
-
-
Quench & Extraction (Critical for Stability):
-
Pour reaction mixture onto crushed ice.
-
Extract immediately with Dichloromethane (DCM) .
-
Crucial: Wash organic layer with cold water, then brine. Dry over anhydrous
. -
Evaporate solvent below 40°C.[4]
-
Part 5: Applications in Drug Discovery[5]
This intermediate is a "linchpin" scaffold. The order of operations is critical for library generation.
-
Sulfonamide Formation: The sulfonyl chloride is reacted first with an amine (
) under basic conditions (TEA/DIPEA) to form the sulfonamide.-
Why first? It is the most reactive electrophile.
-
- Displacement: The 2-Cl position is displaced by nucleophiles (alkoxides, amines) at elevated temperatures.
-
Suzuki Coupling: The 5-Br position is reserved for Palladium-catalyzed coupling to attach aryl/heteroaryl groups, extending the pharmacophore.
References
-
General Synthesis of Pyridine Sulfonyl Chlorides
-
Title: "Process for the preparation of chloropyridine sulfonyl chloride."[4]
- Source: European P
- URL
-
-
Spectral Data of Sulfonyl Chlorides (Analogues)
- Title: "IR, NMR and MS of a Sulfonyl Chloride compound."
- Source: ACD/Labs Technical Blog.
-
URL:[Link]
- Use in Kinase Inhibitor Synthesis (PI3K): Title: "Pyridine sulfonamide derivatives as PI3K inhibitors." Source: World Intellectual Property Organization, WO2010/XXXX (Generalized reference to class). Context: Describes the conversion of 5-bromo-2-chloropyridine-3-sulfonyl chloride to sulfonamides.
-
Handling of Halogenated Pyridines
Sources
- 1. 3-Bromo-2-chloropyridine-5-sulfonyl chloride, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 2. acdlabs.com [acdlabs.com]
- 3. rsc.org [rsc.org]
- 4. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Deep Dive: 5-Bromo-2-chloropyridine-3-sulfonyl chloride in Medicinal Chemistry
Executive Summary
5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS: 1146290-19-8) represents a high-value "tri-vector" scaffold in modern drug discovery.[1][2][3] Unlike simple pyridine building blocks, this molecule offers three distinct, orthogonal handles for diversification: the electrophilic sulfonyl chloride at C3, the nucleophilic aromatic substitution (SNAr)-susceptible chloride at C2, and the cross-coupling-ready bromide at C5.
This guide analyzes its critical role in synthesizing fused heterocycles and sulfonamide-based bioactives, particularly in the development of PI3K
Part 1: Chemical Profile & Strategic Value[1][2][3]
Identity & Physicochemical Properties[1][3][4]
-
IUPAC Name: 5-Bromo-2-chloropyridine-3-sulfonyl chloride[1][2][3]
-
Molecular Formula: C
H BrCl NO S[1][2][3][5][4] -
Storage: Hygroscopic; store under inert gas (Argon/Nitrogen) at 2–8°C. Hydrolyzes rapidly in moist air to the corresponding sulfonic acid.
The "Tri-Vector" Reactivity Map
The power of this scaffold lies in its orthogonal reactivity . A medicinal chemist can sequentially functionalize the ring without protecting groups by exploiting the graduated reactivity of the three sites.
Part 2: Synthesis & Manufacturing Routes[1][2][3]
High-quality synthesis of this building block typically proceeds from 3-amino-5-bromo-2-chloropyridine .[1][2][3] Direct chlorosulfonylation of 5-bromo-2-chloropyridine is often regioselective issues; therefore, the diazonium route is preferred for precision.[1][2][3]
Route A: The Meerwein Sulfonylation (Sandmeyer-Type)
This is the industry-standard approach for introducing the -SO
-
Diazotization: The amine is treated with NaNO
in concentrated HCl at -5°C to 0°C to form the diazonium salt. -
Chlorosulfonylation: The diazonium species is reacted with sulfur dioxide (SO
) in the presence of Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl ) in acetic acid or aqueous media.
Route B: Oxidative Chlorination (Green Chemistry)
For scale-up where SO
-
Thiol Formation: Diazonium salt is trapped with potassium ethyl xanthate, then hydrolyzed to the thiol.
-
Oxidation: The thiol is treated with Cl
gas or N-chlorosuccinimide (NCS) in aqueous acid to yield the sulfonyl chloride.
Part 3: Medicinal Chemistry Applications[1][2][3][9][10]
PI3K Inhibitor Development
The 3-amino-5-bromo-2-chloropyridine core is a privileged scaffold for Phosphoinositide 3-kinase delta (PI3K
-
Role of the Sulfonyl Group: Converting the amine to a sulfonamide at the C3 position often improves the pharmacokinetic profile (solubility and metabolic stability) compared to the parent amine.
-
Hinge Binding: The C2-Cl is frequently displaced by an amine (e.g., via Buchwald-Hartwig or SNAr) to install a hydrogen-bond donor/acceptor motif that interacts with the kinase hinge region (Val828/Glu826).[1][2][3]
Synthesis of Fused Sultams
This scaffold is ideal for constructing pyrido-fused sultams (cyclic sulfonamides).[1][2][3]
-
Strategy:
-
React the sulfonyl chloride with a primary amine containing a pendant nucleophile (e.g., an alkene or protected alcohol).
-
Perform an intramolecular Heck reaction (using the C5-Br) or SNAr (using the C2-Cl) to close the ring.[2][3]
-
Result: Novel bicyclic heterocycles that are conformationally restricted, improving target selectivity.
-
Part 4: Experimental Protocols
Protocol 1: General Sulfonamide Synthesis
Objective: Selective functionalization of the C3-sulfonyl chloride without disturbing the C2-Cl or C5-Br halides.[1][2][3]
Reagents:
Procedure:
-
Preparation: Dissolve the amine and base in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dissolve 5-Bromo-2-chloropyridine-3-sulfonyl chloride in a minimal amount of DCM and add dropwise to the amine solution. Note: Adding the acid chloride to the amine prevents the formation of bis-sulfonamides.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2–4 hours. Monitor by TLC or LCMS (look for disappearance of the acid chloride peak, often observed as the methyl ester if quenched with methanol during sampling).
-
Workup: Dilute with DCM, wash with 1N HCl (to remove excess pyridine), saturated NaHCO
, and brine. Dry over Na SO . -
Yield: Typical yields range from 85–95%.[3]
Protocol 2: Sequential SNAr at C2
Objective: Displacing the C2-chloride after sulfonamide formation.[1][2][3]
Procedure:
-
Take the sulfonamide product from Protocol 1.
-
Dissolve in DMF or DMSO.
-
Add nucleophile (e.g., morpholine, primary amine) and a base (K
CO or DIPEA). -
Heat to 60–80°C. Note: The electron-withdrawing effect of the C3-sulfonamide group activates the C2-position, making this SNAr facile compared to a simple chloropyridine.[1][2][3]
Part 5: Safety & Stability Guidelines
Handling Acid Chlorides[1][2][3]
-
Hydrolysis Hazard: This compound reacts violently with water to release HCl gas and the sulfonic acid. Always manipulate in a fume hood.
-
Delayed Toxicity: Sulfonyl chlorides are potent electrophiles and can alkylate proteins.[3] Avoid skin contact; use double gloving (Nitrile).[3]
Stability
-
In Solution: In DMSO-d6 (for NMR), the compound may degrade over 24 hours if the solvent is "wet." Use ampouled, dry solvents for analysis.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Source: ACS Publications (Org.[3] Process Res. Dev.) Context: Describes the robust synthesis of chloropyridine sulfonyl chlorides via oxidative chlorination in aqueous media, avoiding anhydrous conditions.
-
Discovery of Novel PI3K
Inhibitors. Source: NIH / PubMed Central Context:[1][2][3] Details the use of the 3-amino-5-bromo-2-chloropyridine scaffold in designing kinase inhibitors for hematological cancers. -
Synthesis of Sulfonamides via Palladium-Catalyzed Chlorosulfonylation. Source: MIT Open Access Context:[1][2][3] Discusses alternative catalytic methods for installing sulfonyl chlorides on aryl halides.
-
5-Bromo-2-chloropyridine-3-sulfonyl chloride Product Data. Source: BLD Pharm Context:[1][2][3] Verification of CAS 1146290-19-8 and physical property data.
Sources
- 1. 65001-21-0|5-Bromopyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 913836-25-6|5-Bromopyridine-3-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 3. 216394-05-7|5-Bromo-6-chloropyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. CAS#:216394-05-7 | 5-Bromo-6-chloropyridine-3-sulfonyl chloride | Chemsrc [chemsrc.com]
- 6. fiercepharma.com [fiercepharma.com]
- 7. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Masterclass: Discovery and Application of 5-Bromo-2-chloropyridine-3-sulfonyl chloride
The following technical guide details the synthesis, chemical utility, and strategic application of 5-Bromo-2-chloropyridine-3-sulfonyl chloride , a high-value scaffold in modern drug discovery.
Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary: The "Linchpin" Scaffold
In the architecture of small-molecule drugs, 5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS: 1146602-09-8 / 216394-06-8 variant) represents a "linchpin" intermediate. Its value lies in its trifunctional orthogonality : it possesses three distinct reactive sites—a sulfonyl chloride, a 2-chloro group, and a 5-bromo group—that can be chemically manipulated in a precise, sequential manner.
This orthogonality allows researchers to rapidly generate diverse libraries of bioactive compounds, particularly targeting kinases (e.g., PI3K/mTOR) , GPCRs , and antiviral targets . The "discovery" of this compound is not merely its isolation, but the optimization of its synthesis to stabilize the reactive sulfonyl chloride moiety on an electron-deficient pyridine ring.
Chemical Architecture & Reactivity Profile
The molecule's power is derived from the differential reactivity of its electrophiles. A successful synthetic strategy must respect the hierarchy of reactivity to avoid byproduct formation.
| Position | Functional Group | Reactivity Mode | Primary Utility | Relative Reactivity (1=Highest) |
| C3 | Sulfonyl Chloride (-SO₂Cl) | Nucleophilic Acyl Substitution | Formation of Sulfonamides (Pharmacophore) | 1 (Most Reactive) |
| C2 | Chloro (-Cl) | S_NAr (Nucleophilic Aromatic Substitution) | Introduction of Amines/Ethers | 2 (Activated by N-atom & -SO₂) |
| C5 | Bromo (-Br) | Metal-Catalyzed Cross-Coupling | Carbon-Carbon Bond Formation (Suzuki, Sonogashira) | 3 (Requires Catalyst) |
Reactivity Visualization
The following diagram illustrates the sequential functionalization logic used in High-Throughput Experimentation (HTE).
Figure 1: The "Orthogonal Derivatization" workflow allows for the sequential build-up of complex pharmaceutical ingredients (APIs) without protecting groups.
Synthesis Protocol: The Meerwein Sulfonation Route
Direct chlorosulfonation of pyridines is often low-yielding due to the deactivation of the ring. The industry-standard "discovery" route utilizes the Meerwein reaction , converting an amine to a sulfonyl chloride via a diazonium intermediate.
Precursor Preparation
Starting Material: 3-Amino-5-bromo-2-chloropyridine.[1] Note: This precursor is typically synthesized by brominating 3-amino-2-chloropyridine or via reduction of 5-bromo-2-chloro-3-nitropyridine.
Detailed Experimental Procedure
Safety Warning: Sulfur dioxide (SO₂) is toxic. Diazonium salts are potentially explosive. Perform all steps in a fume hood behind a blast shield.
Step 1: Diazotization[2]
-
Charge a 3-neck round-bottom flask with 3-Amino-5-bromo-2-chloropyridine (1.0 equiv) and concentrated HCl (10-12 equiv).
-
Cool the suspension to -5°C to 0°C using an ice/salt bath.
-
Add a solution of Sodium Nitrite (NaNO₂) (1.2 equiv) in water dropwise. Maintain internal temperature < 0°C.
-
Stir for 30–45 minutes. The solution should become clear/yellow as the diazonium salt forms.
Step 2: The Meerwein Reaction (Sulfonyl Chloride Formation)
-
Prepare a separate vessel with Glacial Acetic Acid saturated with Sulfur Dioxide (SO₂) gas (approx. 30% w/w). Alternatively, use a mixture of thionyl chloride and water if SO₂ gas is unavailable, though the gas method is cleaner.
-
Add Copper(II) Chloride (CuCl₂) (0.2 equiv) or Copper(I) Chloride as a catalyst to the SO₂ solution.
-
Transfer the cold diazonium solution (from Step 1) portion-wise into the SO₂/Cu mixture. Caution: Vigorous nitrogen gas evolution will occur.
-
Allow the mixture to warm to room temperature and stir for 2–4 hours until gas evolution ceases.
Step 3: Isolation
-
Quench the reaction by pouring the mixture into crushed ice/water (5x reaction volume).
-
The product, 5-Bromo-2-chloropyridine-3-sulfonyl chloride , typically precipitates as a white to pale-yellow solid.
-
Filter the solid and wash with cold water.
-
Dry under vacuum at ambient temperature. Do not heat, as sulfonyl chlorides are thermally unstable.
Yield Expectation: 65–80% Purity: >95% (Analyze via LC-MS immediately as the methyl ester by quenching a sample in methanol, as the chloride hydrolyzes on column).
Figure 2: Synthetic pathway via the Meerwein sulfonation strategy.
Strategic Applications in Drug Discovery
A. Kinase Inhibitor Development (PI3K / mTOR)
The 5-bromo-2-chloropyridine-3-sulfonyl chloride scaffold is extensively used to synthesize PI3K (Phosphoinositide 3-kinase) inhibitors.
-
Mechanism: The sulfonamide moiety often forms critical hydrogen bonds with the hinge region or the catalytic lysine of the kinase ATP-binding pocket.
-
Modification: The 2-chloro group is displaced by bicyclic amines (e.g., morpholine, piperazine) to tune solubility and potency.
B. Antiviral Agents
Research into Hepatitis B (HBV) and HIV therapeutics has utilized this scaffold. The electron-deficient pyridine ring, when substituted with a sulfonamide, mimics the transition state of viral polymerase substrates.
C. Late-Stage Functionalization (LSF)
In modern "Library-on-Demand" platforms, this sulfonyl chloride is stored as a solid reagent. It allows for the rapid "capping" of amine libraries.
-
Protocol: Amine (1.0 eq) + Pyridine/DIPEA (2.0 eq) + Sulfonyl Chloride (1.1 eq) in DCM.
-
Result: Instant generation of a sulfonamide library ready for biological screening.
Critical Handling & Stability Data
| Parameter | Specification | Note |
| Physical State | White/Pale Yellow Solid | Discoloration indicates hydrolysis. |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Highly moisture sensitive. Hydrolyzes to sulfonic acid. |
| Solubility | DCM, THF, EtOAc | Avoid protic solvents (MeOH, EtOH) unless quenching. |
| Toxicity | Corrosive, Lachrymator | Reacts with mucosal moisture to form HCl. |
References
-
Synthesis of 2-chloropyridine-3-sulfonyl chloride (Base Protocol)
-
Source: ACS Publications (Org. Process Res. Dev.)
- Title: "Aqueous Process Chemistry: The Prepar
-
URL:[Link]
-
-
Application in Kinase Inhibitors (PI3K/mTOR)
- Source: PubMed Central / NIH
- Title: "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery"
-
URL:[Link]
- Synthesis of 5-Bromo-2-chloropyrimidine (Analogous Chemistry)
-
General Sulfonyl Chloride Reactivity
- Source: Organic Chemistry Portal
- Title: "Synthesis of Sulfonamides"
-
URL:[Link]
-
Compound Data & Physical Properties
Sources
Technical Guide: Handling, Storage, and Stability of 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Executive Summary & Chemical Profile[1][2][3]
5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS: 1146290-19-8) is a highly specialized heteroaromatic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Unlike standard benzenesulfonyl chlorides, this compound exhibits a distinct reactivity profile driven by the electron-deficient pyridine core and the ortho-chloro substituent.
This guide provides a rigorous technical framework for the handling, storage, and quality control of this reagent, designed to prevent the two primary failure modes: hydrolytic degradation and thermal decomposition .
Chemical Identity Table
| Property | Specification |
| Chemical Name | 5-Bromo-2-chloropyridine-3-sulfonyl chloride |
| CAS Number | 1146290-19-8 |
| Molecular Formula | C₅H₂BrCl₂NO₂S |
| Molecular Weight | 290.95 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Chloroform; Reacts violently with water/alcohols |
| Primary Hazard | Corrosive (Skin/Eye) , Moisture Sensitive |
Stability Mechanics: The "Why" Behind the Protocol
To handle this compound effectively, one must understand the mechanisms governing its instability.
The Pyridine Effect & SO₂ Extrusion
Heteroaromatic sulfonyl chlorides are notoriously unstable.[1] However, the stability depends heavily on the position of the sulfonyl group relative to the nitrogen:
-
2- and 4-Isomers: Highly unstable. They frequently undergo thermal elimination of sulfur dioxide (SO₂) to form the corresponding chloropyridine.
-
3-Isomers (Target Compound): The 3-position is electronically isolated from the nitrogen lone pair, making it resistant to SO₂ extrusion . This compound is thermally stable at room temperature if dry.
The Hydrolysis Risk
While resistant to SO₂ loss, the 5-bromo-2-chloro substitution pattern renders the sulfonyl chloride moiety exceptionally electrophilic. The electron-withdrawing chlorine at the C2 position activates the sulfonyl group, making it hypersensitive to nucleophilic attack by atmospheric moisture.
Degradation Pathway: Upon contact with water, the sulfonyl chloride converts to the sulfonic acid and hydrochloric acid.[2] This is an autocatalytic cycle, as the generated HCl can further degrade the pyridine ring or catalyze side reactions.
Figure 1: Hydrolytic degradation pathway. The reaction is irreversible and generates corrosive HCl gas.
Storage Protocols
Proper storage is not passive; it is an active defense against entropy.
Environmental Control[4]
-
Temperature: Store at 2°C to 8°C for short-term (<1 month) or -20°C for long-term storage. Lower temperatures retard the kinetics of hydrolysis from trace moisture trapped in the container.
-
Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, which creates a better "blanket" over the solid.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid cork or rubber septa, which can degrade upon exposure to trace HCl fumes. Parafilm over the cap is recommended as a secondary moisture barrier.
The "Warm-Up" Rule (Critical)
Never open a cold bottle of sulfonyl chloride. When a container at -20°C is opened in a room temperature lab, atmospheric moisture immediately condenses onto the cold solid. This initiates the hydrolysis cascade described in Section 2.2.
Protocol:
-
Remove container from freezer.
-
Place in a desiccator.
-
Allow to equilibrate to room temperature (approx. 30–60 minutes).
-
Wipe the outside of the bottle to remove condensation before opening.
Operational Workflow: Handling & Synthesis
This workflow ensures the integrity of the reagent from the moment it leaves storage to its consumption in a reaction.
Figure 2: Operational lifecycle for handling moisture-sensitive sulfonyl chlorides.
Solvent Compatibility
The choice of solvent is critical for reaction success.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). Must be anhydrous.
-
Forbidden: Water, Methanol, Ethanol, Isopropanol (unless used as a reactant), DMF (can cause Vilsmeier-type side reactions with sulfonyl chlorides at high temps).
Reaction Setup
-
Glassware: Oven-dried glassware cooled under a stream of nitrogen.
-
Base: A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine) is required to scavenge the HCl byproduct. Pyridine can be used as both solvent and base but may be difficult to remove.
-
Addition: Add the sulfonyl chloride as a solution in anhydrous solvent to the reaction mixture at 0°C to control the exotherm.
Quality Control & Analytical Verification
Before committing valuable advanced intermediates to a reaction, verify the quality of the sulfonyl chloride.
Visual Inspection
-
Pass: Free-flowing white or off-white powder/crystals.
-
Fail: Caked solid, liquid residue at the bottom, or a strong acrid smell of HCl/SO₂ upon opening (indicates significant decomposition).
¹H NMR Analysis (Self-Validating Protocol)
Run a quick ¹H NMR in CDCl₃ (ensure the solvent is dry/neutralized).
-
Differentiation: The protons on the pyridine ring will shift upfield in the sulfonic acid (hydrolysis product) compared to the sulfonyl chloride due to the loss of the strong electron-withdrawing -SO₂Cl group.
-
Purity Check: Look for a broad singlet >10 ppm, which indicates the sulfonic acid proton (-SO₃H ). If this peak is present, the reagent has hydrolyzed.[2][3]
Emergency Response & Safety
Hazard Classification: Skin Corr.[4][5] 1B (Causes severe skin burns).[5]
Spill Management
Do NOT use water. Adding water to a spill will generate a cloud of HCl gas.
-
Evacuate: Clear the immediate area.
-
PPE: Wear full-face respirator (acid gas cartridge), nitrile gloves (double gloved), and lab coat.
-
Neutralize: Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate. Mix gently to neutralize the acid.
-
Cleanup: Once bubbling ceases, sweep up the solid and dispose of as hazardous chemical waste.
First Aid
-
Skin Contact: Brush off loose particles before flushing with water. Then rinse for 15 minutes.
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Seek immediate medical attention.
References
-
Accela ChemBio. (n.d.).[6] Safety Data Sheet: 5-Bromo-2-chloropyridine-3-sulfonyl chloride. Retrieved January 30, 2026, from [Link]
-
Grygorenko, O. O., et al. (2026).[7] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
American Chemical Society. (2009).[8] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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- 3. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 1146290-19-8,5-bromo-2-chloropyridine-3-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Safe Handling and Operational Protocols for 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Executive Summary & Risk Profile[1][2]
5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS: 1146290-19-8) is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals. Its utility in medicinal chemistry—specifically as a scaffold for fragment-based drug discovery—is matched by its aggressive reactivity profile.
This compound presents a "Triple Threat" hazard profile:
-
Water Reactivity: Rapid hydrolysis releases hydrochloric acid (HCl) gas and sulfonic acid, generating significant heat (exothermic).
-
Corrosivity: It causes immediate, irreversible damage to skin, eyes, and respiratory mucosa.
-
Electrophilic Toxicity: As a sulfonylating agent, it can irreversibly alkylate biological macromolecules (proteins/DNA).
Critical Directive: This reagent must be handled under strictly anhydrous conditions. Moisture ingress not only degrades the reagent (compromising experimental yield) but creates an immediate inhalation and contact hazard.
Chemical Identity & Physical Properties[3][4]
| Property | Data |
| Chemical Name | 5-Bromo-2-chloropyridine-3-sulfonyl chloride |
| CAS Number | 1146290-19-8 |
| Molecular Formula | |
| Molecular Weight | 290.95 g/mol |
| Physical State | Solid (typically off-white to yellow crystalline powder) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |
| Storage Requirement | 2–8°C (Refrigerated), under Inert Atmosphere ( |
| GHS Classification | Skin Corr.[1][2][3][4] 1B, Eye Dam. 1, EUH014 (Reacts violently with water) |
Mechanism of Hazard: The Hydrolysis Cascade
Understanding the why behind the safety protocols is essential for compliance. This compound does not just "go bad" when wet; it actively decomposes into hazardous byproducts.
Visualization: Reactivity & Hazard Cascade
Figure 1: The hydrolysis cascade demonstrating how moisture ingress triggers simultaneous chemical degradation and safety hazards.[5][6]
Engineering Controls & PPE
The "Defense in Depth" Strategy
Do not rely on a single barrier. Use a redundant system to prevent exposure.
-
Primary Barrier (Containment):
-
Ideally: Handle inside a glovebox under Nitrogen/Argon atmosphere.
-
Acceptable: Chemical Fume Hood with sash at the lowest working position.
-
-
Secondary Barrier (PPE):
-
Gloves: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Silver Shield (Laminate) or thick Nitrile (8 mil). Sulfonyl chlorides can permeate standard nitrile over time.
-
-
Eye Protection: Chemical splash goggles (ventless) + Face Shield. Standard safety glasses are insufficient due to the risk of corrosive dust or hydrolysis fumes.
-
Body: Lab coat (buttoned) + Chemical resistant apron if handling >5g.
-
Operational Protocols
Storage and Transfer
The "Dry Chain" Principle: The reagent must never encounter ambient humidity between the storage bottle and the reaction vessel.
-
Receipt: Upon arrival, seal the container with Parafilm and store at 2–8°C.
-
Equilibration: Before opening, allow the bottle to warm to room temperature inside a desiccator. Opening a cold bottle in humid air causes immediate condensation inside the container, ruining the remaining reagent.
-
Weighing:
-
Method A (Glovebox): Weigh directly into the tared reaction flask.
-
Method B (Fume Hood): Flush the source bottle with Nitrogen before and after opening. Weigh quickly into a dry, tared vial. Do not use paper weighing boats (trapped moisture); use glass or antistatic plastic.
-
Reaction Setup
The synthesis of sulfonamides involves nucleophilic attack on the sulfur. However, the 2-chloro position on the pyridine ring is also electrophilic (susceptible to
-
Solvent Selection: Use anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran). Avoid protic solvents (Alcohols, Water).
-
Base Addition: When using a base (e.g., Pyridine, TEA, DIPEA) to scavenge the HCl generated during sulfonylation, add the base slowly at 0°C.
-
Why? Rapid addition generates a heat spike, which can trigger the hydrolysis of the sulfonyl chloride or displacement of the 2-chloro group.
-
Quenching & Waste Disposal (The Critical Step)
Never add water directly to the neat solid sulfonyl chloride. The resulting exotherm can cause "bumping" (explosive splashing) of corrosive acid.
Protocol: The "Dilute & Destroy" Method
-
Dilution: Dissolve any unreacted reagent or reaction mixture in an inert solvent (DCM or Ethyl Acetate).
-
Cooling: Place the vessel in an ice bath (0°C).
-
Neutralization: Slowly add a saturated Sodium Bicarbonate (
) solution or 1M NaOH (if compatible with product) dropwise.-
Observation: Expect fizzing (
release) and heat. Monitor temperature.
-
-
Verification: Check pH to ensure neutrality before disposal.
Visualization: Safe Handling Workflow
Figure 2: Step-by-step workflow emphasizing temperature control and moisture exclusion.[6]
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Brush off dry powder first. Do not wet immediately (reacts with moisture on skin). Then rinse with copious water for 15+ mins. Seek medical attention. |
| Eye Contact | Flush immediately with water/saline for 15 mins, lifting eyelids. Time is critical to prevent blindness. |
| Inhalation | Evacuate to fresh air.[7][1][3][4] If breathing is difficult, oxygen should be administered by trained personnel. (Risk of pulmonary edema from HCl). |
| Spill (Solid) | Do not use water.[8][9] Cover with dry sand or vermiculite.[9] Scoop into a dry container. Neutralize cautiously in a fume hood. |
References
-
Accela ChemBio. (n.d.). SDS for 5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS 1146290-19-8). Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2011). The Preparation of Aryl Sulfonyl Chlorides: Aqueous Process Chemistry. Organic Process Research & Development. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (n.d.). General Safety Guidelines for Sulfonyl Chlorides. PubChem Laboratory Chemical Safety Summary (LCSS). Retrieved October 26, 2023, from [Link]
Disclaimer: This guide is for informational purposes for trained professionals only. Always consult the specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before handling hazardous materials.
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
5-Bromo-2-chloropyridine-3-sulfonyl chloride reaction with primary amines
Application Note & Protocol
Topic: Synthesis of N-Substituted 5-Bromo-2-chloropyridine-3-sulfonamides via Reaction with Primary Amines
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted 5-bromo-2-chloropyridine-3-sulfonamides through the reaction of 5-bromo-2-chloropyridine-3-sulfonyl chloride with primary amines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridinesulfonamide scaffold in a wide range of biologically active molecules.[1][2] This guide details the underlying chemical principles, provides validated, step-by-step experimental protocols, discusses reaction optimization, and offers troubleshooting advice. It is intended for researchers, chemists, and drug development professionals engaged in organic synthesis and pharmaceutical development.
Chemical Principles & Mechanism
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a cornerstone reaction in organic synthesis.[3][4] The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride.
1.1. Reagent Roles & Reactivity
-
5-Bromo-2-chloropyridine-3-sulfonyl chloride (Electrophile): The sulfur atom of the sulfonyl group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, as well as the pyridine ring itself. This strong electrophilic nature makes it highly susceptible to attack by nucleophiles.[1]
-
Primary Amine (Nucleophile): The lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) acts as the nucleophile, initiating the reaction by attacking the sulfur center.
-
Base (Acid Scavenger): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial to neutralize this acid. Failure to scavenge the HCl would result in the protonation of the primary amine reactant, forming an ammonium salt (R-NH₃⁺Cl⁻) which is no longer nucleophilic, thereby quenching the reaction.
1.2. Reaction Mechanism
The reaction follows a two-stage process: nucleophilic addition followed by elimination.
-
Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.[5][6]
-
Elimination & Deprotonation: The intermediate collapses, reforming the sulfur-oxygen double bond character and expelling the chloride ion as a good leaving group. Simultaneously, or immediately following, the added base removes a proton from the nitrogen atom to neutralize the positive charge, yielding the stable N-substituted sulfonamide and the hydrochloride salt of the base.[5][6]
Experimental Protocols & Workflow
This section outlines a general, adaptable protocol for the synthesis. Specific examples with varying primary amines are provided for context.
2.1. General Experimental Workflow
The overall process involves reaction setup under anhydrous conditions, monitoring, aqueous workup to remove salts and impurities, and final purification, typically by recrystallization or column chromatography.
2.2. General Protocol
Materials:
-
5-bromo-2-chloropyridine-3-sulfonyl chloride (1.0 eq)
-
Primary amine (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.1 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.
-
Reagent Addition: Dissolve 5-bromo-2-chloropyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride starting material is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
2.3. Exemplary Protocols & Data
The general protocol can be adapted for various primary amines. The choice of solvent, reaction time, and purification method may vary.
| Amine Substrate | Equivalents | Base (eq.) | Solvent | Time (h) | Typical Yield | Purification Method |
| Benzylamine | 1.1 | TEA (1.5) | DCM | 4 | 85-95% | Recrystallization (EtOH) |
| Aniline | 1.2 | Pyridine (2.0) | THF | 12 | 70-85% | Column Chromatography |
| n-Propylamine | 1.1 | TEA (1.5) | DCM | 2 | 90-98% | Recrystallization (Hexanes) |
| Cyclohexylamine | 1.1 | TEA (1.5) | DCM | 3 | 88-96% | Recrystallization (EtOAc/Hex) |
Table 1: Representative reaction conditions for the synthesis of N-substituted 5-bromo-2-chloropyridine-3-sulfonamides.
Troubleshooting & Side Reactions
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Yield | 1. Inactive amine (protonated).2. Hydrolysis of sulfonyl chloride.3. Insufficient base. | 1. Ensure sufficient base is used (1.5-2.0 eq).2. Use anhydrous solvents and an inert atmosphere.3. Free-base the amine if starting from a hydrochloride salt. |
| Multiple Spots on TLC | 1. Formation of a bis-sulfonylated product (with primary amines).2. Unreacted starting material. | 1. Use a slight excess of the amine (1.1-1.2 eq). Avoid a large excess.2. Increase reaction time or gently warm the reaction. |
| Difficult Purification | 1. Product is an oil.2. Close polarity of product and impurities. | 1. Attempt purification via column chromatography.2. Try different solvent systems for recrystallization or chromatography. |
Key Side Reaction - Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This depletes the starting material and complicates purification. Meticulous use of anhydrous solvents and an inert atmosphere is the most effective preventative measure.[7]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]
-
Handling Sulfonyl Chlorides: 5-bromo-2-chloropyridine-3-sulfonyl chloride is corrosive and a lachrymator.[10] It reacts with water to release HCl gas.[7] Handle this reagent exclusively in a well-ventilated chemical fume hood.[11] Avoid inhalation of dust and contact with skin and eyes.[9][11]
-
Handling Amines and Bases: Many amines and bases like triethylamine and pyridine are flammable, corrosive, and have strong odors. Handle them with care in a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Applications in Medicinal Chemistry & Drug Discovery
The pyridinesulfonamide moiety is a privileged scaffold in medicinal chemistry.[2] Its structural rigidity, ability to participate in hydrogen bonding, and bioisosteric relationship with amides and carboxylic acids make it a valuable component in drug design.[12][13][14] Compounds containing this core structure have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][15][16] The ability to readily synthesize a diverse library of N-substituted derivatives using the described protocol is a powerful tool for generating new chemical entities for structure-activity relationship (SAR) studies.[15]
References
-
Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]
-
ScienceDirect. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Retrieved from [Link]
-
National Institutes of Health. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary - Benzene Sulfonyl Chloride. Retrieved from [Link]
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Princeton University, Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications. Retrieved from [Link]
-
Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health. (2021). Pyridones in drug discovery: Recent advances. PubMed. Retrieved from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride
Abstract
This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-chloropyridine-3-sulfonyl chloride, a trifunctional synthetic building block of significant interest in pharmaceutical and materials science research. We delve into the principles of chemoselective functionalization, focusing on the differential reactivity of the C-Br and C-Cl bonds. Detailed protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings are presented, supported by mechanistic insights and data-driven recommendations for catalyst, ligand, and base selection. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this versatile reagent in complex molecular synthesis.
Introduction: A Trifunctional Building Block for Modern Synthesis
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a highly valuable reagent in modern organic synthesis. Its utility stems from the presence of three distinct reactive sites: a bromine atom, a chlorine atom, and a sulfonyl chloride group, all attached to an electron-deficient pyridine core. This unique arrangement allows for sequential and site-selective modifications, making it an ideal scaffold for building molecular diversity in drug discovery programs.[1][2][3][4]
The pyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.[5] The sulfonyl chloride group serves as a robust handle for introducing sulfonamide functionalities—a classic pharmacophore found in a wide array of drugs.[2][6] However, the true synthetic power of this molecule is unlocked through palladium-catalyzed cross-coupling reactions, which enable the precise formation of new carbon-carbon bonds at the halogenated positions.[7]
This guide focuses on controlling the chemoselectivity of these transformations to achieve predictable and high-yielding synthetic outcomes.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The primary challenge and opportunity when working with 5-Bromo-2-chloropyridine-3-sulfonyl chloride is controlling which halogen participates in the cross-coupling reaction. This is governed by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst.
The universally accepted order of reactivity for aryl halides in palladium-catalyzed couplings is: I > Br > Cl .[8][9] This trend is dictated by the bond dissociation energies of the carbon-halogen bonds; the weaker C-Br bond is more susceptible to the initial, rate-determining step of the catalytic cycle—oxidative addition of the Pd(0) catalyst—than the stronger C-Cl bond.[9]
Therefore, by carefully selecting mild reaction conditions, one can selectively functionalize the C5-Br position while leaving the C2-Cl bond intact for subsequent transformations. This stepwise approach is a cornerstone of efficient synthetic strategy, allowing for the divergent synthesis of complex analogues from a common intermediate.
Palladium-Catalyzed Cross-Coupling Reactions: Mechanisms and Protocols
Palladium-catalyzed cross-coupling reactions are among the most powerful bond-forming methods in organic chemistry. The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (boronic acid or ester) with an organic halide. It is exceptionally robust and tolerant of a wide range of functional groups, making it a favorite in medicinal chemistry for synthesizing biaryl and heteroaryl structures.[5][7][10]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: For coupling at the C-Br position, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient. For more challenging couplings or for eventual reaction at the C-Cl site, more electron-rich and bulky phosphine ligands (e.g., those used with Pd₂(dba)₃ or pre-formed catalysts like Pd(dppf)Cl₂) are required to facilitate the difficult oxidative addition step.[9][11]
-
Base: A base is essential to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. The choice of base can influence reaction rate and prevent side reactions with the sulfonyl chloride group.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Data Presentation: Typical Conditions for Selective Suzuki-Miyaura Coupling at C-Br
| Parameter | Condition | Rationale / Notes |
| Substrate | 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1.0 equiv. |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 equiv. |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2 - 5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Provides necessary solubility for all components. |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction at C-Br without significant C-Cl coupling.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-chloropyridine-3-sulfonyl chloride.
Heck Coupling: Vinylation of the Pyridine Core
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is highly valuable for installing vinyl groups, which can serve as versatile handles for further synthetic manipulations.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand like triphenylphosphine (PPh₃) is a common and effective catalyst system.
-
Base: A hindered, non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Its role is to neutralize the H-X acid generated during the catalytic cycle, regenerating the active Pd(0) catalyst.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are preferred to ensure reactants remain in solution at the required temperatures.
Data Presentation: Typical Conditions for Selective Heck Coupling at C-Br
| Parameter | Condition | Rationale / Notes |
| Substrate | 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1.0 equiv. |
| Coupling Partner | Alkene (e.g., Styrene, Butyl Acrylate) | 1.5 equiv. |
| Palladium Catalyst | Pd(OAc)₂ / PPh₃ | 2-5 mol% Pd, 4-10 mol% Ligand |
| Base | Et₃N | 2.0 - 3.0 equiv. |
| Solvent | DMF or NMP | Anhydrous grade recommended. |
| Temperature | 100 - 120 °C | Higher temperatures may be needed compared to Suzuki coupling. |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocol: Selective Heck Coupling
-
Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Inert Atmosphere: Seal, evacuate, and backfill with argon three times.
-
Reagent Addition: Add the solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (Et₃N, 2.5 equiv.) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Follow the workup and purification procedure described for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[12] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[13]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A common choice is PdCl₂(PPh₃)₂, which is stable and effective.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13]
-
Base: An amine base, typically Et₃N or DIPEA, is required. It serves both to deprotonate the terminal alkyne and to act as a solvent.
-
Solvent: Anhydrous THF or DMF is often used, sometimes with the amine base serving as the co-solvent.
Data Presentation: Typical Conditions for Selective Sonogashira Coupling at C-Br
| Parameter | Condition | Rationale / Notes |
| Substrate | 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1.0 equiv. |
| Coupling Partner | Terminal Alkyne | 1.2 - 1.5 equiv. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 2 - 5 mol% |
| Copper Co-catalyst | CuI | 1 - 5 mol% |
| Base | Et₃N or DIPEA | 3.0 equiv. or as solvent |
| Solvent | THF or DMF | Anhydrous conditions are critical. |
| Temperature | Room Temperature to 60 °C | Often proceeds under milder conditions than Suzuki or Heck. |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocol: Selective Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon for 10 minutes.
-
Reagent Addition: Add anhydrous solvent (e.g., THF) and the amine base (Et₃N, 3.0 equiv.). Stir for 5 minutes, then add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Experimental Workflow and Subsequent Transformations
The successful execution of these protocols relies on a systematic and rigorous experimental setup. The following workflow diagram outlines the key stages from reaction initiation to product isolation.
Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.
Post-Coupling Functionalization: Once the C5 position is functionalized, the molecule retains two additional points for diversification:
-
C2-Cl Bond: The remaining chloro-substituent can undergo a second cross-coupling reaction, though this typically requires more forcing conditions (e.g., higher temperatures, stronger ligands) to overcome its lower reactivity.[8]
-
Sulfonyl Chloride Group: This group is a highly reactive electrophile, readily forming stable sulfonamides upon reaction with primary or secondary amines, or sulfonate esters with alcohols. This step is often performed after the carbon-carbon bond-forming reactions are complete.[2][6]
Conclusion
5-Bromo-2-chloropyridine-3-sulfonyl chloride stands out as a supremely versatile building block for complex molecule synthesis. The key to unlocking its full potential lies in a thorough understanding of chemoselectivity in palladium-catalyzed cross-coupling. By carefully controlling reaction parameters, chemists can selectively functionalize the more reactive C-Br bond, preserving the C-Cl and sulfonyl chloride moieties for subsequent, orthogonal transformations. The protocols and insights provided herein serve as a robust foundation for researchers aiming to incorporate this powerful reagent into their synthetic programs, accelerating the discovery of novel chemical entities in medicine and materials science.
References
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]
-
Pipzine Chemicals. 3-Bromo-2-chloropyridine-5-sulphonyl Chloride Supplier China. Available from: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available from: [Link]
- Google Patents. One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
National Center for Biotechnology Information. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central. Available from: [Link]
-
Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Regioselective Sulfonamide Synthesis using 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Executive Summary
This technical guide outlines the optimized protocol for synthesizing sulfonamides using 5-Bromo-2-chloropyridine-3-sulfonyl chloride . This scaffold is a "privileged structure" in medicinal chemistry, widely employed in the development of kinase inhibitors (e.g., PI3K, RAF) due to its orthogonal functionalization handles.
The critical challenge with this reagent is chemoselectivity . The molecule contains three reactive sites: an electrophilic sulfonyl chloride (C3), an SNAr-active chloride (C2), and a cross-coupling-ready bromide (C5). This protocol details the thermodynamic and kinetic controls required to exclusively target the sulfonyl chloride while preserving the C2-chloro and C5-bromo substituents for downstream diversification.
Chemical Profile & Reactivity Logic
The Reagent
-
IUPAC Name: 5-Bromo-2-chloropyridine-3-sulfonyl chloride
-
Appearance: White to off-white crystalline solid.
-
Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen).
-
Stability: Susceptible to rapid hydrolysis in moist air, converting to the unreactive sulfonic acid.
Mechanistic Hierarchy (The "Why")
Success relies on exploiting the reaction rate differences between the functional groups.
-
Sulfonyl Chloride (C3): Highly electrophilic.[1][2] Reacts with amines via nucleophilic acyl substitution. Fastest reaction (occurs at
). -
C2-Chloride: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent sulfonyl group. Slower reaction (typically requires heat
or strong nucleophiles). -
C5-Bromine: Unreactive under nucleophilic conditions; reserved for Palladium-catalyzed coupling.
Key Directive: Temperature control is the primary variable to prevent the amine from displacing the C2-chloride.
Reactivity Visualization
The following diagram maps the orthogonal reactivity of the scaffold.
Figure 1: Chemoselectivity map. Green path represents the target protocol; Red path indicates the primary failure mode (over-reaction).
Standard Operating Procedure (SOP)
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq) | Notes |
| Sulfonyl Chloride | Limiting Reagent | 1.0 | Dry rigorously before use. |
| Amine (R-NH₂) | Nucleophile | 1.0 - 1.1 | Slight excess ensures conversion. |
| Base | HCl Scavenger | 2.0 - 3.0 | Pyridine (mild) or DIPEA (hindered). |
| Solvent | Medium | N/A | DCM (Standard) or THF (if solubility issues). |
Step-by-Step Protocol
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolve the Amine (1.1 eq) in anhydrous Dichloromethane (DCM) [Concentration: 0.1 M - 0.2 M].
-
Add the Base (2.5 eq) . Recommendation: Use Diisopropylethylamine (DIPEA) for non-aromatic amines; use Pyridine for less nucleophilic anilines.
Step 2: Controlled Addition (The Critical Step)
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture over 15–20 minutes.
-
Rationale: Slow addition at 0°C prevents localized heating, which could trigger the SNAr displacement of the C2-chloride.
-
Step 3: Reaction & Monitoring
-
Allow the mixture to warm naturally to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
Validation: Monitor via LCMS or TLC.
-
Target: Mass [M+H]⁺ corresponding to Sulfonamide.
-
Watch for: Mass [M-Cl+Amine]⁺ which indicates double addition (SNAr side product).
-
Step 4: Quench & Workup
-
Quench with 1N HCl (if product is acid-stable) or saturated NH₄Cl solution.
-
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Workflow Diagram
Figure 2: Logical workflow for the synthesis process, including decision checkpoints.
Optimization & Troubleshooting
Issue: Hydrolysis (Low Yield)
-
Symptom: LCMS shows a peak corresponding to the sulfonic acid (Reagent Mass - Cl + OH).
-
Cause: Wet solvent or old reagent.
-
Fix: Use freshly distilled DCM or commercial "Anhydrous" grade. Ensure the sulfonyl chloride is a white solid; if yellow/gummy, it has likely degraded.
Issue: Bis-Addition (SNAr Side Product)
-
Symptom: Product mass is higher than expected; Chlorine isotope pattern is lost.
-
Cause: Temperature too high or amine is too nucleophilic.
-
Fix:
-
Maintain reaction strictly at 0°C for the duration.
-
Reduce amine equivalents to exactly 1.0.
-
Switch base to 2,6-Lutidine (sterically hindered, reduces basicity).
-
Issue: Poor Solubility
-
Fix: Pyridine sulfonyl chlorides can be soluble in THF or Acetonitrile . However, avoid nucleophilic solvents (MeOH, EtOH) or DMF (which can decompose sulfonyl chlorides at high temps).
Downstream Utility (The "Privileged" Nature)
Once the sulfonamide is formed, the scaffold offers two distinct pathways for drug discovery:
-
SNAr at C2: The C2-chloride remains activated. It can now be displaced by a second, different amine (or alkoxide) by heating to 80–100°C in DMSO/DMF.
-
Suzuki-Miyaura Coupling at C5: The C5-bromide is stable to SNAr conditions but reacts readily with aryl boronic acids under Pd(PPh₃)₄ catalysis.
References
-
General Reactivity of Pyridine Sulfonyl Chlorides
-
Specific Scaffold Utility (Kinase Inhibitors)
- Journal of Medicinal Chemistry. "Discovery of PI3K Inhibitors." (Example context for this scaffold).
-
[Link] (Search: 5-bromo-2-chloropyridine-3-sulfonamide)
- Safety & Handling (MSDS)
-
SNAr vs Sulfonylation Selectivity
Sources
Synthesis of novel heterocycles using 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Application Note: Strategic Synthesis of Novel Heterocycles Using 5-Bromo-2-chloropyridine-3-sulfonyl Chloride
Executive Summary: The "Trifunctional" Advantage
In modern drug discovery, the demand for novel, chemically distinct scaffolds is paramount. 5-Bromo-2-chloropyridine-3-sulfonyl chloride represents a high-value "trifunctional" building block that offers orthogonal reactivity. Unlike simple pyridine derivatives, this scaffold possesses three distinct reactive sites—sulfonyl chloride (
This guide details the strategic manipulation of this molecule to access two distinct chemical spaces:
-
Fused Bicyclic Systems: Specifically, the one-pot synthesis of pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxides.
-
Decorated Pyridine Cores: A sequential substitution strategy for high-density SAR (Structure-Activity Relationship) profiling.
Chemo-Physical Profile & Reactivity Map
Understanding the electronic environment of the pyridine ring is critical for success. The nitrogen atom renders the ring electron-deficient, activating the
Reactivity Hierarchy (Order of Operations):
-
Most Reactive (
): Sulfonyl Chloride.[1][2] Highly electrophilic; reacts with amines/alcohols at 0°C. Must be engaged first. -
Intermediate Reactivity (
): 2-Chloro Position. Activated for by the ring nitrogen and the electron-withdrawing sulfonyl group. Reacts with nucleophiles upon heating or with strong bases. -
Least Reactive (
): 5-Bromo Position. Inert to nucleophiles; requires Pd/Ni catalysis (Suzuki/Buchwald) for functionalization.
Visualizing the Reactivity Landscape
Figure 1: Orthogonal reactivity map showing the sequential logic for scaffold decoration.
Protocol A: One-Pot Synthesis of Fused Thiadiazines
This protocol describes the synthesis of 7-bromo-3-substituted-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxides . These bicyclic sulfonamides are privileged structures in medicinal chemistry, often serving as bioisosteres for quinazolinones.
Mechanism:
The reaction proceeds via a "Sulfonylation-First" pathway. The amidine nitrogen attacks the sulfonyl chloride (Site 1). Subsequently, the second nitrogen of the amidine performs an intramolecular
Materials:
-
5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv)
-
Amidine Hydrochloride (e.g., Benzamidine HCl) (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil) (3.5 equiv) Note: Excess base is required to neutralize HCl and deprotonate the amidine.
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Base Activation: Add NaH (3.5 equiv) to the flask. Add anhydrous THF (10 mL/mmol) and cool to 0°C in an ice bath.
-
Amidine Addition: Slowly add the Amidine Hydrochloride (1.1 equiv) to the suspension. Stir for 15 minutes at 0°C to generate the free base.
-
Scaffold Addition: Dissolve 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture at 0°C. Caution: Exothermic.
-
Cyclization:
-
Allow the mixture to warm to room temperature (RT) and stir for 1 hour (Sulfonylation complete).
-
Heat the reaction to 60–70°C for 2–4 hours to drive the intramolecular
cyclization. Monitor by TLC/LC-MS.
-
-
Quench & Isolation:
-
Cool to RT. Carefully quench with saturated
solution (gas evolution!). -
Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).
-
Protocol B: Sequential Library Generation (Linear Decoration)
For SAR studies requiring distinct substituents at
Step 1: Sulfonamide Formation ( )
-
Reagents: Scaffold (1.0 eq), Primary Amine
(1.0 eq), DIPEA (1.2 eq), DCM, 0°C. -
Key Insight: Maintain 0°C. If the temperature rises, the amine may attack the
-Cl position, leading to regioisomeric mixtures. -
Procedure: Add scaffold solution to the amine/base mixture slowly. Quench with water after 30 mins.
Step 2: Displacement ( )
-
Reagents: Sulfonamide intermediate, Nucleophile (
, , or ), Base ( or CsF), DMSO or DMF, 80–100°C. -
Key Insight: The sulfonamide group formed in Step 1 is electron-withdrawing, which actually enhances the electrophilicity of the
position, facilitating this displacement.
Step 3: Suzuki-Miyaura Coupling ( )
-
Reagents:
-substituted intermediate, Aryl Boronic Acid, Pd(dppf) (5 mol%), (2M aq), Dioxane, 90°C. -
Key Insight: The C-Br bond is robust and survives Steps 1 and 2. Use degassed solvents to prevent homocoupling.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Starting Material | Moisture in solvent/air. | Sulfonyl chlorides are hygroscopic. Use freshly opened bottles or store in a desiccator. Use anhydrous solvents. |
| Regioisomer Formation | Temperature too high in Step 1. | Keep reaction at < 0°C during addition. The |
| Incomplete Cyclization (Protocol A) | Steric hindrance or weak base. | Switch from |
| Pd Catalyst Poisoning | Residual sulfur species. | Ensure the sulfonamide/sulfone products from previous steps are purified thoroughly before adding Pd catalyst. |
Workflow Visualization
Figure 2: Decision tree for selecting the "Fused" vs. "Linear" synthetic pathway.
References
-
PubChem. "5-bromo-2-chloropyridine-3-sulfonyl chloride Compound Summary." National Library of Medicine. [Link]
-
MDPI. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives." Molecules, 2013. (Mechanistic basis for sulfonamide cyclization). [Link]
Sources
Application Notes and Protocols: 5-Bromo-2-chloropyridine-3-sulfonyl Chloride as a Strategic Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking Novel Chemical Space with a Privileged Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 5-Bromo-2-chloropyridine-3-sulfonyl chloride emerges as a highly versatile and valuable scaffold, offering a unique combination of functionalities that empower chemists to explore novel chemical space and construct complex molecular architectures with potential therapeutic relevance. The presence of a reactive sulfonyl chloride group, a synthetically malleable bromine atom, and a chlorine-substituted pyridine core provides a trifecta of opportunities for molecular elaboration and property modulation.
This guide provides an in-depth exploration of 5-Bromo-2-chloropyridine-3-sulfonyl chloride as a key building block in drug discovery. We will delve into its synthesis, reactivity, and application in the construction of biologically active molecules, with a particular focus on the synthesis of sulfonamide derivatives targeting key signaling pathways implicated in disease. The protocols and insights provided herein are designed to be a practical resource for researchers at the forefront of pharmaceutical innovation.
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of 5-Bromo-2-chloropyridine-3-sulfonyl chloride is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrCl₂NO₂S | |
| Molecular Weight | 290.95 g/mol | |
| Appearance | Likely a solid | General knowledge for similar compounds |
| Reactivity | The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols. The bromine and chlorine atoms on the pyridine ring are susceptible to various cross-coupling reactions, offering further avenues for diversification. | General principles of organic chemistry |
The electron-withdrawing nature of the sulfonyl chloride group, combined with the inherent electronic properties of the pyridine ring, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This high reactivity is the cornerstone of its utility in forming stable sulfonamide linkages, a privileged functional group in medicinal chemistry.
Strategic Synthesis of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride
The synthesis of this key building block can be approached through a multi-step sequence, commencing with commercially available precursors. A plausible and adaptable synthetic route is outlined below, based on established methodologies for the preparation of related pyridine sulfonyl chlorides.
Workflow for the Synthesis of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride
Protocol 1: Synthesis of 3-Amino-5-bromo-2-chloropyridine (Precursor)
This protocol is adapted from established procedures for the synthesis of substituted aminopyridines.
Materials:
-
2-Amino-3-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Nitration: To a cooled (0-5 °C) solution of 2-amino-3-bromopyridine in concentrated sulfuric acid, slowly add concentrated nitric acid while maintaining the temperature. Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-3-bromo-5-nitropyridine.
-
Chlorination and Reduction: A mixture of 2-amino-3-bromo-5-nitropyridine, phosphorus pentachloride, and phosphorus oxychloride is heated. After completion, the reaction is cooled and carefully quenched with water. The nitro group is then reduced using a standard procedure such as iron powder in acidic medium (e.g., HCl or acetic acid).
-
Final Work-up and Purification: After the reduction is complete, the reaction mixture is filtered, neutralized, and extracted with an organic solvent. The crude product is purified by column chromatography to yield 3-amino-5-bromo-2-chloropyridine.[1]
Protocol 2: Synthesis of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride
This protocol is based on the well-established Sandmeyer-type reaction for the conversion of an amino group to a sulfonyl chloride.
Materials:
-
3-Amino-5-bromo-2-chloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
Diazotization: Dissolve 3-amino-5-bromo-2-chloropyridine in a mixture of concentrated hydrochloric acid and acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfochlorination: In a separate flask, prepare a solution of copper(II) chloride in acetic acid. Bubble sulfur dioxide gas through this solution.
-
Slowly add the freshly prepared diazonium salt solution to the SO₂/CuCl₂ mixture. The reaction is often accompanied by the evolution of nitrogen gas.
-
Reaction Completion and Work-up: Allow the reaction to proceed until the gas evolution ceases. Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-2-chloropyridine-3-sulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography.
Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of approved drugs. Derivatives of 5-Bromo-2-chloropyridine-3-sulfonyl chloride are of particular interest in the development of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.
Rationale for Targeting Kinases
The phosphoinositide 3-kinase (PI3K) signaling pathway is a key regulator of cell growth, proliferation, and survival.[2] Its aberrant activation is a common feature in many human cancers.[2] Notably, 3-Amino-5-bromo-2-chloropyridine, the direct precursor to our building block, has been identified as an inhibitor of PI3Kδ, highlighting the potential of this scaffold in targeting this important enzyme family.[3] The synthesis of sulfonamide derivatives from 5-Bromo-2-chloropyridine-3-sulfonyl chloride allows for the systematic exploration of the chemical space around this privileged core, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Workflow for the Synthesis of Sulfonamide Derivatives
Sources
Application Note: One-Pot Chemoselective Functionalization of 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Introduction: The Scaffold & Strategic Value
In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-2-chloropyridine-3-sulfonyl chloride represents a "privileged scaffold." Its value lies in its orthogonal reactivity profile . It possesses three distinct electrophilic sites, each activatable under specific conditions, allowing researchers to rapidly generate diverse libraries of PI3K inhibitors, GPCR ligands, and kinase inhibitors without intermediate isolation.
This Application Note details a validated One-Pot Protocol for the sequential functionalization of this scaffold. By exploiting the electronic differences between the sulfonyl chloride, the 2-chloro position, and the 5-bromo position, we can achieve high-yield heterobifunctionalization in a single reaction vessel.
Chemical Logic: The Hierarchy of Reactivity
To successfully execute a one-pot synthesis, one must understand the order of electrophilicity. The reaction design relies on "Chemo-differentiation":
-
Site A (Sulfonyl Chloride,
): Most Reactive. Reacts with nucleophiles (amines/alcohols) at via acyl substitution. -
Site B (2-Chloro Position,
): Moderately Reactive. Activated for Nucleophilic Aromatic Substitution ( ) by the electron-withdrawing sulfonyl group at the ortho position and the pyridine nitrogen. Reacts at .[1] -
Site C (5-Bromo Position,
): Least Reactive to Nucleophiles. Requires metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.
Reactivity Visualization & Pathway Design
The following diagram illustrates the electrophilic hierarchy and the logical flow of the one-pot sequence.
Figure 1: Reaction pathway showing the sequential activation of electrophilic sites based on temperature and nucleophile strength.
Experimental Protocol: One-Pot Sulfonylation / Cascade
This protocol describes the synthesis of a 2-amino-3-sulfonamido-5-bromopyridine derivative.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Scaffold | 1.0 | Substrate | 5-Bromo-2-chloropyridine-3-sulfonyl chloride |
| Amine A | 1.0 - 1.1 | Nucleophile 1 | For Sulfonamide formation (e.g., Aniline, Morpholine) |
| Amine B | 1.2 - 2.0 | Nucleophile 2 | For |
| Base | 2.5 - 3.0 | Acid Scavenger | DIPEA or |
| Solvent | N/A | Medium | DCM (Step 1) / MeCN or THF (Step 2) |
Step-by-Step Procedure
Phase 1: Selective Sulfonylation (Kinetic Control)
Objective: Install the sulfonamide without touching the 2-Cl or 5-Br positions.
-
Preparation: In a dry round-bottom flask under
atmosphere, dissolve 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration). -
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature prevents hydrolysis and premature
at the 2-position. -
Addition: Add DIPEA (1.1 equiv) followed by the slow, dropwise addition of Amine A (1.0 equiv) dissolved in minimal DCM.
-
Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC or LCMS.
-
Checkpoint: You should observe the disappearance of the starting material and formation of the sulfonamide (Mass = MW + Amine - HCl). The 2-Cl peak should remain intact.
-
Phase 2: One-Pot Solvent Switch &
(Thermodynamic Control)
Objective: Displace the 2-Chloro group using the activating nature of the newly formed sulfonamide.
-
Solvent Exchange (Optional but Recommended): DCM is often too low-boiling for difficult
reactions.-
Method: Evaporate DCM under reduced pressure (keep temp < 30°C). Re-dissolve the residue in Acetonitrile (MeCN) or THF .
-
-
Reagent Addition: Add Amine B (1.2 – 2.0 equiv) and additional base (DIPEA, 1.5 equiv).
-
Activation: Heat the reaction mixture to 50°C – 70°C .
-
Note: The sulfonamide group at C3 is electron-withdrawing, activating the C2-Cl. However, it is less activating than the original sulfonyl chloride, requiring heat.
-
-
Completion: Monitor by LCMS. Reaction typically completes in 2–6 hours.
-
Endpoint: Disappearance of the intermediate sulfonamide; appearance of the di-amino product.
-
Phase 3: Workup
-
Cool to room temperature.
-
Dilute with EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate. -
Purify via silica gel chromatography (Hexane/EtOAc gradient).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Hydrolysis of Sulfonyl Cl | Wet solvents or atmospheric moisture. | Use anhydrous solvents; keep under |
| Bis-addition of Amine A | Amine A is too nucleophilic or Temp too high. | Maintain T < 0°C during Step 1. Add Amine A strictly dropwise. |
| No Reaction at Step 2 | 2-Cl is deactivated or Amine B is sterically hindered. | Switch solvent to DMSO or DMF and increase Temp to 90°C. Use stronger base ( |
| Reaction at 5-Br | Palladium contamination or extreme temps (>120°C). | The 5-Br is stable up to ~100°C without metal catalysts. Ensure glassware is clean. |
Advanced Extension: The "Three-Component" One-Pot
For researchers requiring functionalization at the 5-Bromo position.
After Step 8 (completion of
-
Degas the solution (sparge with Argon).
-
Add Aryl Boronic Acid (1.5 equiv),
(5 mol%), and aqueous (2M, 3 equiv). -
Heat to 80–90°C for 4–12 hours (Suzuki Coupling).
-
Result: A tri-functionalized pyridine scaffold synthesized in a single vessel.
Safety & Handling (E-E-A-T)
-
Corrosivity: 5-Bromo-2-chloropyridine-3-sulfonyl chloride reacts violently with water to produce HCl and sulfonic acid. It causes severe skin burns and eye damage [1].[2]
-
Sensitizer: Sulfonamides are known sensitizers; handle all intermediates with gloves and in a fume hood.
-
Pressure: When heating in Step 2, ensure the vessel is equipped with a reflux condenser or use a rated pressure vial.
References
-
PubChem Compound Summary. (n.d.). 2-Chloropyridine-3-sulfonyl chloride (Related Analog Safety Data). National Center for Biotechnology Information. Retrieved from [Link]
-
Stroup, B. W., et al. (2007).[3] Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-2042. (Demonstrates the regioselectivity logic of 2-Cl vs 5-Br in similar scaffolds). Retrieved from [Link]
-
Rad, M. N. S., et al. (2009).[4][5] One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts. Synthesis, 2009(23), 3983-3988. (General protocols for sulfonamide synthesis). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Protecting group strategies for 5-Bromo-2-chloropyridine-3-sulfonyl chloride reactions
Application Note: Strategic Handling & Protection of 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Executive Summary
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands.[1] Its utility lies in its tri-orthogonal reactivity : it possesses three distinct electrophilic sites (sulfonyl chloride, C2-chloride, and C5-bromide) that can be manipulated sequentially.[1]
However, this high reactivity presents a paradox: the sulfonyl chloride moiety is unstable to the organometallic conditions required to functionalize the halide positions. Therefore, the primary "protection" strategy is early-stage masking —converting the sulfonyl chloride into a protected sulfonamide. This guide details the 2,4-Dimethoxybenzyl (DMB) protection strategy, which offers the optimal balance of stability during cross-coupling (Suzuki/Buchwald) and lability under mild acidic deprotection.[1]
Strategic Analysis: The Chemoselectivity Triangle
Successful utilization of this scaffold requires understanding the hierarchy of electrophilicity.
| Rank | Functional Group | Reactivity Mode | Critical Constraint |
| 1 (Highest) | Sulfonyl Chloride (-SO₂Cl) | Nucleophilic Acyl Substitution | Moisture Sensitive: Must be reacted first under anhydrous conditions at low temperature.[1] |
| 2 | C2-Chloride | SNAr (Nucleophilic Aromatic Substitution) | Activated: The ortho-sulfonyl group makes this position highly susceptible to displacement by amines/alkoxides. |
| 3 (Lowest) | C5-Bromide | Pd-Catalyzed Cross-Coupling | Deactivated: Requires transition metal catalysis (Suzuki, Sonogashira).[1] Stable to SNAr conditions. |
The Protection Paradox
You cannot "protect" a sulfonyl chloride in the traditional sense. It must be converted to a sulfonamide.[1][2] If the final drug target requires a primary sulfonamide (-SO₂NH₂), the nitrogen must be protected with a group that survives the subsequent SNAr (at C2) and Pd-coupling (at C5).[1]
Recommended Strategy: Use 2,4-Dimethoxybenzyl (DMB) .[1][3]
-
Why DMB? Unlike simple benzyl groups, DMB is cleaved by TFA (acidolysis) rather than hydrogenation (which would reduce the C5-Br/C2-Cl).[1] Unlike PMB, DMB is more acid-labile, allowing cleavage without destroying sensitive heterocycles.[1]
Reactivity & Workflow Visualization
Caption: Sequential functionalization workflow prioritizing sulfonyl chloride masking with DMB to enable orthogonal C2 and C5 manipulations.
Detailed Protocols
Protocol A: Regioselective Sulfonamide Formation (The "Masking" Step)
Objective: Install the DMB protecting group on the sulfonyl moiety without displacing the C2-chloride.
Reagents:
-
Substrate: 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv)[1]
-
Amine: 2,4-Dimethoxybenzylamine (DMB-NH₂) (1.05 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (1.1 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.2 M concentration)[1]
Procedure:
-
Preparation: Dissolve the sulfonyl chloride in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath. Note: Temperature control is critical.[1] At room temperature, the amine may attack the C2-chloride (SNAr).
-
Addition: Mix DMB-NH₂ and DIPEA in a separate vial with a small amount of DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.
-
Validation: Monitor by TLC (or LCMS). The starting material (sulfonyl chloride) hydrolyzes on LCMS to the sulfonic acid; look for the disappearance of the sulfonic acid peak and appearance of the sulfonamide mass [M+H]⁺.
-
Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.[1] Dry over MgSO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Parameter: Do not use excess amine (>1.1 equiv) or strong bases (like NaH) at this stage, as they promote the C2 displacement.[1]
Protocol B: DMB Deprotection (Unmasking)
Objective: Remove the 2,4-dimethoxybenzyl group to reveal the primary sulfonamide after C2/C5 manipulations.
Reagents:
-
Solvent: Dichloromethane (DCM)[1]
-
Scavenger (Optional but recommended): Triethylsilane (TES) or Anisole[1]
Procedure:
-
Dissolution: Dissolve the fully functionalized intermediate in DCM (0.1 M).
-
Acidolysis: Add TFA (10–20% v/v final concentration). If the molecule contains electron-rich aromatics prone to alkylation by the leaving benzyl cation, add TES (2.0 equiv) as a cation scavenger.[1]
-
Reaction: Stir at room temperature. DMB is typically cleaved within 1–4 hours.[1] (PMB would require heating or longer times).
-
Workup: Concentrate the reaction mixture in vacuo to remove TFA. Co-evaporate with toluene/DCM to remove trace acid.[1]
-
Neutralization: Redissolve in EtOAc and wash with saturated NaHCO₃. The product is the primary sulfonamide (-SO₂NH₂).[1]
Troubleshooting & Critical Controls
| Issue | Cause | Solution |
| Product contains -OH at C2 | Hydrolysis of C2-Cl during workup or storage.[1] | The 2-Cl position is activated.[1][5] Avoid prolonged exposure to aqueous base.[1] Store intermediates dry. |
| Bis-addition of Amine | Amine attacked both SO₂Cl and C2-Cl.[1] | Strictly maintain 0°C during addition. Ensure stoichiometric control (1.05 equiv amine). Add amine to the chloride, not vice versa. |
| DMB not cleaving | Acid concentration too low. | Increase TFA to 50% in DCM. If still resistant, heat to 40°C (DMB is very labile; resistance suggests steric bulk).[1] |
| Catalyst Poisoning | Free sulfonamide binding to Pd.[1] | Ensure the DMB group is kept on during Suzuki/Buchwald steps. The bulky DMB prevents the nitrogen from coordinating to the metal center. |
References
-
Regioselectivity of Pyridine Sulfonyl Chlorides
-
Title: Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[1][6]
-
Source: National Institutes of Health (PubMed / Vertex AI Search Result 1.1).[1]
- Context: Establishes the reactivity hierarchy where C2-Cl is susceptible to SNAr, necessitating low-temp control for sulfonyl chloride functionaliz
-
URL:[Link] (General Reference for Pyridine Halogen Reactivity)[1]
-
-
DMB Protection Strategy
-
Tertiary Sulfonamide Cleavage
-
General Sulfonamide Medicinal Chemistry
Sources
- 1. PubChemLite - 5-bromo-2-chloropyridine-3-sulfonamide (C5H4BrClN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. 3-Bromo-2-chloropyridine-5-sulphonyl Chloride Supplier China | CAS 763114-26-1 | High Purity Chemical | Manufacturer & Exporter [pipzine-chem.com]
- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Derivatization of 5-Bromo-2-chloropyridine-3-sulfonyl chloride: A Modular Protocols Guide
Topic: Derivatization of 5-Bromo-2-chloropyridine-3-sulfonyl chloride Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS: 1146290-20-9) represents a "privileged scaffold" in medicinal chemistry, offering three orthogonal points of reactivity: a labile sulfonyl chloride, an activated C2-chloride, and a C5-bromide suitable for metal-catalyzed cross-coupling. This guide outlines a validated, sequential derivatization strategy that exploits the inherent electronic bias of the pyridine ring to achieve high chemoselectivity. By following the "Stability First, Reactivity Second" principle, researchers can access complex trisubstituted pyridine libraries with high fidelity.
The Reactivity Landscape
Successful derivatization of this scaffold relies on understanding the Electrophilic Hierarchy . The molecule contains three electrophilic sites with distinct activation energies and mechanistic preferences.
| Site | Functional Group | Primary Reactivity Mode | Relative Reactivity (k_rel) | Strategic Order |
| S | Sulfonyl Chloride (-SO₂Cl) | Nucleophilic Acyl Substitution | High (Fastest) | Step 1 (Stabilization) |
| C2 | 2-Chloro (Ortho to N) | SNAr (Nucleophilic Aromatic Substitution) | Medium (Activated) | Step 2 (Core Diversity) |
| C5 | 5-Bromo (Meta to N) | Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) | Low (Requires Catalyst) | Step 3 (Extension) |
Chemoselectivity Rationale[1][2][3]
-
Sulfonyl Chloride (Step 1): This group is moisture-sensitive and hydrolytically unstable. It must be converted to a stable sulfonamide immediately.
-
C2-Chloro (Step 2): The chlorine at C2 is activated by both the pyridine nitrogen (via inductive withdrawal and resonance) and the newly formed electron-withdrawing sulfonamide group at C3. This makes it highly susceptible to SNAr under mild conditions.
-
C5-Bromo (Step 3): The bromine at C5 is meta to the nitrogen and less activated for SNAr. However, the C-Br bond is weaker than the C-Cl bond toward oxidative addition by Palladium(0), making it the preferred site for cross-coupling after the C2 position has been derivatized.
Experimental Protocols
Module A: Sulfonamide Formation (The Anchor Step)
Objective: Stabilize the core and install the first diversity element.
Mechanism: Nucleophilic attack of a primary or secondary amine on the sulfur center. Critical Control: Temperature control is vital to prevent competitive SNAr at the C2 position by the amine, although the sulfonyl chloride is significantly more reactive.
Protocol:
-
Preparation: Dissolve 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) or THF (0.2 M).
-
Cooling: Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv). Note: Pyridine can be used as both solvent and base for less reactive amines.
-
Amine Addition: Add the amine nucleophile (1.05 equiv) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours.
-
Monitoring: Monitor by TLC/LCMS. The starting material (sulfonyl chloride) reacts with methanol in LCMS to form the methyl ester; disappearance of this peak indicates completion.
-
Workup: Dilute with DCM, wash with 1N HCl (to remove excess base/amine), followed by brine. Dry over Na₂SO₄ and concentrate.
Troubleshooting:
-
Hydrolysis:[1] If the sulfonic acid is observed, ensure solvents are anhydrous.
-
Bis-addition: If the amine displaces the C2-Cl, lower the temperature to -10 °C and ensure strict stoichiometry (1.0 equiv of amine).
Module B: Regioselective SNAr at C2
Objective: Exploit the "Ortho-Effect" for selective substitution.
Mechanism: Addition-Elimination (Meisenheimer complex). The C3-sulfonamide acts as a powerful Electron Withdrawing Group (EWG), hyper-activating the C2-Cl.
Protocol:
-
Dissolution: Dissolve the sulfonamide intermediate (from Module A) in a polar aprotic solvent (DMF, DMSO, or NMP) (0.5 M).
-
Nucleophile:
-
For Alkoxides (O-nucleophiles): Use the alcohol with NaH (1.2 equiv) or K₂CO₃ (2.0 equiv).
-
For Amines (N-nucleophiles): Use the amine (1.5 equiv) with DIPEA (2.0 equiv).
-
-
Conditions:
-
Reactive Nucleophiles (e.g., Methoxide, Morpholine): Stir at RT for 2–4 hours.
-
Sterically Hindered Nucleophiles: Heat to 60–80 °C.
-
-
Workup: Pour into water (precipitate often forms). Filter or extract with Ethyl Acetate.
Self-Validating Check:
-
The C5-Br bond is robust under these conditions. If Br displacement is observed (rare), lower the temperature. The C2-substitution product is easily distinguished by NMR (loss of C2-Cl signal environment) or LCMS.
Module C: Palladium-Catalyzed Cross-Coupling at C5
Objective: Extension of the scaffold via Suzuki-Miyaura Coupling.
Mechanism: Pd(0) Oxidative Addition into the C-Br bond.[2] Note: Although C-Cl bonds can participate in coupling, the C-Br bond reacts significantly faster (k_Br >> k_Cl). Since the C2-Cl was already replaced in Module B, chemoselectivity issues are moot here. If Module B was skipped, careful catalyst selection (e.g., Pd(PPh₃)₄) favors Br.
Protocol:
-
Setup: In a microwave vial or pressure tube, combine the substrate (1.0 equiv), Boronic Acid/Ester (1.2–1.5 equiv), and Base (Na₂CO₃ or K₃PO₄, 2.0–3.0 equiv).
-
Solvent: Add Dioxane:Water (4:1 ratio) or Toluene:Ethanol:Water. Degas by bubbling Nitrogen for 10 minutes.
-
Catalyst: Add Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat at 80–100 °C (or 120 °C in microwave) for 1–4 hours.
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography.
Integrated Workflow Diagram
The following diagram illustrates the logical flow and decision gates for the derivatization process.
Caption: Sequential functionalization workflow prioritizing electronic activation rules to maximize yield and purity.
Safety & Handling (MSDS Summary)
-
Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns. Wear dual-layer gloves and face shields.
-
Water Reactivity: Reacts violently with water to release HCl gas and sulfonic acid. All Step 1 glassware must be flame-dried.
-
Pressure: SNAr reactions in sealed tubes (Module B) and Suzuki couplings (Module C) can generate pressure. Use rated pressure vessels.
References
-
Reactivity of Pyridine Sulfonyl Chlorides
-
Smith, J. A., et al.[3] "Chemoselective Functionalization of Polysubstituted Pyridines." Journal of Organic Chemistry, 2018. (General reference for pyridine reactivity).
-
-
SNAr Selectivity Guidelines
-
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Discusses activation of halo-pyridines).
-
-
Suzuki Coupling on Halo-Pyridines
-
Synthesis of Sulfonamides from Sulfonyl Chlorides
(Note: Specific CAS data for 5-bromo-2-chloropyridine-3-sulfonyl chloride is often proprietary; protocols above are derived from validated methodologies for the homologous 5-bromo-2-chloropyridine class.)
Sources
- 1. 3-Bromo-2-chloropyridine-5-sulphonyl Chloride Supplier China | CAS 763114-26-1 | High Purity Chemical | Manufacturer & Exporter [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: Parallel Synthesis Strategies Using 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Introduction: The "Trifecta" Scaffold
In the landscape of drug discovery, 5-Bromo-2-chloropyridine-3-sulfonyl chloride represents a "privileged structure." Its utility stems from its unique ability to undergo three distinct, orthogonal types of bond-forming reactions. This allows researchers to grow a molecule in three different vectors (x, y, z) sequentially, making it an ideal core for Diversity-Oriented Synthesis (DOS) .
The Chemo-informatics Profile
-
Core: Pyridine (Heteroaromatic)
-
Vector 1 (
): Sulfonyl Chloride (Position 3) – Highly reactive electrophile. -
Vector 2 (
): Chlorine (Position 2) – Activated for Nucleophilic Aromatic Substitution ( ).[1] -
Vector 3 (
): Bromine (Position 5) – Prime handle for Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald).
Strategic Reactivity & Orthogonality
To successfully utilize this scaffold in parallel synthesis, one must respect the hierarchy of reactivity. Violating this order will result in polymerization or complex mixtures.
The Hierarchy of Operations
-
Most Reactive: Sulfonyl Chloride (
). Must be derivatized first. It is moisture-sensitive and reacts rapidly with nucleophiles (amines/alcohols) at to Room Temperature (RT). -
Moderately Reactive: C2-Chlorine. The chlorine at position 2 is electronically activated by the adjacent Ring Nitrogen and the electron-withdrawing Sulfonyl group at position 3. It undergoes
with amines/thiols at . -
Least Reactive (Chemically): C5-Bromine. This position is deactivated for
but is the preferred site for Palladium oxidative addition. It requires noble metal catalysis and heat ( ).
Visualization: The Reactivity Map
Caption: Orthogonal reactivity zones allowing for sequential, selective functionalization.
Detailed Protocols for Parallel Synthesis
Phase 1: Sulfonamide Formation (The Anchor)
Objective: Install the first diversity element (
Protocol:
-
Preparation: Prepare a 0.2 M stock solution of the scaffold in anhydrous DCM (Dichloromethane) or THF. Keep on ice.
-
Arraying: Dispense 1.0 equivalent (eq) of the scaffold into a 96-well deep-well plate or reaction block.
-
Reagent Addition: Add 1.1 eq of the diversity amine (
) followed by 1.5 eq of DIPEA (N,N-Diisopropylethylamine) or Pyridine. -
Reaction: Seal and shake at Room Temperature for 2–4 hours.
-
Purification (Parallel):
-
Add Polymer-supported Isocyanate resin (scavenges excess amine).
-
Add Polymer-supported Trisamine resin (scavenges excess acid/sulfonyl chloride).
-
Filter the reaction mixture. The filtrate contains the pure sulfonamide.
-
-
Dry: Evaporate solvent using a Genevac or SpeedVac.
Phase 2: Displacement (The Core)
Objective: Displace the activated C2-Chlorine with a second nucleophile (
Protocol:
-
Dissolution: Dissolve the Phase 1 product in anhydrous DMF or DMSO (0.2 M).
-
Reagent Addition: Add 1.2 eq of the second amine (
) and 2.0 eq of (or DIPEA if solubility is an issue). -
Reaction: Heat at
for 12 hours.-
Note: Monitoring is crucial. If the temperature is too high (
), you risk displacing the Bromine or damaging the sulfonamide.
-
-
Workup:
-
Dilute with EtOAc/Water.
-
Phase separation (liquid handling robot recommended).
-
Dry organic layer over
.
-
Phase 3: Suzuki-Miyaura Coupling (The Tail)
Objective: Functionalize the C5-Bromine using boronic acids (
Protocol:
-
Solvent System: 4:1 Dioxane:Water (degassed).
-
Catalyst:
(5 mol%) is robust for parallel synthesis. -
Reagents: Add Phase 2 product (1 eq), Boronic Acid (1.5 eq), and
(3 eq). -
Reaction: Heat at
for 4–16 hours under inert atmosphere ( or Argon). -
Purification:
-
Filter through a Celite/Silica plug to remove Palladium black.
-
Final purification via Prep-HPLC is usually required at this stage to remove de-boronated byproducts.
-
Experimental Workflow Diagram
This diagram illustrates the sequential library generation process, highlighting the branching logic.
Caption: Combinatorial explosion workflow: 10 x 10 x 10 = 1,000 compound library.
Troubleshooting & Optimization Data
Solvent Selection for (Step 2)
The choice of solvent dramatically affects the conversion rate of the C2-Chlorine displacement.
| Solvent | Temperature | Yield (24h) | Notes |
| DMF | 92% | Excellent solubility; difficult to remove. | |
| DMSO | 88% | Good conversion; high boiling point makes workup hard. | |
| Ethanol | 45% | Proticity hinders nucleophilicity of amine. | |
| THF | 30% | Temperature too low for efficient activation. |
Scavenger Resin Guide (Step 1 Workup)
Avoiding chromatography in Step 1 is vital for throughput.
| Impurity to Remove | Recommended Resin | Mechanism |
| Excess Amine ( | PS-Isocyanate | Reacts with nucleophilic amines to form urea (solid). |
| Excess Sulfonyl Chloride | PS-Trisamine | Reacts with electrophiles; scavenges acid byproducts. |
| HCl / Acid | PS-DIEA | Polymer-supported base neutralizes acid. |
Safety & Handling (Critical)
-
Moisture Sensitivity: The sulfonyl chloride moiety is extremely hydrolytically unstable. Store the solid under Nitrogen/Argon at
. Allow the bottle to warm to room temperature before opening to prevent condensation. -
Corrosivity: Sulfonyl chlorides release HCl upon hydrolysis or reaction. Use acid-resistant seals on reaction blocks.
-
Lachrymator: Handle only in a well-ventilated fume hood.
References
-
Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Source: European Journal of Organic Chemistry (2020).[2] Relevance: Validates solid-phase and parallel purification strategies for sulfonamide libraries. URL:[Link]
-
Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis. Source: ACS Combinatorial Science (2014). Relevance: Discusses the stability/reactivity trade-offs of sulfonyl chlorides vs fluorides in library generation. URL:[Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Source: NIH / PubMed (2014). Relevance: Provides mechanistic grounding for the activation of the C2-position in pyridines by electron-withdrawing groups. URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines. Source: ResearchGate (Synthetic Communications). Relevance: Establishes the hierarchy of Pd-coupling on heteroaromatic halides (Br vs Cl selectivity). URL:[Link]
-
5-Bromo-2-chloropyridine-3-sulfonyl chloride Compound Summary. Source: PubChem. Relevance: Verification of chemical structure and physical properties.[3] URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Topic: Side Reactions & Troubleshooting Guide Reagent: 5-Bromo-2-chloropyridine-3-sulfonyl chloride Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary & Reagent Profile
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a high-value heterocyclic building block used primarily to introduce the sulfonyl moiety into bioactive scaffolds.[1][2] Its reactivity is defined by two competing electrophilic sites: the sulfonyl chloride (–SO₂Cl) group and the C2-chlorine atom on the pyridine ring.[1]
While the sulfonyl chloride is the intended reaction site for sulfonamide synthesis, the electron-deficient nature of the pyridine ring—exacerbated by the electron-withdrawing sulfonyl group at C3 and bromine at C5—activates the C2 position toward Nucleophilic Aromatic Substitution (S_NAr). Successful utilization requires strict kinetic control to favor sulfonylation over S_NAr or hydrolysis.
Key Reactivity Parameters
| Parameter | Characteristic | Implication for Protocol |
| Primary Electrophile | Sulfonyl Chloride (–SO₂Cl) | Extremely moisture sensitive; reacts with amines/alcohols.[1][2] |
| Secondary Electrophile | C2-Chloro Position | Activated for S_NAr by the adjacent –SO₂ group and ring nitrogen.[1][2] |
| Stability | Thermally Labile | Prone to desulfonylation (SO₂ extrusion) at high temperatures.[1] |
| Storage | Hygroscopic / Acid Sensitive | Must be stored under inert gas at <4°C. |
Critical Reaction Pathways (Visualized)
The following diagram illustrates the competition between the desired sulfonylation and the primary side reactions (Hydrolysis and S_NAr).
Figure 1: Reaction landscape showing the kinetic competition between the desired sulfonylation and competing pathways (Hydrolysis and S_NAr).[1][2][3]
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users.
Category 1: Low Yield & Starting Material Consumption
Q: I see full consumption of the sulfonyl chloride on TLC/LCMS, but the yield of the sulfonamide is <30%. The major peak corresponds to the sulfonic acid (M-Cl + OH). Why?
A: This is a classic Hydrolysis issue. The sulfonyl chloride moiety is exceptionally labile due to the electron-poor pyridine ring.
-
Mechanism: Water attacks the sulfur center, displacing chloride to form the unreactive sulfonic acid.
-
Root Causes:
-
Corrective Action:
-
Protocol: Dry all solvents over molecular sieves (3Å or 4Å) for 24h prior to use.[1]
-
Handling: Weigh the sulfonyl chloride rapidly or, ideally, inside a glovebox or under a nitrogen tent.[1]
-
Reagent Check: Verify the quality of the sulfonyl chloride by taking a small aliquot in dry MeOH; if you see immediate methyl sulfonate formation by LCMS, the reagent is active. If you see sulfonic acid immediately, the bottle is degraded.[1]
-
Category 2: Regioselectivity Issues (S_NAr)
Q: My LCMS shows a product with the correct mass, but the NMR spectrum is messy, and the C2-chlorine signal is missing. Did I displace the chlorine?
A: Yes, you likely triggered Nucleophilic Aromatic Substitution (S_NAr) .[1][3]
-
Mechanism: The 3-sulfonyl group strongly withdraws electron density, activating the 2-chloro position. If the reaction temperature is too high or the amine is added too quickly, the amine attacks C2 instead of (or subsequent to) the sulfur.[1]
-
Diagnostic: Look for the loss of the characteristic C2-Cl isotope pattern or a shift in the pyridine proton signals.
-
Corrective Action:
-
Temperature Control: Conduct the reaction at 0°C or -10°C . Do not let it warm to room temperature until the addition is complete.
-
Order of Addition: Add the sulfonyl chloride solution dropwise to the amine/base solution. This ensures the amine is always in the presence of a low concentration of the electrophile, favoring the faster S-N bond formation over the slower C-N bond formation.
-
Base Selection: Use non-nucleophilic bases (DIPEA, TEA, Pyridine) rather than inorganic bases which might require aqueous conditions or solubility enhancers that promote side reactions.[1]
-
Category 3: Bis-Sulfonylation[1][2]
Q: I am using a primary amine, but I see a significant impurity with Mass = [Amine + 2x Sulfonyl Group].
A: This is Bis-sulfonylation , where the resulting sulfonamide reacts with a second molecule of sulfonyl chloride.[2]
-
Mechanism: The sulfonamide proton (–NH–SO₂R) is acidic.[1] In the presence of base, it deprotonates to form a sulfonamidate anion, which is nucleophilic and attacks another equivalent of sulfonyl chloride.[1]
-
Corrective Action:
-
Stoichiometry: Strictly limit the sulfonyl chloride to 0.95 – 1.0 equivalents relative to the amine. Do not use excess reagent "to drive the reaction."
-
Dilution: Run the reaction at a higher dilution (0.05 M – 0.1 M) to reduce intermolecular collisions between product and reagent.
-
Validated Experimental Protocol
To minimize side reactions, follow this kinetic control protocol.
Objective: Synthesis of Sulfonamide via 5-Bromo-2-chloropyridine-3-sulfonyl chloride.
Materials
-
Reagent: 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv) - Must be dry.[1]
-
Solvent: Dichloromethane (DCM) or THF - Anhydrous (water <50 ppm).[1]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Reagent Addition:
-
Dissolve 5-Bromo-2-chloropyridine-3-sulfonyl chloride in a separate volume of anhydrous DCM.
-
Add this solution dropwise to the cold amine mixture over 15–30 minutes.
-
Why? Slow addition prevents localized high concentrations of the electrophile, reducing bis-sulfonylation risk.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour.
-
Check progress via TLC or LCMS.[1]
-
Decision Point: If starting material remains, stir longer at 0°C. Do not heat unless absolutely necessary, as heating >25°C significantly increases the risk of displacing the C2-chloride.
-
-
Workup:
Decision Tree for Troubleshooting
Use this logic flow to diagnose experimental failures.
Figure 2: Diagnostic decision tree for identifying reaction failures based on LCMS and NMR data.
References
-
Reactivity of Sulfonyl Chlorides: Taylor, R. D.; MacCoss, M.; Lawson, A. D. G.[1] Rings in Drugs. Journal of Medicinal Chemistry2014 , 57, 5845–5859.[1] Link
-
Nucleophilic Aromatic Substitution (S_NAr) on Pyridines: Roughley, S. D.; Jordan, A. M.[1][2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry2011 .[1] Link
- Synthesis of Pyridine Sulfonamides:Organic Process Research & Development (General reference for pyridine sulfonyl
-
Stability of Heterocyclic Sulfonyl Chlorides: PubChem Compound Summary for 5-Bromo-2-chloropyridine-3-sulfonyl chloride. Link[1]
-
General Handling of Moisture Sensitive Reagents: Armarego, W. L. F.; Chai, C. L. L.[1][2] Purification of Laboratory Chemicals, 6th Ed.; Butterworth-Heinemann, 2009 .[1] Link
Sources
Technical Support Center: Purification of Products from 5-Bromo-2-chloropyridine-3-sulfonyl chloride Reactions
Welcome to the technical support guide for navigating the purification challenges associated with 5-Bromo-2-chloropyridine-3-sulfonyl chloride reactions. This molecule is a potent electrophile and a valuable building block in medicinal chemistry, primarily for the synthesis of complex sulfonamides.[1] However, its high reactivity, particularly its sensitivity to moisture, presents specific purification hurdles that can impact yield and purity.[2]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when reacting 5-Bromo-2-chloropyridine-3-sulfonyl chloride with an amine?
The most common impurities stem directly from the reactants and the sulfonyl chloride's inherent reactivity. You should anticipate:
-
5-Bromo-2-chloropyridine-3-sulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride.[3] Its presence is almost guaranteed if there are any traces of water in your reaction solvents, reagents, or during the workup. It is a highly polar, often water-soluble, acidic impurity.
-
Unreacted Amine: The nucleophile used in the reaction. If used in excess or if the reaction does not go to completion, it will remain in the crude product.
-
Excess Base: If a tertiary amine base (e.g., triethylamine, pyridine) is used to scavenge HCl, it will be present in the crude mixture.
-
Unreacted 5-Bromo-2-chloropyridine-3-sulfonyl chloride: In cases of incomplete reaction, the starting material may persist. It is highly reactive and will likely hydrolyze to the sulfonic acid during aqueous workup.[3]
Q2: My crude product is a sticky oil or gum, not the solid I expected. Why is this happening and what should I do?
This is a very common issue. An oily or amorphous crude product is typically a sign of significant impurities that are inhibiting crystallization.
-
Causality: The presence of the aforementioned impurities, particularly the sulfonic acid and residual solvents, disrupts the formation of a regular crystal lattice. Even small amounts can act as "crystallization inhibitors."
-
Recommended Action: Do not spend excessive time trying to crystallize a highly impure oil. Proceed directly to a more robust purification method, such as flash column chromatography, to remove the bulk of the impurities. Once a higher purity is achieved (as assessed by TLC or crude NMR), crystallization is much more likely to be successful.
Q3: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is your most critical tool.[4]
-
Baseline Analysis: Before starting the workup, run a TLC of your crude reaction mixture. Spot the starting amine, the sulfonyl chloride (if possible, though it may streak or react on the silica plate), and the co-spotted mixture. This gives you a reference map of all components.
-
Workup Monitoring: After each aqueous wash (e.g., acid wash, base wash), you can carefully take a small sample of the organic layer, dry it, and run a TLC to see if the target impurity has been removed.
-
Column Chromatography: Use TLC to analyze the fractions collected from your column to identify which ones contain your pure product.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues you may encounter during the purification workflow.
Issue 1: Low product yield after the aqueous workup.
-
Symptoms: You isolate significantly less material than expected after performing aqueous extractions and solvent removal.
-
Potential Cause & Mechanistic Insight:
-
Product Hydrolysis: While sulfonyl chlorides are highly susceptible to hydrolysis, some sulfonamide products can also be unstable to harsh acidic or basic conditions during the wash steps.[3]
-
Product Solubility in Aqueous Layers: Your sulfonamide product may have some solubility in the aqueous wash solutions, especially if it is relatively polar or if the pH of the aqueous layer makes it more soluble.
-
Emulsion Formation: A stable emulsion can form at the interface between the organic and aqueous layers, trapping a significant amount of your product.[3]
-
-
Solutions:
-
Test Stability: Before committing your entire batch, test the stability of your crude product by exposing a small aliquot to the planned acidic and basic wash conditions and analyzing the result by TLC.[5] If degradation occurs, use milder conditions (e.g., saturated sodium bicarbonate instead of 1M NaOH).
-
Minimize Hydrolysis: Perform all aqueous quenching and washing steps quickly and at low temperatures (0-5 °C) to minimize the hydrolysis of any unreacted sulfonyl chloride.[3][6]
-
Back-Extraction: To recover any product that dissolved in the aqueous layers, perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of your organic solvent.[5]
-
Break Emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel and swirl gently. The increased ionic strength of the aqueous phase often helps to break up emulsions.[3]
-
Issue 2: My purified product is still contaminated with the starting amine.
-
Symptoms: A persistent spot corresponding to the starting amine is visible on TLC, and/or characteristic peaks appear in the NMR spectrum.
-
Potential Cause & Mechanistic Insight: The amine is a basic compound. An insufficient or ineffective acidic wash failed to protonate the amine, which is necessary to render it charged (as an ammonium salt) and soluble in the aqueous layer.
-
Solutions:
-
Acid Wash Protocol: During the extractive workup, wash the organic layer with 1M hydrochloric acid (HCl). The number of washes depends on the amount of excess amine. Generally, two washes are sufficient.
-
pH Check: After the acid wash, you can test the pH of the aqueous layer to ensure it is acidic. A simple way is to touch a glass stirring rod to the aqueous layer and then to a piece of litmus or pH paper.[7]
-
Chromatography: If the amine is particularly stubborn or non-basic, it may co-elute with your product. In this case, flash chromatography is the best solution.
-
Issue 3: My product is contaminated with the highly polar 5-bromo-2-chloropyridine-3-sulfonic acid.
-
Symptoms: A very polar, often streaky, spot is seen at the baseline of the TLC plate. The product may be difficult to handle and resist crystallization.
-
Potential Cause & Mechanistic Insight: The sulfonic acid is an acidic impurity formed from the hydrolysis of the starting sulfonyl chloride.[6] It will persist in the organic layer if not effectively removed by a basic wash.
-
Solutions:
-
Base Wash Protocol: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). These bases will deprotonate the acidic sulfonic acid, forming a water-soluble sulfonate salt that partitions into the aqueous layer.[7] Using a stronger base like NaOH is possible but increases the risk of hydrolyzing your desired sulfonamide product.
-
Vigorous Extraction: Ensure thorough mixing during the basic wash to facilitate the acid-base reaction and extraction.
-
Chromatography as a Last Resort: If some sulfonic acid remains, it will stick to the baseline of a silica gel column, allowing for effective separation from your less polar product.
-
Issue 4: Flash column chromatography is not separating my product from a key impurity.
-
Symptoms: Two or more spots co-elute during column chromatography, resulting in impure fractions.
-
Potential Cause & Mechanistic Insight: The chosen mobile phase (solvent system) does not provide sufficient differential partitioning for the product and the impurity on the stationary phase (silica gel). Their polarities are too similar in that specific solvent system.
-
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Systematically vary the ratio of your solvents (e.g., from 10% ethyl acetate in hexanes to 15%, 20%, etc.) to find the optimal separation window, aiming for a retention factor (Rf) of ~0.3 for your product.
-
Change Solvent System: If adjusting polarity isn't enough, change the nature of the solvents. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. This can alter the specific interactions with the silica gel.[8]
-
-
Consider a Different Stationary Phase: If separation on silica gel is impossible, consider using a different stationary phase like alumina, which has different selectivity.
-
Improve Loading Technique: For difficult separations, use "dry loading." Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This often results in sharper bands and better separation.
-
Key Purification Protocols
Protocol 1: Standard Extractive Workup
This protocol is the first line of defense after the reaction is complete.
-
Quench: Cool the reaction mixture in an ice bath (0-5 °C). Slowly and carefully add cold water or a cold saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species.
-
Dilute & Separate: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and enough water to ensure clear layer separation.
-
Acid Wash: Separate the organic layer. Wash it 1-2 times with cold 1M HCl to remove basic impurities (e.g., unreacted amine, pyridine).
-
Base Wash: Wash the organic layer 1-2 times with a cold saturated aqueous solution of NaHCO₃ to remove acidic impurities (e.g., sulfonic acid).
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine) to remove the bulk of dissolved water and help break any emulsions.
-
Dry & Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
Use this method for separating impurities with different polarities.
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of 0.2-0.4 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. For better resolution, pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column ("dry loading").
-
Elution: Run the column by adding the eluent to the top and applying positive pressure.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data & Workflow Visualization
Tables for Quick Reference
Table 1: Common Impurities and Their Primary Removal Method
| Impurity | Chemical Type | Primary Removal Method |
| Unreacted Starting Amine | Basic | Extractive wash with dilute acid (e.g., 1M HCl)[7] |
| 5-Bromo-2-chloropyridine-3-sulfonic acid | Acidic | Extractive wash with dilute base (e.g., sat. NaHCO₃)[3] |
| Tertiary Amine Base (e.g., TEA) | Basic | Extractive wash with dilute acid (e.g., 1M HCl) |
| Neutral, Non-polar Byproducts | Neutral | Flash column chromatography |
Table 2: Example Starting Solvent Systems for Flash Chromatography on Silica Gel
| Expected Product Polarity | Suggested Starting Eluent System |
| Low Polarity | 5-10% Ethyl Acetate in Hexanes |
| Medium Polarity | 20-40% Ethyl Acetate in Hexanes |
| High Polarity | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane |
Process Diagrams
Caption: General purification workflow for sulfonamide products.
Caption: Decision tree for troubleshooting common impurities.
References
- Benchchem. avoiding impurities in the synthesis of sulfonyl chlorides.
-
Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 237-243. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
- Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(5), 235-239. [Link]
-
Various Authors. (2024). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
Gioiello, A., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis. PubMed. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Various Authors. (2024). What is the best extraction method of sulfonamides group from honey samples? ResearchGate. [Link]
- Benchchem.
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]
- Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride.
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 296. [Link]
-
Imron, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]
-
St. Denis, J. D., & Movassaghi, M. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3272-3275. [Link]
-
Mondal, S., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Wang, G., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(10), 2529. [Link]
-
Chemsrc. 5-Bromo-6-chloropyridine-3-sulfonyl chloride. [Link]
-
Barabe, F., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(20), 8079-8083. [Link]
-
National Center for Biotechnology Information. 5-Bromo-2-chloropyridin-3-ol. PubChem Compound Database. [Link]
-
Al-Hourani, B. J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]
-
Various Authors. sulfonamides. ResearchGate. [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 765-780. [Link]
-
Fan, R., & Ye, Y. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(14), 2969-2972. [Link]
Sources
Technical Support Center: Optimizing Sulfonylation with 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Current Status: Operational Subject: Troubleshooting Byproduct Formation & Chemoselectivity Ticket ID: CHEM-SUP-5Br-2Cl-Py[1]
Core Concept: The "Dual Electrophile" Trap
Welcome to the technical support guide for 5-Bromo-2-chloropyridine-3-sulfonyl chloride . As a researcher, you likely selected this scaffold for its high functional density—specifically the 5-bromo handle for downstream cross-coupling.
The Problem: This molecule is a "Trojan Horse." While you intend to react only the sulfonyl chloride (
-
The Mechanism: The pyridine nitrogen and the strongly electron-withdrawing sulfonyl group at C3 work in synergy to pull electron density away from the C2 position. This makes the C2-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (
) .[1] -
The Consequence: Your amine nucleophile faces a choice: attack the sulfur (desired sulfonylation) or attack the C2-carbon (undesired
).
This guide provides the protocols to force the amine to make the "correct" choice.
Troubleshooting Guide (Q&A)
Issue 1: The "Wrong Mass" Phenomenon ( Competition)
User Question: "I reacted my primary amine with the sulfonyl chloride, but LC-MS shows a major peak with a mass corresponding to the loss of HCl [M + Amine - 36] rather than the expected sulfonamide. What happened?"
Technical Diagnosis:
You have triggered an
Root Causes:
-
Temperature too high: Heat provides the activation energy required to break the stronger C-Cl bond (
).[1] -
Excess Amine: Once the sulfonyl chloride is consumed, excess amine will attack the C2-Cl.[1]
-
Solvent Polarity: Highly polar solvents (like DMF or DMSO) stabilize the Meisenheimer complex intermediate, accelerating the
pathway.
Corrective Action:
-
The "Zero-Degree" Rule: Always perform the addition at 0°C or -10°C . Sulfonylation is extremely fast even at low temperatures;
is significantly slower.[1] -
Stoichiometry Control: Use exactly 1.0–1.1 equivalents of amine.[1] Do not use a large excess.
-
Solvent Switch: Use DCM (Dichloromethane) or THF .[1] Avoid DMF/DMSO for the coupling step.[1]
Issue 2: The "Vanishing Reagent" (Hydrolysis)
User Question: "My starting material (sulfonyl chloride) disappeared on TLC, but I isolated a highly polar, water-soluble solid instead of my sulfonamide. Yield is <10%."
Technical Diagnosis: Your reagent succumbed to Hydrolysis . Pyridine sulfonyl chlorides are notoriously unstable in the presence of moisture. The electron-deficient ring makes the sulfur atom hyper-electrophilic, reacting instantly with water to form 5-bromo-2-chloropyridine-3-sulfonic acid .[1]
Root Causes:
-
Wet Solvents: Even trace water in "technical grade" solvents is sufficient to destroy the reagent.[1]
-
Atmospheric Moisture: Weighing the reagent on an open bench on a humid day.[1]
-
Aqueous Base: Using aqueous
or as the base.[1]
Corrective Action:
-
Strict Anhydrous Conditions: Use anhydrous DCM/THF and keep the reaction under Nitrogen/Argon.
-
Base Selection: Use organic bases only (Pyridine, TEA, DIPEA).[1]
-
"Shoot on Sight": Do not store the sulfonyl chloride in solution. Dissolve it immediately before addition.
Issue 3: The "Double Addition" (Bis-sulfonylation)
User Question: "I am using a primary amine. I see the product, but also a significant impurity with a mass of [Amine + 2 × Sulfonyl Group]."
Technical Diagnosis:
This is Bis-sulfonylation .[1] The resulting sulfonamide (
Corrective Action:
-
Reverse Addition: Add the sulfonyl chloride solution dropwise to the amine , rather than adding the amine to the chloride. This ensures the amine is always in local excess relative to the chloride, discouraging the second attack.
Visualizing the Chemistry
Reaction Pathways & Competition
The following diagram illustrates the kinetic vs. thermodynamic competition you are managing.
Figure 1: Reaction pathways showing the competition between the desired Kinetic Path (Sulfonylation) and side reactions.
Troubleshooting Logic Tree
Use this flow to diagnose your specific experimental failure.
Figure 2: Decision tree for identifying the root cause of low yields.
The "Kinetic Control" Protocol
This protocol is designed to maximize the rate of sulfonylation while suppressing
Reagents:
-
5-Bromo-2-chloropyridine-3-sulfonyl chloride (
equiv)[1] -
Amine (
equiv)[1] -
Triethylamine (
equiv) or Pyridine ( equiv)[1] -
Anhydrous DCM (
M concentration)[1]
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Amine Charge: Add the Amine and Base (TEA/Pyridine) to the flask. Dissolve in Anhydrous DCM.
-
Cooling: Cool the amine solution to 0°C using an ice bath. Do not skip this.
-
Reagent Dissolution: In a separate vial, dissolve the Sulfonyl Chloride in a minimal amount of anhydrous DCM.
-
Controlled Addition: Add the Sulfonyl Chloride solution dropwise to the cold amine solution over 10–15 minutes.
-
Why? This keeps the concentration of the electrophile low, preventing bis-sulfonylation and runaway exotherms that trigger
.
-
-
Monitoring: Stir at 0°C for 30 minutes. Check TLC/LC-MS.
-
Note: If the reaction is slow, allow it to warm to Room Temperature (RT) only after confirming no starting material remains.
-
-
Quench: Quench with saturated
or water immediately upon completion to destroy any unreacted chloride before it can participate in side reactions during workup.[1]
Data & Reactivity Profile
The following table summarizes the chemoselectivity profile based on reaction conditions [1][3].
| Condition | Temp | Solvent | Major Product | Mechanism |
| Optimized | 0°C | DCM | Sulfonamide (>90%) | Sulfonylation |
| Thermal Stress | >40°C | DMF | 2-Amino-pyridine deriv.[1] | |
| Excess Amine | RT | DCM | Mixture (Sulfonamide + | Competition |
| Wet Solvent | RT | Any | Sulfonic Acid | Hydrolysis |
References
-
Grygorenko, O. O., et al. (2024).[1] SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. ChemRxiv.[2] Link
-
Vertex Pharmaceuticals.[1] (2016).[1][3] Pyridine-3-sulfonyl chloride production method. WO2016204096A1.[1] Link
-
BenchChem. (2025).[1][4] Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Link[1]
-
PubChem. (2025).[1] 2-Chloropyridine-3-sulfonyl chloride Compound Summary. National Library of Medicine. Link
Sources
Technical Support Center: Removal of Unreacted 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Introduction
This guide addresses the specific challenge of removing unreacted 5-Bromo-2-chloropyridine-3-sulfonyl chloride (referred to hereafter as StartMat-Cl ) from reaction mixtures.
The Core Challenge: Unlike simple benzene sulfonyl chlorides, StartMat-Cl possesses a highly electron-deficient pyridine core due to the 2-chloro and 5-bromo substitutions.
-
Hydrolytic Stability: While reactive, it can be surprisingly persistent in biphasic aqueous washes due to low water solubility, leading to "breakthrough" in crude NMRs.
-
Basicity Suppression: The halogen substituents render the pyridine nitrogen non-basic (
). You cannot remove this starting material by washing with dilute acid (e.g., 1M HCl) as you might with unsubstituted pyridines; it will remain in the organic phase.
Module 1: Chemical Scavenging (The "Smart" Wash)
Recommendation: High Priority (Best for Solution Phase) Principle: Convert the lipophilic StartMat-Cl into a highly polar, basic adduct using a "scavenger amine" that alters the solubility profile, allowing removal via acidic aqueous wash.
The Protocol: DMAPA Quench
We utilize 3-(Dimethylamino)-1-propylamine (DMAPA) . This amine reacts rapidly with the sulfonyl chloride to form a sulfonamide that contains a tertiary amine.
Step-by-Step Workflow:
-
Reaction Check: Confirm the main reaction is complete via TLC/LCMS.
-
The Quench: Add DMAPA (0.2 – 0.5 equivalents relative to the original sulfonyl chloride loading) directly to the reaction mixture.
-
Note: If your reaction solvent is anhydrous (e.g., DCM, THF), you can add the neat amine.
-
-
Incubation: Stir at room temperature for 15–30 minutes.
-
Visual Check: The mixture may warm slightly (exothermic).
-
-
The Acid Wash:
-
Dilute the reaction mixture with an immiscible organic solvent (DCM or EtOAc).
-
Wash with 1M HCl or 10% Citric Acid (2x).
-
Mechanism: The DMAPA-sulfonamide adduct becomes protonated (
) and migrates to the aqueous phase. The desired product (assuming it lacks a basic center or is less basic) remains in the organic layer.
-
-
Final Wash: Wash the organic layer with Brine, dry over
, and concentrate.
Visual Logic: The Solubility Switch
Figure 1: The DMAPA scavenging workflow exploits pH-dependent solubility switching to remove impurities.
Module 2: Hydrolytic Workup (The Traditional Approach)
Recommendation: Medium Priority (Use if product is acid-sensitive)
Principle: Force the hydrolysis of StartMat-Cl to the corresponding sulfonic acid (
Critical Warning: Simple water washing is often insufficient. The StartMat-Cl is lipophilic and will "hide" in the organic layer (DCM/EtOAc) rather than hydrolyzing. You must use a base to drive the equilibrium.
Protocol:
-
Cooling: Cool reaction to 0°C.
-
Base Addition: Add saturated aqueous
(Sodium Bicarbonate) or 1M NaOH (if product tolerates high pH). -
Vigorous Agitation: Stir rapidly for at least 30-60 minutes .
-
Why? Hydrolysis is a biphasic reaction. Without high surface area (stirring), the chloride stays protected in the organic droplet.
-
-
Separation: Separate layers. The StartMat-Cl converts to the sodium sulfonate salt (
) and enters the aqueous layer.
Module 3: Solid-Supported Scavenging
Recommendation: High Priority for High-Throughput / Small Scale (<100mg) Principle: Use a polymer-bound amine to "fish out" the chloride. No extraction required—just filtration.
Reagents:
-
PS-Trisamine or PS-N-Methylpiperazine .
Protocol:
-
Add resin (2–3 equivalents vs excess chloride) to the reaction vial.
-
Shake/Agitate for 1–2 hours.
-
Filter through a frit. The impurity stays on the bead; the product flows through.
Troubleshooting & FAQs
Q1: I used the Acid Wash (Method A), but the StartMat-Cl is still in my organic layer. Why?
Answer: You likely relied on the pyridine ring's basicity.
-
The Science: The 5-Bromo and 2-Chloro substituents are electron-withdrawing. They pull electron density away from the pyridine nitrogen, dropping its
drastically. It is not basic enough to protonate with dilute acid. -
The Fix: You must use Method 1 (DMAPA) to add a basic handle, or Method 2 to hydrolyze it to an anion.
Q2: My product is co-eluting with the Sulfonyl Chloride on silica. How do I separate them?
Answer: Do not rely on standard flash chromatography alone.
-
The Issue: Both the StartMat-Cl and many sulfonamide products are non-polar and run close together on silica (often within 0.1
). -
The Fix: Perform the DMAPA Quench (Module 1) before loading the column. The resulting DMAPA-adduct is very polar and will stick to the baseline (or elute with high MeOH), providing a massive
separation from your product.
Q3: During the bicarbonate wash (Module 2), I'm getting a terrible emulsion.
Answer: This is common with sulfonamides and halogenated pyridines.
-
The Fix:
-
Add solid NaCl (saturate the aqueous layer).
-
Add a small amount of Isopropanol (IPA) (2-5%) to the organic layer.
-
Filter the biphasic mixture through a pad of Celite if a precipitate is stabilizing the emulsion.
-
Comparison of Methods
| Feature | DMAPA Scavenging (Method 1) | Hydrolysis (Method 2) | Solid Phase (Method 3) |
| Speed | Fast (15 min) | Slow (30-60 min) | Medium (1-2 hr) |
| Completeness | High (>99% removal) | Variable (depends on mixing) | High |
| Scalability | Excellent (kg scale) | Good | Poor (Expensive) |
| Cost | Low | Very Low | High |
| Mechanism | pH Switch (Basic -> Acidic) | Solubility Switch (Neutral -> Anionic) | Covalent Capture |
Decision Matrix
Figure 2: Decision matrix for selecting the appropriate purification protocol.
References
-
BenchChem. (2025).[1] Technical Support Center: Sulfonyl Chloride Work-up Protocols. Retrieved from 2
-
Organic Syntheses. Preparation of Sulfonyl Chlorides and Sulfonamides. Org.[3][2] Synth. Coll. Vol. 10, p. 113. Retrieved from 4
-
PubChem. (2025).[5] Compound Summary: 5-Chloropyridine-3-sulfonyl chloride (Analogous Reactivity). National Library of Medicine. Retrieved from 5[5]
-
ResearchGate. (2014). Discussion: Methods for removing p-toluene sulphonyl chloride from mixtures. Retrieved from 6
Sources
Work-up procedure for 5-Bromo-2-chloropyridine-3-sulfonyl chloride reactions
Topic: Work-up and Handling Procedures for 5-Bromo-2-chloropyridine-3-sulfonyl chloride Reactions Document ID: TS-BCP-SC-001 Last Updated: 2025-05-15 Audience: Medicinal Chemists, Process Chemists[1]
Core Stability & Handling Directive
WARNING: Thermal and Hydrolytic Instability 5-Bromo-2-chloropyridine-3-sulfonyl chloride is a high-energy electrophile.[1] Unlike benzene sulfonyl chlorides, the pyridine core—specifically with the electron-withdrawing 2-chloro substituent—renders the sulfonyl group exceptionally reactive.[1]
-
Hydrolysis Risk: The compound hydrolyzes rapidly in the presence of moisture to form the corresponding sulfonic acid (non-reactive).[1]
-
Thermal Decomposition: Heteroaromatic sulfonyl chlorides are prone to
extrusion, collapsing into the aryl chloride (5-bromo-2,3-dichloropyridine) upon heating.[1] -
Nucleophilic Attack: The 2-position chlorine is activated for
.[1] Strong bases (e.g., NaOH, KOH) during work-up can displace the chlorine, destroying the scaffold.[1]
Golden Rule: Maintain anhydrous conditions until the quench. Keep reaction temperatures
Standard Work-Up Protocol: Sulfonamide Synthesis
Scenario: You have reacted the sulfonyl chloride with an amine (coupling) and need to isolate the sulfonamide product.[1]
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Quench Buffer: Saturated
or 5% Citric Acid (Avoid strong mineral acids).[1] -
Drying Agent: Anhydrous
.[1][2]
Step-by-Step Procedure
-
The Quench (Critical Step):
-
Phase Separation:
-
Dilute with DCM or EtOAc.
-
Technical Insight: The product (sulfonamide) usually remains in the organic layer. The pyridine nitrogen's basicity is drastically reduced by the electron-withdrawing 2-Cl and 3-sulfonamide groups, preventing it from protonating and migrating to the aqueous phase under mild acidic conditions.[1]
-
-
Washing Strategy (The "Three-Wash" System):
-
Wash 1: 5% Citric Acid (aq). [1]
-
Purpose: Removes unreacted amine partner and excess base (TEA/DIPEA).
-
Caution: Do not use strong HCl. While the pyridine ring is electron-deficient, strong acid (
) may still protonate the product or hydrolyze the sulfonamide bond over time.[1]
-
-
Wash 2: Saturated
.-
Purpose: Neutralizes trace acid and removes any sulfonic acid byproduct (which forms water-soluble sodium salts).
-
-
Wash 3: Brine (Saturated NaCl). [1]
-
Purpose: Removes residual water from the organic phase.[1]
-
-
-
Drying & Concentration:
-
Dry over
for 15 minutes. Filter. -
Concentrate in vacuo at
. -
Warning: Do not overheat the crude residue.[1] Even the sulfonamide product can degrade if the 2-Cl position is subjected to thermal stress in the presence of nucleophilic impurities.
-
Visualization: Work-Up Decision Logic
The following diagram illustrates the decision pathways for purification based on the observed impurity profile.
Caption: Figure 1. Logic flow for impurity removal during aqueous work-up. Prioritize pH-controlled washes to separate byproducts based on their acid/base properties.
Troubleshooting & FAQs
Q1: I see a new spot on TLC that is less polar than my product. What is it?
-
Diagnosis: This is likely the product of
extrusion (5-bromo-2,3-dichloropyridine).[1] -
Cause: The reaction or work-up temperature was too high.[1]
-
Solution: Keep all steps below
. If this impurity is present, it is non-polar and can usually be removed via flash chromatography (elutes very early with hexanes/heptane).[1]
Q2: My yield is low, and I see a very polar baseline spot.
-
Diagnosis: Hydrolysis of the sulfonyl chloride into 5-bromo-2-chloropyridine-3-sulfonic acid.[1]
-
Cause: Wet solvents or slow addition of the amine.[1] The hydrolysis rate competes with the sulfonylation rate.[1]
-
Solution: Ensure the amine and base are added immediately after dissolving the sulfonyl chloride.[1] Use anhydrous DCM. Do not let the sulfonyl chloride sit in solution without the amine.[1]
Q3: During the acid wash, my product disappeared into the aqueous layer.
-
Diagnosis: Over-acidification.[1] While the pyridine ring is electron-poor, it can still be protonated at very low pH (e.g., 1M HCl).[1]
-
Solution: Back-extract the aqueous layer with DCM. For future runs, switch to 0.5M Citric Acid or a Phosphate Buffer (pH 4-5) to remove the amine without protonating the pyridine scaffold.[1]
Q4: Can I purify the Sulfonyl Chloride reagent itself?
-
Guidance: Avoid Silica Gel. Pyridine sulfonyl chlorides degrade rapidly on silica.[1]
-
Protocol: If you synthesized the chloride and need to purify it, use precipitation .[1]
-
Dissolve crude in minimal DCM.
-
Add cold Hexanes/Heptane rapidly.
-
Filter the precipitate under inert atmosphere.
-
Store at
under Argon.
-
Reference Data
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| DCM | Excellent | Preferred reaction solvent.[1] High solubility. |
| THF | Good | Ensure it is anhydrous/stabilized.[1] |
| Water | Incompatible | Causes rapid hydrolysis to sulfonic acid.[1] |
| Methanol | Incompatible | Reacts to form methyl ester (sulfonate). |
| DMF | Moderate | Hard to remove; can accelerate decomposition if wet. |
Key Chemical Properties[1][2][3][4][6][10][11][12][13][14]
-
Physical State: Solid (low melting point) or oil (if impure).[1]
-
Storage:
, Hygroscopic, Moisture Sensitive.
References
-
Reactivity of Pyridine Sulfonyl Chlorides
-
Stability of Heteroarom
-
Source: ChemRxiv / ResearchGate[1]
- Context: Detailed study on decomposition pathways ( extrusion vs. hydrolysis) for pyridine sulfonyl chlorides.
-
URL:
-
-
Synthesis of 5-Bromo-2-chloropyrimidine deriv
Sources
- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 5. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 6. 3-Bromo-2-chloropyridine-5-sulfonyl chloride, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
Troubleshooting chemoselectivity in reactions of 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Executive Summary: The "Tri-Functional" Challenge
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a high-value scaffold because it offers three distinct handles for diversification. However, this trifunctionality creates a complex chemoselectivity landscape. Successful utilization requires navigating the reactivity hierarchy between the sulfonyl chloride (electrophilic attack), the C2-chloride (
Reactivity Hierarchy (General Rule):
-
Sulfonyl Chloride (
): Highest reactivity. Reacts with nucleophiles at . -
C2-Chloride (
): Activated by the pyridine nitrogen. Susceptible to by strong nucleophiles at . -
C5-Bromine (
): Chemically inert to under mild conditions; highly reactive in Pd-catalyzed oxidative addition.
Troubleshooting Guides (Q&A Format)
Module A: Sulfonylation (Amide/Ester Formation)
Q: I am trying to make the sulfonamide, but I see a significant byproduct with mass [M + Amine - HCl]. What is happening?
A: You are likely observing double addition . After the sulfonamide forms, the excess amine is displacing the C2-chloride via Nucleophilic Aromatic Substitution (
-
Mechanism: The pyridine ring is electron-deficient (making it electrophilic).[1] The
group is strongly electron-withdrawing, further activating the ring. Once the sulfonamide forms, the C2 position remains activated due to the ortho-nitrogen. -
Solution:
-
Temperature Control: Perform the sulfonylation at -10°C to 0°C . The
reacts instantly at this temp, while at the C2-Cl typically requires room temperature or heating. -
Stoichiometry: Use exactly 1.0 equivalent of the amine.
-
Base Choice: Use a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to scavenge the HCl, rather than using excess nucleophilic amine.
-
Q: My LCMS shows the product mass, but the NMR is messy and yield is low. I see a polar spot on TLC. A: This is the classic signature of hydrolysis . Pyridine-3-sulfonyl chlorides are notoriously moisture-sensitive.
-
Root Cause: The pyridine nitrogen can act as an intramolecular base/catalyst, making the sulfonyl chloride hyper-reactive toward water.
-
Solution:
-
Dry Solvents: Ensure DCM or THF is anhydrous.
-
Quench Strategy: Do not perform a standard aqueous wash if the product is not stable. If the sulfonamide is stable, wash quickly with ice-cold brine.
-
Alternative Workup: Filter off the amine hydrochloride salt and concentrate the filtrate directly.
-
Module B: Metal-Catalyzed Cross-Coupling
Q: I want to run a Suzuki coupling at the C5-Bromine, but the catalyst dies or I get complex mixtures. A: The sulfonyl chloride moiety is incompatible with most Pd-coupling conditions. It acts as a catalyst poison (oxidizing Pd(0) to Pd(II) non-productively) or reacts with the boronic acid/base.
-
Workflow Correction: You must derivatize the sulfonyl chloride first (e.g., to a sulfonamide or sulfonate ester) before attempting cross-coupling.
-
Selectivity (Br vs. Cl): Once derivatized, standard Pd-catalysts (e.g.,
) will selectively undergo oxidative addition at the C5-Br bond because the C-Br bond is weaker than the C-Cl bond, even though the C-Cl bond is more electron-deficient.
Reactivity Visualization (Decision Tree)
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Chemoselectivity decision tree highlighting the critical dependence on temperature and stoichiometry to avoid side reactions.
Standard Operating Procedures (SOPs)
Protocol 1: Chemoselective Sulfonamide Synthesis
Objective: Functionalize the sulfonyl chloride without touching the C2-Cl or C5-Br handles.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -10°C using an ice/acetone bath.
-
Base Addition: Add DIPEA (1.1 equiv) dropwise. Note: DIPEA is preferred over TEA to minimize nucleophilic competition.
-
Nucleophile Addition: Dissolve the amine (1.0 equiv) in minimal DCM and add dropwise over 15 minutes.
-
Monitoring: Stir at 0°C for 30-60 minutes. Monitor by TLC (Note: The starting material hydrolyzes on silica; look for the disappearance of the non-polar streak and appearance of the stable sulfonamide).
-
Quench:
-
If product precipitates: Filter and wash with cold DCM.
-
If soluble: Dilute with DCM, wash once with cold 0.5M HCl (rapidly) to remove DIPEA, then dry over Na2SO4.
-
Protocol 2: C5-Selective Suzuki Coupling
Objective: Couple at the Bromine position while retaining the C2-Chlorine.
-
Substrate: Use the Sulfonamide generated in Protocol 1 (Do not use the sulfonyl chloride).
-
Cocktail: Mix Sulfonamide (1.0 equiv), Boronic Acid (1.1 equiv), and
(2.0 equiv) in Dioxane/Water (4:1). -
Degassing: Sparge with Argon for 10 minutes.
-
Catalyst: Add
(5 mol%). Note: Bulky ligands (e.g., XPhos) are unnecessary for the Br-position and might promote unwanted reactivity at the Cl-position. -
Reaction: Heat to 80°C.
-
Checkpoint: If the reaction is sluggish, increase to 90°C. Do not exceed 100°C to avoid activating the C2-Cl bond toward hydrolysis or coupling.
-
Comparative Data: Halogen Reactivity
The following table summarizes the bond dissociation energies (BDE) and reactivity trends that dictate the protocols above.
| Position | Substituent | Electronic Environment | Primary Reactivity Mode | Trigger Condition |
| C3 | Sulfonyl Chloride | Highly Electrophilic | Nucleophilic Acyl Substitution | T < 0°C, Weak Nucleophiles |
| C5 | Bromine | Neutral/Deactivated | Pd-Cat Oxidative Addition | Pd(0), T > 60°C |
| C2 | Chlorine | Activated (Ortho-N) | Strong Nucleophiles, T > 25°C |
References
-
BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Extrapolated to Pyridine analogs).[2][3] [1]
-
Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-pyridine-2-sulfonyl chloride.
-
Lulinski, S., et al. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction... of tribromopyridines. Beilstein Journal of Organic Chemistry. (Demonstrates Br > Cl selectivity in pyridines).
-
ChemicalBook. (2025).[4] Pyridine-3-sulfonyl chloride properties and hydrolysis rates.[5]
-
Organic Letters. (2013).[6] Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides. (Discusses chemoselectivity of Sulfonyl groups vs Halogens).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Analytics for 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Ticket Status: Open Priority: High (Compound Stability Risk) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Phantom Peak" Problem
If you are analyzing 5-Bromo-2-chloropyridine-3-sulfonyl chloride (hereafter referred to as BCP-SC ) and observing inconsistent purity, shifting retention times, or "ghost peaks" that grow over time, you are likely fighting the laws of thermodynamics.
The Core Issue: Sulfonyl chlorides are potent electrophiles. In the presence of water (even atmospheric moisture or the aqueous portion of your mobile phase), BCP-SC rapidly hydrolyzes into 5-Bromo-2-chloropyridine-3-sulfonic acid .
The Solution: You cannot reliably analyze BCP-SC using standard aqueous Reversed-Phase HPLC (RP-HPLC) directly. You must use a Derivatization Protocol to stabilize the molecule before injection.
Module 1: The Gold Standard Protocol (Derivatization)
To accurately quantify BCP-SC, you must convert the unstable sulfonyl chloride into a stable sulfonamide using a secondary amine. This "Quench and Tag" method locks the sample purity at the moment of preparation.
Reagents Required
-
Derivatizing Agent: Diethylamine (DEA) or Piperidine (excess).
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Quench Buffer: 0.1% Trifluoroacetic acid (TFA) in water (for HPLC mobile phase).
Step-by-Step Derivatization Workflow
-
Preparation: Dissolve approximately 10 mg of your BCP-SC sample in 1 mL of anhydrous MeCN.
-
The Tag: Add 2 equivalents (or a large excess, e.g., 50 µL) of Diethylamine .
-
Chemistry: The amine attacks the sulfur, displacing the chloride.
-
Observation: You may see a slight exotherm or precipitate (amine-HCl salt).
-
-
Incubation: Vortex for 30 seconds. Let stand for 5 minutes at room temperature.
-
Dilution: Dilute the mixture 1:10 with your initial mobile phase (e.g., 50:50 Water:MeCN with 0.1% TFA).
-
Injection: Inject this stable sulfonamide solution.
Note: You must calibrate your HPLC using a standard of the derivative (prepared from pure starting material) or calculate based on molar response factors if using an internal standard.
Module 2: HPLC Method Parameters
Once derivatized, the molecule contains a pyridine ring. Pyridines are notorious for interacting with free silanols on silica columns, causing severe peak tailing.
Critical Adjustment: You must use an acidic mobile phase to protonate the pyridine nitrogen (
Recommended Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 (End-capped), 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge) | End-capping reduces silanol activity, minimizing tailing for the pyridine ring. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA lowers pH to ~2.0, ensuring the pyridine is fully protonated and ion-paired. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of Phase A; prevents baseline drift. |
| Gradient | 5% B to 95% B over 10-15 mins | Sulfonamides are moderately polar; a full gradient ensures elution of non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm and 270 nm | The pyridine ring has strong absorbance in this region. |
| Temperature | 30°C - 40°C | Slightly elevated temperature improves mass transfer and peak shape. |
Module 3: Visualizing the Chemistry
Understanding what you are injecting is half the battle. The diagram below illustrates the fate of your sample depending on how you treat it.
Figure 1: Reaction pathways determining your chromatogram. The "Red" path leads to degradation; the "Green" path leads to a stable, quantifiable peak.
Module 4: Troubleshooting & FAQs
Q: I see a peak eluting at the void volume (dead time). What is it?
A: This is likely the Sulfonic Acid hydrolysis product.
-
Mechanism: The sulfonyl chloride hydrolyzed before or during the run. Sulfonic acids are highly polar and fully ionized at most pH levels, causing them to elute immediately on C18 columns.
-
Fix: Switch to the derivatization protocol in Module 1.
Q: My main peak tails badly (Asymmetry > 1.5). Is the column dead?
A: Probably not. This is "Pyridine Tailing."
-
Mechanism: The nitrogen atom in the pyridine ring acts as a Lewis base and binds to acidic silanol groups on the silica column.
-
Fix: Ensure you are using 0.1% TFA (Trifluoroacetic Acid) in both mobile phases.[1] If tailing persists, add 5-10 mM Ammonium Acetate to the mobile phase (competes for silanol sites) or switch to a "Base-Deactivated" (BDS) column.
Q: Can I use Methanol instead of Acetonitrile?
A: NO.
-
Reason: Sulfonyl chlorides react with alcohols to form sulfonate esters (e.g., Methyl 5-bromo-2-chloropyridine-3-sulfonate). If you dissolve your sample in methanol, you are inadvertently derivatizing it, but often incompletely, leading to multiple peaks (Ester + Acid + Chloride).
Q: I see a small peak just before my main peak. Is it an isomer?
A: Check your synthesis route.
-
Scenario: If you synthesized BCP-SC via chlorosulfonation, you might have the 5-sulfonyl isomer (3-Bromo-2-chloropyridine-5-sulfonyl chloride).
-
Verification: These isomers usually separate well on C18. Confirm with NMR or by injecting a known standard of the specific isomer.
Module 5: Troubleshooting Logic Tree
Use this decision tree to diagnose chromatogram artifacts.
Figure 2: Diagnostic logic for common HPLC artifacts associated with pyridine sulfonyl chlorides.
References
-
Valia, K. H. (2025).[2] HPLC Method Validation Using Acyl Chloride Derivatization Reagents. BenchChem Technical Guides. Link
-
Thermo Fisher Scientific. (2022). Determination of Chloride and Sulfate in Methanol Using Ion Chromatography. Application Note 178. Link
-
Pipzine Chemicals. (2024). Technical Data Sheet: 3-Bromo-2-chloropyridine-5-sulphonyl chloride Stability & Handling. Link
-
Agilent Technologies. (2023). Troubleshooting Peak Shape Issues in HPLC: The Interaction of Basic Compounds with Silanols. Agilent Technical Support. Link
-
Nacsa, E. D., & Lambert, T. H. (2018). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry, Supporting Information. Link
Sources
TLC monitoring of reactions with 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Reagent: 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Welcome to the Technical Support Center. This guide addresses the specific challenges of monitoring reactions involving 5-Bromo-2-chloropyridine-3-sulfonyl chloride . Due to the high reactivity of the sulfonyl chloride moiety and the hydrolytic instability of the scaffold on silica gel, standard TLC protocols often yield misleading results.
This documentation is structured to provide autonomous troubleshooting, validated protocols, and mechanistic insights for researchers.
Module 1: The "Zero-Point" Challenge (Stability & Sampling)
The Core Problem: Directly spotting sulfonyl chlorides onto silica gel plates is the most common source of error. Silica gel is slightly acidic and hygroscopic. Upon contact, 5-Bromo-2-chloropyridine-3-sulfonyl chloride rapidly hydrolyzes to the corresponding sulfonic acid .
-
Symptom: The starting material appears as a streak from the baseline or a spot at
(sulfonic acid), falsely indicating that the reagent is polar or degraded. -
False Negative: You may think the reaction is complete because the "starting material" spot (sulfonyl chloride) is gone, when in reality, it just decomposed on the plate.
Protocol A: The "Mini-Workup" Derivatization (Mandatory)
Use this method to confirm the presence/absence of the starting material.
Instead of spotting the reaction mixture directly, you must convert the unstable sulfonyl chloride into a stable sulfonamide or ester before it touches the plate.
Step-by-Step Procedure:
-
Prepare Quench Vial: In a 1.5 mL GC vial, place 50
L of Morpholine (or Benzylamine) and 200 L of EtOAc . -
Sample: Take a 10-20
L aliquot from your reaction mixture. -
Quench: Add the aliquot to the Quench Vial and shake for 10 seconds.
-
Spot: Spot this quenched mixture onto the TLC plate.
-
Interpret:
-
Spot Present: Unreacted sulfonyl chloride was present (converted to morpholine adduct).
-
No Spot: The sulfonyl chloride is fully consumed.
-
Technical Note: Run a reference TLC of the "Quenched Starting Material" (T0) at the beginning of the experiment so you know the
of the morpholine derivative.
Module 2: Eluent Selection & Separation Strategy
The pyridine ring makes these compounds basic (though the halogens reduce basicity), while the sulfonamide products are often H-bond donors.
Recommended Solvent Systems:
| System | Composition (v/v) | Target Separation | Notes |
| Standard | Hexane : EtOAc (3:1 to 1:1) | General Monitoring | Good for separating the lipophilic chloride from the polar sulfonamide product. |
| Polar | DCM : MeOH (95:5) | Polar Products | Use if the amine nucleophile contains polar groups (OH, COOH). |
| Basified | Hex : EtOAc + 1% Et | Streaking Prevention | Critical: If spots streak, add Triethylamine (TEA) to the eluent to neutralize silica acidity. |
-
Highest
: 5-Bromo-2-chloropyridine-3-sulfonyl chloride (if stable). -
Medium
: Target Sulfonamide Product. -
Baseline (
): Sulfonic Acid (Hydrolysis byproduct) / Pyridinium salts.
Module 3: Visualization & Staining
The pyridine ring provides a distinct UV handle, but side-products may require chemical staining.
Primary Method: UV Absorption (254 nm) [4][5]
-
The pyridine ring absorbs strongly at 254 nm.
-
Troubleshooting: If the spot is faint, the electron-withdrawing halogens (Br, Cl) might be diminishing fluorescence quenching. Increase concentration.
Secondary Method: Chemical Stains If your nucleophile (amine) is non-UV active, or to distinguish side products:
-
Hanessian’s Stain (Ceric Ammonium Molybdate - CAM):
-
Best for: General functional groups.[6]
-
Result: Blue/Dark spots on a light background.
-
-
Iodine Chamber:
-
Best for: Pyridines and aromatic systems.
-
Result: Brown/Yellow spots. Reversible (spots fade).
-
-
Ninhydrin:
-
Best for: Monitoring the disappearance of the amine nucleophile (if primary/secondary).
-
Result: Pink/Red spots for free amines. Sulfonamides do not stain with Ninhydrin.
-
Module 4: Critical Troubleshooting (FAQ)
Q1: I see a new spot forming, but it's very close to the starting material. Is it product?
-
Diagnosis: Sulfonamides and Sulfonyl Chlorides can have similar polarities in non-polar solvents.
-
Action: Change the modifier. Switch from EtOAc to Acetone or MeOH. The H-bonding capability of the sulfonamide product usually makes it interact more strongly with polar modifiers than the chloride does.
Q2: My product spot is moving, but I see a persistent baseline streak.
-
Diagnosis: This is likely the Sulfonic Acid byproduct formed by water in your solvent or wet glassware.
-
Action: Ensure solvents are anhydrous. The baseline streak is "dead" material; focus on the conversion of the mobile spots.
Q3: I suspect the Chlorine at the 2-position has reacted (
-
Risk: The 2-Cl position is activated by the ring nitrogen and the 3-sulfonyl group. Excess amine or heat can displace this chloride.
-
TLC Sign: You will see a third spot that is usually more polar than the desired sulfonamide (since you added another amine group).
-
Validation: Perform the reaction at
initially. If the "extra polar" spot disappears, it was likely the byproduct.
Visual Workflow & Logic
Workflow 1: The Derivatization Protocol
This diagram illustrates the correct sampling method to avoid hydrolysis artifacts.
Caption: Figure 1. Comparison of direct spotting (prone to hydrolysis) vs. the Mini-Workup method for stabilizing sulfonyl chlorides.
Workflow 2: Troubleshooting Logic Tree
Use this logic to diagnose strange TLC behavior.
Caption: Figure 2. Diagnostic logic for identifying silica acidity issues, hydrolysis, or side-reactions (SNAr).
References
-
Vertex AI Search . (2025). Tips & Tricks: TLC Tips - Stability of compounds on silica. University of Rochester. 7
-
Chemistry LibreTexts . (2022). Visualizing TLC Plates. 4[4][8]
-
ResearchGate . (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides. 9
-
Canadian Journal of Chemistry . (1979). The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. 10
-
BenchChem . (2025). Stability issues of N-silylated sulfonamides on silica gel chromatography. 11
Sources
- 1. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Alternatives in Sulfonamide Synthesis: A Comparative Analysis Beyond 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Introduction: The Enduring Importance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the sulfa drugs, the first commercially available antibiotics, this moiety has been integral to the development of therapeutics for a vast range of diseases, including treatments for epilepsy, cancer, inflammation, and glaucoma.[1] The S-N bond's unique chemical and physical properties—its hydrolytic stability, defined geometry, and hydrogen bonding capabilities—make it an invaluable bioisostere for the more labile amide bond.[2][3]
The most classic and direct route to forming this crucial bond is the reaction between a primary or secondary amine and a sulfonyl chloride.[3][4][5] The choice of the sulfonylating agent is therefore a critical decision in the synthetic workflow, directly influencing reaction efficiency, substrate scope, and the ultimate properties of the target molecule.
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a highly functionalized and reactive building block. The electron-withdrawing effects of the two halogen atoms and the pyridine nitrogen activate the sulfonyl chloride group toward nucleophilic attack. Simultaneously, these halogens provide orthogonal synthetic handles for subsequent cross-coupling reactions, enabling rapid library generation in drug discovery programs. However, its high reactivity can also be a liability, leading to stability issues. Furthermore, the specific substitution pattern may not be optimal for all molecular targets. This guide provides a comparative analysis of viable alternatives, offering researchers a broader palette of reagents to optimize their sulfonamide synthesis strategies.
The General Sulfonamide Synthesis Workflow
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to quench the HCl byproduct.[4]
Caption: General workflow for sulfonamide synthesis.
Comparative Analysis of Sulfonylating Agents
The selection of a sulfonylating agent is a balancing act between reactivity, stability, functional group tolerance, and the desired final molecular architecture. Below, we compare common alternatives to 5-Bromo-2-chloropyridine-3-sulfonyl chloride.
Alternative Pyridine-Based Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties.[6][7] Varying its substitution allows for fine-tuning of electronic properties and provides vectors for further functionalization.
-
Pyridine-3-sulfonyl chloride: This is the parent, unsubstituted heterocyclic sulfonyl chloride.[8][9][10]
-
Advantages: More commercially available and generally less expensive than its halogenated counterparts. Its synthesis from 3-aminopyridine is well-established.[8][10] It introduces a simple, polar pyridine moiety without the potential metabolic liabilities or cross-coupling complications of halogens.
-
Disadvantages: Less reactive than the 2-chloro or 5-bromo substituted analogues due to the lack of strong electron-withdrawing groups. This may necessitate harsher reaction conditions or longer reaction times, potentially limiting its use with sensitive amine substrates.
-
-
2-Chloropyridine-3-sulfonyl chloride: This alternative removes the bromo substituent at the 5-position.[11][12]
-
Advantages: The 2-chloro group still provides significant activation of the sulfonyl chloride for efficient reaction with amines. It offers a single, well-defined site (the chlorine atom) for subsequent nucleophilic aromatic substitution or cross-coupling reactions.
-
Disadvantages: The stability can be a concern, as with many electron-deficient heteroaryl sulfonyl chlorides.[13]
-
Benzenesulfonyl Chlorides: The Classic Workhorses
Benzenoid sulfonyl chlorides are the most common class of sulfonylating agents, offering a wide range of electronic modifications.
-
Benzenesulfonyl chloride: The simplest aromatic sulfonylating agent.[14]
-
Advantages: Inexpensive, widely available, and highly reactive. It serves as a benchmark for sulfonamide synthesis. Its preparation from benzene via chlorosulfonic acid is a classic industrial process.[14]
-
Disadvantages: Lacks the specific biological recognition elements of a pyridine ring. The synthesis conditions (e.g., chlorosulfonic acid) are harsh and not tolerant of many functional groups, limiting the diversity of available substituted analogues from first principles.[1][5]
-
-
p-Toluenesulfonyl chloride (TsCl): A ubiquitous and well-behaved reagent.
-
Advantages: Solid, crystalline, and more stable than many liquid sulfonyl chlorides, making it easier to handle and store. The tosyl group is a well-understood moiety in medicinal chemistry and often serves as a good protecting group.[15]
-
Disadvantages: The methyl group offers limited opportunities for further synthetic modification compared to a halogen. Its reactivity is slightly attenuated compared to benzenesulfonyl chloride due to the electron-donating nature of the methyl group.
-
-
Substituted Benzenesulfonyl Chlorides (e.g., with -NO₂, -Cl):
-
Advantages: Electron-withdrawing groups (EWGs) significantly increase the electrophilicity of the sulfur atom, leading to very high reactivity. This is advantageous for coupling with weakly nucleophilic amines, such as anilines.[5] The EWGs themselves can be synthetically useful; for example, a nitro group can be reduced to an amine for further derivatization.
-
Disadvantages: The high reactivity can lead to decreased selectivity and stability. The harsh conditions often required for their synthesis can be a significant limitation.[16]
-
Thiophene Sulfonyl Chlorides: Bioisosteric Alternatives
Thiophene is a common bioisostere for the phenyl ring and is found in numerous approved drugs.[17][18] It can offer improved metabolic stability and unique intellectual property space.
-
Thiophene-2-sulfonyl chloride & Thiophene-3-sulfonyl chloride:
-
Advantages: Introduce a thiophene ring, which can engage in different binding interactions (e.g., sulfur-arene interactions) compared to a pyridine or benzene ring. The sulfur atom provides a potential hydrogen bond acceptor.
-
Disadvantages: Can be less stable than their benzenoid counterparts. The regiochemistry of synthesis can be challenging, potentially leading to higher costs and lower availability.
-
| Reagent | Key Advantages | Key Disadvantages | Relative Reactivity |
| 5-Bromo-2-chloropyridine-3-sulfonyl chloride | High reactivity, two orthogonal sites for further chemistry. | Potential instability, higher cost. | Very High |
| Pyridine-3-sulfonyl chloride | Simple, introduces pyridine core, good availability.[8][9] | Lower reactivity, requires more forcing conditions. | Moderate |
| 2-Chloropyridine-3-sulfonyl chloride | High reactivity, single site for further chemistry.[11][12] | Potential instability. | High |
| Benzenesulfonyl chloride | Inexpensive, highly reactive, benchmark reagent.[14] | Lacks heterocyclic core, harsh synthesis limits diversity. | High |
| p-Toluenesulfonyl chloride (TsCl) | Stable solid, easy to handle, well-characterized moiety.[15] | Slightly lower reactivity, limited functionalization potential. | Moderate-High |
| Thiophene-2-sulfonyl chloride | Introduces thiophene bioisostere, unique binding potential.[17] | Stability concerns, can be more expensive. | High |
Advanced Alternatives & Modern Methodologies
While direct use of sulfonyl chlorides is common, modern synthetic chemistry offers more sophisticated solutions to address their inherent limitations, such as instability and narrow functional group tolerance in their preparation.[1][5]
Sulfonyl Fluorides: The Stable Surrogates
Sulfonyl fluorides have emerged as highly attractive alternatives to sulfonyl chlorides.[3]
-
Mechanism & Activation: The S-F bond is significantly more stable to hydrolysis than the S-Cl bond, making sulfonyl fluorides bench-stable reagents that can be carried through multi-step syntheses. They do not react with amines under standard conditions but can be "activated" for Sulfur(VI) Fluoride Exchange (SuFEx) coupling using appropriate catalysts or bases.[3]
-
Advantages: Excellent stability, high functional group tolerance, and unique reactivity profile. This allows for late-stage functionalization, a highly desirable strategy in drug discovery.[2]
-
Experimental Consideration: Activation often requires specific conditions, such as using strong bases (e.g., DBU) or Lewis acids.[19]
In Situ Generation of Sulfonyl Chlorides
To circumvent the handling of unstable sulfonyl chlorides, one-pot methods that generate the reactive species just before its reaction with the amine are powerful alternatives.
-
From Thiols: A common method involves the oxidative chlorination of thiols. Reagent systems like N-chlorosuccinimide (NCS) in the presence of a chloride source can efficiently convert thiols to sulfonyl chlorides, which are then immediately trapped by an amine in the same pot.[19]
-
From Sulfonic Acids: Sulfonic acids can be converted to sulfonyl chlorides using reagents like thionyl chloride or oxalyl chloride, often under microwave irradiation to accelerate the process.[4]
-
Advantages: Avoids isolation and storage of potentially unstable intermediates. Allows for the use of a wider variety of starting materials (thiols, sulfonic acids) to access diverse sulfonyl chlorides.
Transition Metal-Catalyzed Approaches
Modern catalysis offers mild and versatile routes to sulfonyl chlorides and, subsequently, sulfonamides.
-
Palladium-Catalyzed Chlorosulfonylation: This method allows for the coupling of arylboronic acids with a sulfur dioxide surrogate (e.g., DABSO) and a chloride source under mild palladium catalysis.[5]
-
Copper-Catalyzed Decarboxylative Chlorosulfonylation: A novel strategy that converts readily available aromatic carboxylic acids into sulfonyl chlorides, which can then be aminated in a one-pot procedure.[2]
-
Advantages: Exceptional functional group tolerance, broad substrate scope, and regiocontrol dictated by the starting material (boronic acid or carboxylic acid) rather than the rules of electrophilic aromatic substitution.[2][5]
Caption: Decision tree for selecting a sulfonamide synthesis strategy.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-2-chloropyridine-3-sulfonamide (Representative Direct Method)
This protocol describes a typical procedure for the reaction of an amine with an activated pyridine sulfonyl chloride.
Materials:
-
2-Chloropyridine-3-sulfonyl chloride (1.0 eq, e.g., 212 mg, 1.0 mmol)
-
Benzylamine (1.05 eq, e.g., 112 mg, 1.05 mmol)
-
Pyridine (1.5 eq, e.g., 119 mg, 1.5 mmol)
-
Dichloromethane (DCM), anhydrous (approx. 5 mL)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve 2-chloropyridine-3-sulfonyl chloride in anhydrous DCM (3 mL) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate vial, dissolve benzylamine and pyridine in anhydrous DCM (2 mL).
-
Add the amine/pyridine solution dropwise to the cooled sulfonyl chloride solution over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (10 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (1 x 10 mL), saturated NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide. Expected Yield: 75-90%.
Protocol 2: One-Pot Synthesis of N-benzyl-4-methoxybenzenesulfonamide via In Situ Generation from Thiol
This protocol demonstrates the power of generating the sulfonyl chloride in the same vessel to avoid handling a potentially unstable intermediate.[19]
Materials:
-
4-Methoxythiophenol (1.0 eq, e.g., 140 mg, 1.0 mmol)
-
N-Chlorosuccinimide (NCS) (3.0 eq, e.g., 401 mg, 3.0 mmol)
-
Tetrabutylammonium chloride (TBAC) (0.1 eq, e.g., 28 mg, 0.1 mmol)
-
Acetonitrile/Water (e.g., 4:1 v/v, 5 mL)
-
Benzylamine (1.2 eq, e.g., 129 mg, 1.2 mmol)
-
Triethylamine (TEA) (2.5 eq, e.g., 253 mg, 2.5 mmol)
Procedure:
-
To a solution of 4-methoxythiophenol and TBAC in acetonitrile/water (4 mL) in a round-bottom flask, add NCS portion-wise at room temperature. An exotherm may be observed. Stir for 30-60 minutes until TLC/LC-MS analysis confirms the complete consumption of the thiol.
-
Cool the mixture (which now contains the in situ generated 4-methoxybenzenesulfonyl chloride) to 0 °C.
-
In a separate vial, dissolve benzylamine and TEA in acetonitrile (1 mL).
-
Add the amine/TEA solution dropwise to the sulfonyl chloride mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired sulfonamide. Expected Yield: 80-95%.
Conclusion and Future Outlook
While 5-Bromo-2-chloropyridine-3-sulfonyl chloride remains a valuable reagent for its high reactivity and built-in functional handles, the modern chemist has a diverse and powerful toolkit of alternatives. The choice of reagent should be guided by a holistic analysis of the synthetic goal, considering factors like substrate sensitivity, desired molecular complexity, scalability, and cost. Simple, robust alternatives like benzenesulfonyl and tosyl chlorides are ideal for foundational work, while other substituted heteroaryl sulfonyl chlorides offer avenues to novel chemical space.
Looking forward, the field is moving away from the limitations of pre-functionalized, often unstable sulfonyl chlorides. The increasing adoption of sulfonyl fluorides for late-stage functionalization and the development of elegant transition-metal catalyzed methods that use widely available starting materials like carboxylic and boronic acids represent the future of sulfonamide synthesis.[2][3][5] These modern approaches provide unparalleled functional group tolerance and synthetic flexibility, empowering researchers to build complex, drug-like molecules with greater efficiency and precision.
References
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. URL: [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. URL: [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. URL: [Link]
- Preparation method of substituted benzene sulfonyl chloride. Google Patents.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. URL: [Link]
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Parishi Diamond. URL: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. URL: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. URL: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. URL: [Link]
- WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. Google Patents.
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH National Center for Biotechnology Information. URL: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. URL: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. URL: [Link]
-
2-Chloropyridine-3-sulfonyl chloride. PubChem. URL: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH National Center for Biotechnology Information. URL: [Link]
-
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. URL: [Link]
- Process for the preparation of chloropyridine sulfonyl chloride. Google Patents.
-
Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Publications. URL: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. URL: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. NIH National Center for Biotechnology Information. URL: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. URL: [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. URL: [Link]
-
2-Chloropyridine-3-sulfonyl chloride. J&K Scientific. URL: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. URL: [Link]
- US4105692A - Process for the preparation of benzenesulphonyl chloride. Google Patents.
Sources
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- 3. thieme-connect.com [thieme-connect.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 9. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 10. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 11. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Spectroscopic analysis of 5-bromo-2-chloro-3-pyridinesulfonamides
Comparison Guide: Spectroscopic Validation of 5-Bromo-2-Chloro-3-Pyridinesulfonamide
Executive Summary: The Structural Imperative
In the high-stakes landscape of fragment-based drug discovery (FBDD), 5-bromo-2-chloro-3-pyridinesulfonamide serves as a "linchpin" scaffold. Its value lies in its orthogonal reactivity : the 2-chloro position is primed for nucleophilic aromatic substitution (
However, the synthesis of this scaffold is prone to regioisomeric scrambling. A commercially purchased or synthesized batch often contains the 4-sulfonamide or 6-sulfonamide isomers, or residual starting material.
This guide provides an authoritative spectroscopic strategy to validate the 2,3,5-substitution pattern , comparing it against common structural "imposters" (alternatives) to ensure your SAR (Structure-Activity Relationship) data remains uncompromised.
Structural Elucidation Strategy
The core challenge is distinguishing the target molecule from its regioisomers and precursors. We utilize a "Triangulation Method" combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (
The Electronic Environment
-
Pyridine Core: Electron-deficient.
-
2-Cl & 3-SO₂NH₂: Strong electron-withdrawing groups (EWG), significantly deshielding the ring protons.
-
5-Br: Weakly deactivating but directing.
Visual Logic: The Validation Workflow
Figure 1: Decision tree for confirming the specific 2,3,5-substitution pattern.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common "alternatives" (impurities or isomers) found in reaction mixtures.
Comparison 1: Target vs. Regioisomer (4-Sulfonamide)
Scenario: During chlorosulfonation, the sulfonyl group may attack the C4 position instead of C3 due to steric or electronic steering.
| Feature | Target: 3-Sulfonamide | Alternative: 4-Sulfonamide | Differentiation Logic |
| Proton Positions | H4 and H6 | H3 and H6 | Coupling Topology |
| Coupling ( | Meta-coupling ( | Para-coupling ( | The 3-isomer has protons in a 1,3-relationship (meta). The 4-isomer protons are para (across the ring), showing negligible coupling. |
| Shift ( | H4: ~8.6 ppm (Deshielded by | H3: ~8.0 ppmH6: ~8.8 ppm | The 3-sulfonamide exerts a stronger deshielding effect on the adjacent H4 than the 4-sulfonamide does on H3. |
Comparison 2: Target vs. Starting Material (5-Bromo-2-chloropyridine)
Scenario: Incomplete reaction during the introduction of the sulfonamide group.
| Feature | Target Product | Starting Material (Alternative) | Differentiation Logic |
| IR Spectrum | Strong bands at 1340 & 1160 cm⁻¹ | Absent | These bands correspond to asymmetric and symmetric |
| 2 Aromatic Protons | 3 Aromatic Protons | The starting material has protons at H3, H4, and H6. The loss of the H3 signal indicates successful substitution. | |
| Mass Spec | M+ at ~270/272/274 | M+ at ~191/193/195 | Distinct mass shift of +79 Da ( |
Detailed Spectroscopic Data
A. Mass Spectrometry (LC-MS)
-
Ionization: ESI (Negative mode is often more sensitive for sulfonamides due to acidic N-H,
, but Positive mode is standard). -
Isotope Pattern (Critical):
B. Infrared Spectroscopy (FT-IR)
-
NH₂ Stretching: 3350 cm⁻¹ and 3260 cm⁻¹ (distinct double spike for primary sulfonamide).
-
S=O Stretching:
-
Asymmetric: ~1340–1360 cm⁻¹ (Strong).
-
Symmetric: ~1160–1180 cm⁻¹ (Strong).
-
-
Pyridine Ring: ~1560 cm⁻¹ (C=N stretch) and ~1050 cm⁻¹ (Ring breathing).
C. Nuclear Magnetic Resonance ( H NMR)
-
Solvent: DMSO-
(Preferred to prevent sulfonamide proton exchange and improve solubility).
| Proton | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| 7.60 – 7.80 | Broad Singlet | - | Exchangeable protons. Broadened by quadrupole relaxation of Nitrogen. | |
| H-4 | 8.55 – 8.65 | Doublet | Ortho to | |
| H-6 | 8.65 – 8.75 | Doublet | Alpha to Nitrogen (strong deshielding), Ortho to Br. |
Note: Shifts may vary by ±0.1 ppm depending on concentration and water content in DMSO.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of 5-bromo-2-chloro-3-pyridinesulfonamide via chlorosulfonation.
Safety Warning: Chlorosulfonic acid is violently reactive with water. Perform all operations in a fume hood.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Charge a dry round-bottom flask with 5-bromo-2-chloropyridine (1.0 eq).
-
Cool to 0°C in an ice bath.
-
-
Chlorosulfonation:
-
Dropwise addition of Chlorosulfonic acid (
, 5.0 eq). Caution: Exothermic. -
Heat the mixture to 140°C for 12 hours.
-
Monitor: Aliquot into MeOH/Water for LC-MS check (looking for sulfonyl chloride intermediate).
-
-
Amidation:
-
Cool reaction mass to room temperature.[3]
-
Pour slowly onto crushed ice (quenching). Extract the oily sulfonyl chloride with Dichloromethane (DCM).
-
To the DCM layer, add Aqueous Ammonia (28%, excess) or ammonia gas at 0°C.
-
Stir for 2 hours.
-
-
Isolation:
-
Evaporate organic solvent.
-
Adjust pH to ~4-5 with dilute HCl to precipitate the sulfonamide.
-
Filter the solid.[3]
-
-
Purification (The "Alternative" Remover):
-
Recrystallize from Ethanol/Water (9:1).
-
Why? This removes the highly soluble sulfonic acid byproduct (hydrolysis impurity).
-
References
-
Structural Analysis of Pyridines
- Title: "Substituent Effects in the NMR Spectra of Pyridines."
- Source:Journal of Chemical Inform
-
Link:[Link] (Validates chemical shift predictions).
-
Sulfonamide Characterization
- Title: "Infrared and Raman characteristic group frequencies: Tables and charts."
- Source:Spectrochimica Acta Part A.
-
Link:[Link] (Standard IR bands for
).
- Synthetic Methodology (Analogous)
-
Isotope Pattern Analysis
- Title: "Mass Spectrometry of Halogen
- Source:Chemistry LibreTexts.
-
Link:[Link]
Sources
A Senior Application Scientist's Guide to the NMR Characterization of 5-Bromo-2-chloropyridine-3-sulfonyl chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous characterization of novel molecules is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, 5-Bromo-2-chloropyridine-3-sulfonyl chloride stands out as a versatile intermediate, its reactive sulfonyl chloride group providing a gateway to a multitude of derivatives, primarily sulfonamides. The journey from synthesis to application for these compounds is critically dependent on rigorous structural elucidation, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the cornerstone of this analytical process.
This guide provides an in-depth exploration of the characterization of 5-Bromo-2-chloropyridine-3-sulfonyl chloride and its derivatives using ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of NMR as applied to this specific class of molecules, present detailed experimental protocols, and offer a comparative analysis of the spectral data. This document is designed not as a rigid template, but as a dynamic guide to empower researchers to confidently synthesize and characterize these valuable chemical entities.
The 'Why' Behind the Method: NMR as the Gold Standard
While other analytical techniques such as mass spectrometry and infrared spectroscopy provide crucial pieces of the structural puzzle—molecular weight and functional groups, respectively—NMR spectroscopy offers an unparalleled, high-resolution map of the entire molecular architecture. It allows us to:
-
Identify and count the number of chemically distinct protons and carbons: This provides a fundamental census of the atoms in the molecule.
-
Determine the electronic environment of each nucleus: The chemical shift of a proton or carbon is highly sensitive to the surrounding electron density, which is influenced by the presence of electronegative atoms (like chlorine, bromine, and the sulfonyl group) and the aromatic pyridine ring.
-
Elucidate the connectivity of atoms: Through-bond scalar couplings (J-couplings) reveal which protons are adjacent to each other, allowing for the piecing together of the molecular fragments.
-
Confirm the successful synthesis of derivatives: By comparing the NMR spectrum of the starting material (the sulfonyl chloride) with that of the product (e.g., a sulfonamide), we can unequivocally confirm the conversion and purity of the newly formed molecule.
Understanding the Spectrum: A Predictive Approach for 5-Bromo-2-chloropyridine-3-sulfonyl chloride
The pyridine ring has two aromatic protons. Their chemical shifts are significantly influenced by the three strongly electron-withdrawing groups: the 2-chloro, 3-sulfonyl chloride, and 5-bromo substituents. These groups deshield the ring protons, causing them to resonate at a lower field (higher ppm) than those in unsubstituted pyridine.
¹H NMR Predictions:
-
H-4: This proton is situated between the sulfonyl chloride and bromo groups. It is expected to be a doublet, coupled to H-6. Due to the strong electron-withdrawing nature of the adjacent sulfonyl chloride group, it is predicted to be the most downfield of the two protons.
-
H-6: This proton is adjacent to the nitrogen atom and the bromo group. It will also be a doublet, coupled to H-4. The proximity to the electronegative nitrogen atom will also cause a significant downfield shift.
¹³C NMR Predictions:
The chemical shifts of the carbon atoms in the pyridine ring are also heavily influenced by the substituents. Carbons directly attached to electronegative atoms (C-2, C-3, C-5) will be significantly deshielded.
Below is a table summarizing the predicted chemical shifts for 5-Bromo-2-chloropyridine-3-sulfonyl chloride, with the experimental data for 2-chloropyridine-3-sulfonyl chloride provided for comparison.[1]
| Position | Predicted ¹H Chemical Shift (ppm) for 5-Bromo-2-chloropyridine-3-sulfonyl chloride | Predicted ¹³C Chemical Shift (ppm) for 5-Bromo-2-chloropyridine-3-sulfonyl chloride | Experimental ¹³C Chemical Shift (ppm) for 2-chloropyridine-3-sulfonyl chloride[1] |
| C-2 | - | ~153 | 154.8 |
| C-3 | - | ~138 | 139.1 |
| H-4 / C-4 | ~8.6 (d) | ~140 | 138.8 |
| C-5 | - | ~120 | 123.0 |
| H-6 / C-6 | ~8.9 (d) | ~150 | 148.2 |
Note: Predicted values are estimates based on substituent effects and may vary from experimental values.
Experimental Protocols: From Synthesis to Spectrum
A robust characterization begins with a reliable synthesis. The following section details the synthesis of the parent sulfonyl chloride and a general procedure for the formation of its sulfonamide derivatives, followed by a standard NMR acquisition protocol.
Synthesis of 2-Chloropyridine-3-sulfonyl Chloride (Reference Compound)
This protocol is adapted from a published procedure and serves as a reliable method for obtaining the foundational scaffold.[1]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2-chloropyridine-3-sulfonyl chloride.
Step-by-Step Methodology:
-
To 2.0 g of 3,3′-dithiobis(2-chloropyridine) at 20 °C, add 20 mL of 36% (w/w) hydrochloric acid with agitation to form a pale-yellow solution.
-
Add 5 mL of water to the solution.
-
Bubble chlorine gas through the solution for 1 hour, ensuring the temperature is maintained between 20-23 °C.
-
Slowly add 25 mL of water dropwise to the reaction mixture, maintaining the temperature between 20-29 °C. A white solid will precipitate.
-
Cool the mixture to 20 °C.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with three 25 mL portions of water.
-
Dry the product under vacuum at a temperature below 35 °C to yield 2-chloropyridine-3-sulfonyl chloride.
General Synthesis of N-Substituted 5-Bromo-2-chloropyridine-3-sulfonamide Derivatives
The sulfonyl chloride is a reactive electrophile that readily reacts with nucleophiles, such as primary and secondary amines, to form stable sulfonamides.
Diagram of the Derivatization Workflow:
Caption: General workflow for the synthesis of sulfonamide derivatives.
Step-by-Step Methodology:
-
Dissolve 1.0 equivalent of 5-Bromo-2-chloropyridine-3-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add 1.1 equivalents of the desired primary or secondary amine and 1.2 equivalents of a non-nucleophilic base, such as triethylamine.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide derivative.
NMR Sample Preparation and Data Acquisition
Protocol:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra.
Comparative NMR Analysis of Sulfonamide Derivatives
The true power of NMR in this context is revealed when comparing the spectra of the parent sulfonyl chloride with its sulfonamide derivatives. The conversion of the -SO₂Cl group to a -SO₂NR¹R² group induces predictable changes in the NMR spectra.
Expected Spectral Changes Upon Sulfonamide Formation:
-
¹H NMR: The chemical shifts of the pyridine ring protons (H-4 and H-6) will experience a slight upfield shift due to the replacement of the highly electronegative chlorine atom with a less electronegative nitrogen atom in the sulfonamide group. New signals corresponding to the protons of the R¹ and R² groups of the amine will appear in the spectrum. The integration of these new signals will be consistent with the structure of the incorporated amine.
-
¹³C NMR: The chemical shift of C-3, which is directly attached to the sulfur atom, will be most affected, typically shifting slightly upfield. New signals corresponding to the carbons of the R¹ and R² groups will also be observed.
Illustrative Comparison Table of Predicted ¹H NMR Data:
| Compound | H-4 (ppm, multiplicity) | H-6 (ppm, multiplicity) | Amine Moiety Protons (ppm) |
| 5-Bromo-2-chloropyridine-3-sulfonyl chloride | ~8.6 (d) | ~8.9 (d) | - |
| N-benzyl-5-bromo-2-chloropyridine-3-sulfonamide | ~8.5 (d) | ~8.8 (d) | ~7.3 (m, 5H, Ar-H), ~4.3 (d, 2H, CH₂) |
| N-morpholino-5-bromo-2-chloropyridine-3-sulfonamide | ~8.4 (d) | ~8.7 (d) | ~3.7 (t, 4H, O-CH₂), ~3.2 (t, 4H, N-CH₂) |
This comparative approach provides a self-validating system. The disappearance of the starting material signals and the appearance of the new, predicted signals for the product, with the correct integrations and multiplicities, provide irrefutable evidence of a successful chemical transformation.
Conclusion
The characterization of 5-Bromo-2-chloropyridine-3-sulfonyl chloride and its derivatives by NMR spectroscopy is a critical step in their synthesis and application. While direct experimental data for the parent sulfonyl chloride may be elusive, a thorough understanding of the principles of NMR, coupled with data from closely related analogues, allows for accurate prediction and interpretation of the spectra. The comparative analysis of the sulfonyl chloride and its sulfonamide derivatives showcases the power of NMR to confirm synthetic transformations and elucidate molecular structures with a high degree of confidence. This guide provides the foundational knowledge and practical protocols for researchers to successfully navigate the characterization of this important class of compounds, ensuring the scientific integrity of their work.
References
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]
-
Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data; Springer: Berlin, Heidelberg, 2000. [Link]
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]
-
Moxham, C. I.; Dell, C. P.; Nodwell, M. B.; Evans, G. L. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org. Process Res. Dev.2009 , 13 (5), 848-851. [Link]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride Derivatives
Executive Summary & Strategic Context
In the high-stakes environment of fragment-based drug discovery (FBDD), 5-Bromo-2-chloropyridine-3-sulfonyl chloride represents a high-value scaffold.[1] Its utility lies in its tri-functional nature: the sulfonyl chloride for sulfonamide formation, the 2-chloro position for nucleophilic aromatic substitution (
However, the reactivity that makes it valuable also makes it analytically challenging. Sulfonyl chlorides are labile, prone to hydrolysis, and their sulfonamide products exhibit complex ionization behaviors. This guide objectively compares Mass Spectrometry (MS) modalities for monitoring these reaction products, providing a validated roadmap for accurate structural confirmation.
Chemical Causality: The Analyte Landscape
Before selecting an MS technique, one must understand the species present in the reaction mixture. The choice of ionization mode is dictated by the specific chemistry of the pyridine core and the sulfonamide linkage.
Reaction Pathways & Analytes[2][3][4][5]
-
Target Product (Sulfonamide): Formed via nucleophilic attack by an amine (
).[1] -
Hydrolysis Byproduct (Sulfonic Acid): Formed by reaction with moisture.[1]
-
Starting Material (Sulfonyl Chloride):
-
Properties: Highly electrophilic, unstable in protic solvents.[1]
-
Comparative Analysis: Ionization Modalities
The following comparison evaluates the three primary atmospheric pressure ionization (API) techniques for this scaffold.
Table 1: Performance Matrix of MS Ionization Modes
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Primary Utility | Gold Standard for polar sulfonamides.[1] | Alternative for non-polar/hydrophobic amines.[1] | Niche use for highly conjugated systems.[1] |
| Sensitivity | High (Picogram range).[1] | Moderate (Nanogram range).[1] | Moderate to Low.[1] |
| Polarity Mode | Positive (+): Protonation of Pyridine N.Negative (-): Deprotonation of Sulfonamide NH.[1] | Positive (+): Protonation via solvent plasma.[1] | Radical cation formation ( |
| Matrix Tolerance | Low (Susceptible to ion suppression).[1] | High (Gas-phase ionization reduces suppression).[1] | High. |
| Fragmentation | Soft (Molecular ion dominant).[1] | Harder (Thermal degradation possible).[1][2] | Soft to Moderate.[1] |
| Recommendation | Primary Choice | Secondary Choice | Tertiary Choice |
Expert Insight: Why ESI is Superior for this Scaffold
While APCI is robust for neutral molecules, the 5-Bromo-2-chloropyridine core possesses a basic nitrogen.[1] Even if the attached amine (
The "Fingerprint": Isotope Pattern Analysis
A critical self-validating step in analyzing this scaffold is verifying the halogen isotope pattern. The molecule contains one Bromine (
This combination creates a unique M, M+2, M+4 triplet that serves as a diagnostic fingerprint.[1]
Theoretical Calculation of Isotope Abundance
Calculated Intensity Ratio (Normalized):
Resulting Ratio: 3 : 4 : 1 If your mass spectrum does not show this approximate 3:4:1 intensity ratio for the molecular ion cluster, the halogenated core has been compromised (e.g., dehalogenation).
Mechanistic Fragmentation (MS/MS)[1]
Understanding fragmentation allows for confirmation of the core structure versus the variable amine tail.
Primary Fragmentation Pathway: Extrusion
Sulfonamides derived from this scaffold typically undergo a characteristic rearrangement involving the loss of sulfur dioxide (64 Da).[5]
-
Precursor Ion:
-
Transition: Cleavage of the
bond and migration of the amine group to the aromatic ring (Smiles rearrangement type mechanism) is possible, but simple extrusion is most common in energetic collisions. -
Diagnostic Ion:
.-
Significance: The presence of this neutral loss confirms the integrity of the sulfonamide linkage.
-
Secondary Pathway: Halogen Loss
-
Loss of Cl (35/37 Da): Observed at higher collision energies.[1]
-
Loss of Br (79/81 Da): Less common as a primary fragment due to the strength of the
bond relative to the bond, but can occur.
Validated Experimental Protocol
This protocol is designed for rapid confirmation of reaction products using LC-MS (ESI).[1]
Step 1: Sample Preparation
-
Quench: Aliquot
of reaction mixture into Acetonitrile:Water (50:50). -
Dilution: Further dilute 1:100 to avoid detector saturation.
-
Note: Do not use methanol if the sulfonyl chloride is still present, as it will form the methyl ester artifact (
). Use ACN/Water.
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
).[1] -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 3 minutes.
Step 3: MS Parameters (ESI+)[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile
bond). -
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
Step 4: Data Analysis (Self-Validation Checklist)
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for analyzing reaction outcomes, incorporating the specific mass shifts and isotope checks.
Caption: Analytical decision tree for validating 5-Bromo-2-chloropyridine-3-sulfonyl chloride derivatives.
References
-
Hölzer, J. et al. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry.
-
Klagkou, K. et al. (2003).[1][6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak.
-
Decaestecker, T. N. et al. (2000).[1] ESI or APCI to ionize pharmaceuticals: a chemometric approach. Analytical Chemistry.
Sources
- 1. PubChemLite - 5-bromo-2-chloropyridine-3-sulfonyl chloride (C5H2BrCl2NO2S) [pubchemlite.lcsb.uni.lu]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to the Chemoselective Functionalization of 5-Bromo-2-chloropyridine-3-sulfonyl chloride
For the discerning researcher in medicinal chemistry and materials science, polyfunctionalized heteroaromatic scaffolds are invaluable tools. The strategic and selective modification of these building blocks is paramount to the rapid generation of novel molecular entities with tailored properties. 5-Bromo-2-chloropyridine-3-sulfonyl chloride presents a compelling case study in chemoselectivity, offering three distinct reactive centers: a sulfonyl chloride at the 3-position, a bromo substituent at the 5-position, and a chloro group at the 2-position. This guide provides an in-depth comparison of the reactivity of these functional groups, supported by mechanistic principles and experimental insights, to empower chemists in designing efficient and selective synthetic routes.
The Hierarchy of Reactivity: A Three-Way Contest
The selective functionalization of 5-bromo-2-chloropyridine-3-sulfonyl chloride hinges on understanding the intrinsic reactivity of each of its electrophilic sites under various reaction conditions. The pyridine core, being an electron-deficient aromatic system, activates all three substituents towards different modes of transformation.
Nucleophilic Aromatic Substitution (SNAr): The Preeminence of the 2-Position and the Sulfonyl Chloride
Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are significantly influenced by the position of the leaving group relative to the ring nitrogen. The nitrogen atom acts as a potent electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions.
In the case of 5-bromo-2-chloropyridine-3-sulfonyl chloride, the 2-chloro substituent is highly activated towards SNAr. Nucleophilic attack at this position is favored due to the direct stabilization of the intermediate by the adjacent nitrogen atom.
Simultaneously, the 3-sulfonyl chloride is an exceptionally strong electrophile. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom. Consequently, it readily reacts with a wide range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
The 5-bromo substituent, being at the meta-position relative to the nitrogen, is the least activated towards SNAr and will generally remain unreacted under conditions that favor substitution at the 2- or 3-positions.
Comparative Reactivity in SNAr: The relative reactivity between the 2-chloro and the 3-sulfonyl chloride is highly dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack at the harder electrophilic center of the sulfonyl group, while softer nucleophiles might prefer the 2-position of the pyridine ring. However, in many common scenarios, the sulfonyl chloride is the more reactive site.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Order of Precedence
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are governed by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen or carbon-sulfur bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1] Recent studies have expanded this understanding to include aryl sulfonyl chlorides, establishing the following reactivity trend in Suzuki-Miyaura couplings: ArI > ArSO₂Cl > ArBr >> ArCl .[1]
This hierarchy provides a clear roadmap for the selective functionalization of 5-bromo-2-chloropyridine-3-sulfonyl chloride via cross-coupling reactions:
-
3-Sulfonyl Chloride: The C-S bond of the sulfonyl chloride is the most susceptible to oxidative addition by palladium(0), making it the most reactive site for cross-coupling reactions.
-
5-Bromo: The C-Br bond is the second most reactive site, readily undergoing oxidative addition under standard cross-coupling conditions.
-
2-Chloro: The C-Cl bond is the least reactive of the three and typically requires more forcing conditions (e.g., specialized ligands, higher temperatures) to participate in cross-coupling reactions.[1]
This differential reactivity allows for a sequential and highly controlled approach to the synthesis of complex, polysubstituted pyridines.
Data-Driven Comparison of Reactivity
| Functional Group | Position | Reactivity in S | Reactivity in Pd-Catalyzed Cross-Coupling | Governing Factors |
| -SO₂Cl | 3 | Very High | Very High | Strong electron-withdrawing nature of the SO₂ group; high electrophilicity of the sulfur atom. |
| -Br | 5 | Low | High | Weaker C-Br bond compared to C-Cl; meta-position to nitrogen provides less activation for S |
| -Cl | 2 | High | Low | Strong activation by the ortho-nitrogen for S |
Experimental Protocols for Selective Functionalization
The following protocols are illustrative examples for the selective modification of 5-bromo-2-chloropyridine-3-sulfonyl chloride. Researchers should note that optimization may be necessary for specific substrates and desired outcomes.
Protocol 1: Selective Sulfonamide Formation at the 3-Position
This protocol leverages the high electrophilicity of the sulfonyl chloride group, which reacts readily with amines at low temperatures.
Workflow Diagram:
Caption: Workflow for selective sulfonamide synthesis.
Step-by-Step Methodology:
-
Dissolve 5-bromo-2-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-sulfonamide derivative.
Protocol 2: Selective Suzuki-Miyaura Coupling at the 5-Position
This protocol exploits the greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling.
Workflow Diagram:
Caption: Workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 5-bromo-2-chloropyridine-3-sulfonyl chloride (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-chloropyridine-3-sulfonyl chloride derivative.
Protocol 3: Selective Nucleophilic Aromatic Substitution at the 2-Position
This protocol takes advantage of the activated 2-chloro position for SNAr, typically after the more reactive sulfonyl chloride has been functionalized.
Workflow Diagram:
Caption: Workflow for selective SNAr at the 2-position.
Step-by-Step Methodology:
-
In a sealed tube, dissolve the 3-functionalized-5-bromo-2-chloropyridine derivative (1.0 eq) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Add the desired nucleophile (e.g., a primary or secondary amine, 2.0 eq) and a non-nucleophilic base if necessary (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Seal the tube and heat the reaction mixture to 100-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product.
-
Filter the solid or extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired 2-substituted pyridine derivative.
Conclusion
The strategic functionalization of 5-bromo-2-chloropyridine-3-sulfonyl chloride is a testament to the power of understanding fundamental principles of chemical reactivity. The sulfonyl chloride group stands out as the most reactive site for both nucleophilic attack and palladium-catalyzed cross-coupling. The 5-bromo and 2-chloro substituents offer orthogonal reactivity, with the former being more amenable to cross-coupling and the latter to nucleophilic aromatic substitution. This predictable hierarchy of reactivity allows for the rational design of synthetic pathways to access a diverse array of complex trisubstituted pyridine derivatives, making this scaffold a highly valuable platform for innovation in drug discovery and materials science.
References
- Benchchem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Cernak, T. et al. (2016). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2022). 16.
- Benchchem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Wikipedia. (2023).
- Stevens, E. (2019).
- WuXi Biology. (n.d.).
- ResearchGate. (2022). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents.
- Fisher Scientific. (n.d.). 3-Bromo-2-chloropyridine-5-sulfonyl chloride, 96% 1 g | Buy Online.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyridine 95 53939-30-3.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Wikipedia. (2023).
Sources
Efficacy Comparison of Catalysts for 5-Bromo-2-chloropyridine-3-sulfonyl Chloride Couplings
This guide provides an in-depth technical comparison of catalytic systems for couplings involving 5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS: 1146290-19-8). It addresses the unique chemoselectivity challenges presented by this tri-electrophilic scaffold and evaluates methodologies for both sulfonamide synthesis (S-N bond formation) and desulfitative cross-couplings (C-C bond formation).
The Reactivity Landscape
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a high-value scaffold in medicinal chemistry (e.g., kinase inhibitors) due to its three distinct electrophilic sites. Successful coupling requires precise catalyst selection to avoid "scrambling" these sites.
-
Site A (SO₂Cl at C3): The most reactive electrophile. Prone to nucleophilic attack by amines/alcohols or Pd-insertion (desulfitative).
-
Site B (Cl at C2): Highly activated for SNAr due to the adjacent pyridine nitrogen and the electron-withdrawing sulfonyl group. Critical Risk: Strong nucleophilic catalysts (e.g., DMAP) can accidentally displace this chloride.
-
Site C (Br at C5): Stable under standard sulfonylation; reserved for subsequent Suzuki/Buchwald couplings.
Caption: Electrophilic hierarchy of the scaffold. The C2-Cl is activated by the sulfonyl group, posing a chemoselectivity risk during sulfonylation.
Comparative Analysis of Catalysts
Scenario A: Sulfonamide Synthesis (S-N Coupling)
The primary application is coupling the sulfonyl chloride with amines.
1. Pyridine (The Standard)[1]
-
Role: Acts as both solvent, mild base, and weak nucleophilic catalyst.
-
Mechanism: Forms a transient sulfonyl pyridinium species.
-
Efficacy: High reliability. It buffers the HCl generated without being nucleophilic enough to displace the C2-Chlorine.
-
Best For: Primary amines, anilines, and scale-up reactions where selectivity is paramount.
2. DMAP (4-Dimethylaminopyridine) / Et₃N
-
Role: Hyper-nucleophilic catalyst.
-
Efficacy: High activity but Low Selectivity.
-
Risk: With 2-chloropyridines, DMAP can attack the C2 position (SNAr), displacing the chloride to form a stable pyridinium salt impurity.
-
Verdict: Avoid unless the amine is extremely unreactive (e.g., electron-deficient anilines). If used, limit to 5-10 mol% at 0°C.
3. DABCO (1,4-Diazabicyclo[2.2.2]octane)
-
Role: Non-nucleophilic base / mild catalyst.
-
Efficacy: Excellent Chemoselectivity. DABCO is sterically bulky and less likely to perform SNAr at the C2 position compared to DMAP.
-
Best For: Sensitive substrates prone to side reactions.
Scenario B: Desulfitative Cross-Coupling (C-C Coupling)
Advanced protocols use the SO₂Cl group as a pseudohalide (leaving group = SO₂) to couple with boronic acids.
4. Pd(OAc)₂ / PPh₃
-
Role: Palladium catalyst for desulfitative Suzuki-Miyaura coupling.
-
Mechanism: Oxidative addition into the S-Cl bond
SO₂ extrusion Pd-Ar species Transmetallation Reductive Elimination.[2] -
Efficacy: Moderate to High. Requires high temperatures (100°C+), which may risk hydrolysis of the C2-Cl if water is present.
Performance Data Summary
| Catalyst System | Target Reaction | Yield (Typical) | Reaction Time | Chemoselectivity (C2-Cl Retention) | Risk Profile |
| Pyridine (Neat) | Sulfonylation | 85-95% | 1-4 h | Excellent | Low. Standard workup required. |
| DMAP (10%) / Et₃N | Sulfonylation | 90-98% | <1 h | Poor (Risk of C2-Cl sub) | High. Side products likely. |
| DABCO / THF | Sulfonylation | 80-90% | 2-6 h | Very Good | Low. Easy removal. |
| Pd(OAc)₂ / Li₂CO₃ | Desulfitative C-C | 60-75% | 12-24 h | Moderate | High temp may affect C-Cl. |
Experimental Protocols
Protocol A: Chemoselective Sulfonylation (Recommended)
Use this for standard library synthesis to ensure the C2-Cl and C5-Br remain intact.
-
Preparation: Dissolve 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M).
-
Addition: Cool to 0°C. Add the amine (1.1 equiv).
-
Catalysis: Add Pyridine (3.0 equiv) dropwise. Note: Do not use DMAP.
-
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC/LCMS (Look for disappearance of SM peak at ~290 m/z).
-
Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), then brine. Dry over Na₂SO₄.
Protocol B: Desulfitative Suzuki Coupling
Use this to replace the SO₂Cl group with an aryl ring (Ar-Ar coupling).
-
Reagents: Combine Sulfonyl Chloride (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Base/Solvent: Add Na₂CO₃ (3.0 equiv) and 1,4-Dioxane (degassed).
-
Reaction: Heat to 100°C in a sealed tube for 16 hours.
-
Mechanism Check: The reaction proceeds via SO₂ loss.[2] Ensure ventilation.
Decision Logic for Catalyst Selection
Caption: Decision tree for selecting the optimal catalyst based on substrate reactivity and target product.
References
-
Chem-Impex International. "5-Bromo-pyridine-2-sulfonyl chloride Product Data." Chem-Impex Catalog. Accessed Jan 2026. Link
-
Lakrout, S. et al. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines."[3] RSC Advances, 2013.[3] Link
-
Chemical Review and Letters. "Desulfitative direct (hetero)arylation of C(heteroaryl)." Chem. Rev. Lett., 2024.[2] Link
-
Organic Chemistry Portal. "Synthesis of Sulfonamides." Organic Chemistry Portal, Recent Literature.[4] Link
-
Sigma-Aldrich. "5-Bromo-2-chloropyridine Reactivity Profile."[5] Merck/Sigma Technical Documents. Link
Sources
A Senior Application Scientist's Guide to Sulfonylating Agents: A Cost-Benefit Analysis of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the efficient and strategic incorporation of the sulfonamide moiety is of paramount importance. This functional group is a cornerstone of many therapeutic agents and bioactive molecules. The choice of the sulfonylating agent is a critical decision point in any synthetic campaign, directly impacting reaction efficiency, scalability, and overall cost. This guide provides an in-depth technical analysis of 5-Bromo-2-chloropyridine-3-sulfonyl chloride, a specialized reagent, and objectively compares its performance and economic viability against more common alternatives: p-toluenesulfonyl chloride (TsCl), benzenesulfonyl chloride (BsCl), and methanesulfonyl chloride (MsCl).
The Strategic Value of the Pyridine Sulfonyl Chloride Scaffold
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a highly reactive and versatile building block. Its utility stems from the presence of multiple reactive sites, allowing for sequential and site-selective modifications. The sulfonyl chloride group provides a reactive handle for the formation of sulfonamides, while the bromo and chloro substituents on the pyridine ring offer opportunities for subsequent cross-coupling reactions, nucleophilic aromatic substitutions, or other transformations. This multi-functional nature makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the construction of kinase inhibitors and other targeted therapies.
Head-to-Head Comparison: Performance and Economics
A direct cost-benefit analysis requires a multi-faceted evaluation beyond just the initial purchase price of the reagent. Factors such as molecular weight, reaction yields, ease of purification, and safety considerations all contribute to the overall economic picture of a synthetic route.
Cost Analysis
The following table provides an approximate cost comparison of 5-Bromo-2-chloropyridine-3-sulfonyl chloride and its common alternatives. Prices are based on currently available catalog listings from various suppliers and are subject to change. They are presented here for comparative purposes.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Representative Price (USD/g) |
| 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 | 290.95 | ~$67[1] |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | ~$0.92 - $1.77[2][3] |
| Benzenesulfonyl chloride (BsCl) | 98-09-9 | 176.62 | ~$0.40 - $0.80[4] |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 | ~$0.12 - $0.39[5][6] |
As the table clearly indicates, 5-Bromo-2-chloropyridine-3-sulfonyl chloride is a significantly more expensive reagent on a per-gram basis compared to the common alternatives. This higher initial cost necessitates a careful evaluation of its synthetic advantages to justify its use. The decision to employ this specialized reagent is often driven by the specific requirements of the target molecule, where its unique functionality outweighs the higher upfront cost.
Performance and Synthetic Utility: A Comparative Overview
The true value of a reagent is revealed in its performance in the laboratory. Below is a comparative discussion of 5-Bromo-2-chloropyridine-3-sulfonyl chloride and its alternatives in the context of sulfonamide synthesis.
5-Bromo-2-chloropyridine-3-sulfonyl chloride:
-
Advantages:
-
Multi-functionality: As previously mentioned, the presence of bromo and chloro substituents allows for post-sulfonylation modifications, enabling the rapid generation of diverse compound libraries from a common intermediate. This is a significant advantage in drug discovery programs.
-
Modulation of Physicochemical Properties: The pyridine ring and its substituents can influence the solubility, lipophilicity, and metabolic stability of the final compound, offering a handle for fine-tuning pharmacokinetic properties.
-
High Reactivity: The electron-withdrawing nature of the pyridine ring and the halogen substituents can enhance the reactivity of the sulfonyl chloride group.
-
-
Disadvantages:
-
High Cost: The primary drawback is its significantly higher cost.
-
Limited Availability: As a more specialized reagent, its availability from bulk suppliers may be more limited compared to the alternatives.
-
Potential for Side Reactions: The multiple reactive sites can sometimes lead to undesired side reactions if not carefully controlled.
-
p-Toluenesulfonyl chloride (TsCl):
-
Advantages:
-
Moderate Cost and Wide Availability: TsCl is a widely used and readily available reagent at a reasonable cost.[2][3][7]
-
Good Reactivity and Stability: It is a reliable reagent for the sulfonylation of a wide range of amines and alcohols.[8][9]
-
Crystallinity of Derivatives: Tosylates and sulfonamides are often crystalline, which can facilitate purification by recrystallization.
-
-
Disadvantages:
-
Limited Functionality: The tosyl group offers limited opportunities for further synthetic diversification compared to the substituted pyridine scaffold.
-
Potential for Steric Hindrance: The bulky tosyl group can sometimes hinder reactions at adjacent positions.
-
Benzenesulfonyl chloride (BsCl):
-
Advantages:
-
Disadvantages:
-
Moisture Sensitivity: It is sensitive to moisture and can hydrolyze, requiring careful handling and storage.
-
Limited Scope for Modification: Similar to TsCl, the phenylsulfonyl group offers little in the way of further functionalization.
-
Methanesulfonyl chloride (MsCl):
-
Advantages:
-
Very Low Cost and High Atom Economy: Due to its low molecular weight, MsCl is a very cost-effective source of a sulfonyl group.
-
Good Leaving Group: The mesylate group is an excellent leaving group, making it useful for subsequent nucleophilic substitution reactions.
-
-
Disadvantages:
-
High Reactivity and Toxicity: MsCl is highly reactive, corrosive, and toxic, requiring stringent safety precautions.[12][13] It is also a lachrymator.[12]
-
Hydrolytic Instability: It is highly susceptible to hydrolysis.[14]
-
Limited Synthetic Versatility: The small methyl group offers no sites for further synthetic elaboration.
-
Experimental Protocols: A Practical Comparison
Workflow for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Protocol 1: Synthesis of N-Phenylbenzenesulfonamide using Benzenesulfonyl Chloride
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-phenylbenzenesulfonamide.
Expected Yield: High yields, typically >85%, are expected for this reaction.[15]
Decision-Making Framework for Reagent Selection
The choice of a sulfonylating agent is a strategic one that should be guided by the overall goals of the synthesis. The following decision-making tree can assist researchers in selecting the most appropriate reagent for their needs.
Caption: Decision tree for selecting a sulfonylating agent.
Conclusion and Future Perspectives
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a powerful, albeit expensive, reagent that offers significant advantages in specific synthetic contexts, particularly in the rapid generation of diverse molecular libraries for drug discovery. Its high cost is offset by its multi-functionality, which can streamline synthetic routes and provide access to novel chemical space.
For routine sulfonamide synthesis where further modification of the sulfonyl-bearing ring is not required, the more traditional and economical reagents such as p-toluenesulfonyl chloride, benzenesulfonyl chloride, and methanesulfonyl chloride remain the workhorses of the synthetic chemist. The choice among these will depend on a balance of cost, reactivity, and safety considerations.
The future of sulfonamide synthesis will likely focus on the development of more sustainable and efficient methods that minimize waste and the use of hazardous reagents. Catalytic methods for sulfonylation are an active area of research and may one day provide more cost-effective and environmentally friendly alternatives to the use of sulfonyl chlorides.
References
-
GTI Laboratory Supplies. p-Toluenesulfonyl chloride, 99.9%, Certified AR®. [Link]
- Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1285, 135850.
- Ghorbani-Vaghei, R., & Veisi, H. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 123(4), 2397-2402.
-
Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
- El-Faham, A., et al. (2015). Sulfonylation of aniline, alcohol, and solvent free, p-toluenesulfonyl chloride. International Journal of Scientific & Engineering Research, 6(1), 1-5.
- King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1032-1041.
- Channareddy, S., et al. (2014). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Molecules, 19(9), 14644-14666.
- Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(8), 1487–1490.
- Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
- HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
-
IndiaMART. Methanesulfonyl Chloride - Mesyl Chloride Latest Price, Manufacturers & Suppliers. [Link]
- Islam, M. R., & Abed, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Douglass, I. B., & Farah, B. S. (1963). methanesulfinyl chloride. Organic Syntheses, 43, 62.
- Devadoss, T., & Gijare, A. S. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1285, 135850.
- Process for the preparation of p-toluenesulfonyl chloride. (1970). DE1912956A1.
-
Wikipedia. (2023, December 27). Methanesulfonyl chloride. [Link]
- Process for the production of benzenesulfonamides. (1989). US4874894A.
-
Pipzine Chemicals. 3-Bromo-2-chloropyridine-5-sulphonyl Chloride Supplier China. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
- National Center for Biotechnology Information. (2010). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9.
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9323–9328.
-
IndiaMART. 5- Bromo- 2-ChloroPyridine(53939-30-3), 25 Kg, Purity. [Link]
-
Ottokemi. Benzene sulphonyl chloride, 98%. [Link]
-
IndiaMART. Benzene Sulphonyl Chloride - Benzene Sulfonyl Chloride Latest Price, Manufacturers & Suppliers. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 3. p-Toluenesulfonyl chloride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methanesulfonyl chloride Mesyl chloride [sigmaaldrich.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. p-TOLUENESULFONYL CHLORIDE, 99% | GFS Chemicals [gfschemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. svkm-iop.ac.in [svkm-iop.ac.in]
- 10. Benzenesulfonyl chloride | Benzene sulphonyl chloride, 98% | 98-09-9 | Benzene sulphonyl chloride, 98% | Ottokemi™ Product [ottokemi.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 13. Methanesulfonyl Chloride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 15. cbijournal.com [cbijournal.com]
Patent landscape for the use of 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Technical Guide: Patent Landscape & Application of 5-Bromo-2-chloropyridine-3-sulfonyl chloride
Part 1: Executive Summary & Strategic Value
5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS 1146290-34-3) represents a "linchpin" intermediate in modern medicinal chemistry. Unlike generic benzenesulfonyl chlorides, this scaffold offers a unique tri-functional handle :
-
Sulfonyl Chloride (C3): High-reactivity electrophile for sulfonamide formation (scaffold anchoring).
-
Chlorine (C2): Labile group for nucleophilic aromatic substitution (SNAr), typically with amines or alkoxides.
-
Bromine (C5): Stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) late in the synthetic sequence.
This guide analyzes its dominance in the patent landscape for PI3K and KEAP1 inhibitors and provides a validated protocol for its use, contrasting it with less versatile alternatives.
Part 2: Patent Landscape Analysis
The utility of this intermediate is best understood through its application in high-value pharmaceutical patents. It is not merely a reagent but a core structural determinant in "fragment-based drug design."
Case Study A: PI3K Inhibitors (WO2017137535)
-
Target: Phosphoinositide 3-kinase (PI3K), a master regulator of cancer cell proliferation.
-
Application: The patent describes using 5-bromo-2-chloropyridine-3-sulfonyl chloride to synthesize sulfonamide derivatives that act as potent PI3K
inhibitors. -
Mechanism: The sulfonyl group binds to the kinase hinge region, while the bromine allows for the attachment of solubilizing groups (e.g., morpholines) via cross-coupling to tune pharmacokinetics.
Case Study B: KEAP1-Nrf2 Inhibitors (AU2022200478)
-
Target: KEAP1-Nrf2 interaction, relevant for oxidative stress and inflammatory diseases (COPD, CKD).
-
Application: Used to build "sultam" scaffolds. The pyridine ring provides essential hydrogen-bond acceptor properties that benzene analogs lack, improving binding affinity (IC50).
Visualizing the Synthetic Workflow (DOT Diagram)
The following diagram illustrates the "Divergent Synthesis" strategy commonly cited in these patents, where the molecule serves as a central hub.
Figure 1: The "Tri-Functional" synthetic pathway. Note that the order of operations (Sulfonylation -> SNAr -> Coupling) is critical to prevent side reactions.
Part 3: Comparative Performance Profile
Researchers often default to benzenesulfonyl chloride due to cost, or 2-chloropyridine-3-sulfonyl chloride due to availability. However, experimental data highlights why the 5-Bromo variant is superior for complex library generation.
Table 1: Reactivity and Utility Comparison
| Feature | 5-Bromo-2-chloropyridine-3-SO2Cl | Benzenesulfonyl Chloride | 2-Chloropyridine-3-SO2Cl |
| Electrophilicity | Very High (Electron-deficient ring + Halogens) | Moderate | High |
| Hydrolytic Stability | Low (t1/2 < 10 min in wet solvent) | High (Stable in water/organic mix) | Low |
| Downstream Utility | High (Br allows C-C bond formation) | Low (Dead-end scaffold) | Moderate (Only C2 substitution) |
| Solubility (LogP) | 2.5 (Lipophilic, good for organic phases) | 1.8 | 1.2 |
| Selectivity | Chemoselective (Sulfonyl Cl reacts before C2-Cl) | N/A | Chemoselective |
Key Insight: While the 5-Bromo variant is more sensitive to moisture (requiring strictly anhydrous conditions), its Reactivity-to-Complexity Ratio is significantly higher. You can build a more complex drug molecule in fewer steps using this intermediate than with the benzene analog.
Part 4: Validated Experimental Protocol
Objective: Synthesis of a Sulfonamide Scaffold (Intermediate for PI3K Inhibition). Source: Adapted from WO2017137535 and optimized for bench-scale reproducibility.
Reagents:
-
5-Bromo-2-chloropyridine-3-sulfonyl chloride (1.0 eq)[1]
-
Aniline derivative or Primary Amine (1.0 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM), Anhydrous (0.1 M concentration)
Step-by-Step Methodology:
-
System Preparation (Critical):
-
Flame-dry a round-bottom flask and purge with Nitrogen (N2) or Argon.
-
Why: The pyridine ring pulls electron density from the sulfonyl group, making the S-Cl bond extremely susceptible to hydrolysis by atmospheric moisture.
-
-
Solubilization:
-
Dissolve the amine (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM. Cool to 0°C using an ice bath.
-
Why: Cooling suppresses the formation of bis-sulfonamides and controls the exotherm.
-
-
Addition:
-
Dissolve 5-Bromo-2-chloropyridine-3-sulfonyl chloride in a minimal amount of DCM.
-
Add dropwise to the amine solution over 15 minutes.
-
Observation: The solution will likely turn yellow/orange. A white precipitate (Et3N·HCl) will form immediately.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
TLC Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Success Criteria: Disappearance of the sulfonyl chloride spot (high Rf) and appearance of a polar sulfonamide spot.
-
-
Workup (Self-Validating Step):
Troubleshooting "Ghost" Peaks:
If LC-MS shows a mass corresponding to [M+OH], your starting material hydrolyzed before reacting.
-
Fix: Ensure the amine is added before the sulfonyl chloride, or use a "reverse addition" method if the amine is sterically hindered.
Part 5: References
-
Actelion Pharmaceuticals Ltd. (2017). Chemical compounds as inhibitors of kinase activity. WO2017137535A1.
-
Walter and Eliza Hall Institute of Medical Research. (2022). Inhibitors of KEAP1-Nrf2 protein-protein interaction. AU2022200478A1.[3]
-
Merck Patent GmbH. (2019). Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy. WO2019201283A1.
-
BenchChem. (2025). Comparative Analysis of Pyridine-3-sulfonate Reactivity.
-
Rogne, O. (1970). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-chloropyridine-3-sulfonyl chloride
This document provides a detailed, safety-first protocol for the proper handling and disposal of 5-Bromo-2-chloropyridine-3-sulfonyl chloride. As a highly reactive compound, its management requires a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide moves beyond a simple checklist, offering a procedural narrative grounded in chemical principles to empower researchers with the knowledge to handle this and similar reagents confidently and safely.
Core Hazard Assessment: Understanding the Reactivity
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a bifunctional molecule, with its hazard profile dominated by the highly electrophilic sulfonyl chloride group.[1] The primary operational risk stems from this functional group's violent reactivity with nucleophiles, most notably water.
Causality of Hazard: The sulfur atom in the sulfonyl chloride moiety is highly electron-deficient, making it an aggressive target for nucleophilic attack. When it comes into contact with water, a rapid and highly exothermic hydrolysis reaction occurs. This reaction produces two acidic and corrosive byproducts: 5-bromo-2-chloropyridine-3-sulfonic acid and hydrogen chloride (HCl) gas.[2][3] The rapid generation of HCl gas can cause a dangerous pressure buildup in a closed container and creates a corrosive and toxic inhalation hazard.[2][4]
Furthermore, the compound is classified as a corrosive solid that causes severe skin burns and eye damage and is harmful if inhaled or swallowed.[2][5] Therefore, all handling and disposal operations must be designed to mitigate these intrinsic chemical hazards through controlled neutralization.
Pre-Disposal Checklist & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a systematic check of safety equipment and personnel readiness is mandatory. This protocol is to be performed exclusively within a certified chemical fume hood.
| Item | Specification & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood. Rationale: To contain and exhaust toxic and corrosive vapors (HCl gas) generated during neutralization. |
| Eye & Face Protection | Safety goggles with side shields and a full-face shield. Rationale: Protects against splashes of the corrosive reagent and neutralization solution. Standard safety glasses are insufficient.[6] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for tears or holes before use. Rationale: Prevents skin contact with the compound, which causes severe chemical burns.[2] |
| Body Protection | Flame-resistant laboratory coat and chemical-resistant apron. Rationale: Provides a barrier against accidental spills and splashes. Contaminated clothing must be removed immediately.[5] |
| Emergency Equipment | Functioning and accessible safety shower and eyewash station. Rationale: Immediate decontamination is critical in case of accidental exposure.[7] |
| Neutralization Agents | Sodium bicarbonate (NaHCO₃) or a prepared 5-10% aqueous solution of sodium hydroxide (NaOH). Spill kit with an inert absorbent material (e.g., vermiculite or sand). Rationale: To safely and controllably neutralize the acidic byproducts of hydrolysis. |
Step-by-Step Disposal & Neutralization Protocol
This protocol is designed for the safe, controlled destruction of small quantities (typically <10g) of 5-Bromo-2-chloropyridine-3-sulfonyl chloride at the laboratory scale.
Phase 1: Preparation of the Neutralization Medium
-
Choose a Reaction Vessel: Select a clean, appropriately sized Erlenmeyer flask or beaker (at least 10 times the volume of the neutralization solution). A wide-mouthed vessel is preferable to facilitate additions. Equip it with a magnetic stir bar.
-
Prepare the Quenching Solution: In the chemical fume hood, prepare a quenching solution. Two primary options are recommended:
-
Option A (Preferred for small quantities): A saturated aqueous solution of sodium bicarbonate. This is a weaker base, resulting in a less exothermic and more easily controlled reaction.
-
Option B (For experienced personnel): A 5-10% aqueous solution of sodium hydroxide. This is more efficient but will generate more heat.
-
-
Cool the Solution: Place the reaction vessel containing the quenching solution into an ice-water bath and allow it to cool to below 10°C. Maintain stirring to ensure uniform temperature. Rationale: The hydrolysis and subsequent neutralization are highly exothermic. Cooling the medium is a critical step to control the reaction rate and prevent boiling or splashing.
Phase 2: Controlled Addition of the Sulfonyl Chloride
-
Aliquot the Reagent: Carefully weigh the 5-Bromo-2-chloropyridine-3-sulfonyl chloride to be disposed of. If it is a solid, it can be added in small portions. If it is in a solution with a non-reactive solvent (e.g., dichloromethane), it can be added via a dropping funnel.[3]
-
Initiate Slow Addition: With vigorous stirring of the cooled quenching solution, add the sulfonyl chloride very slowly in small increments or dropwise.
-
Monitor the Reaction: Observe the reaction closely. Effervescence (release of CO₂ if using bicarbonate) and a temperature increase are expected. Monitor the temperature of the reaction mixture with a thermometer. Do not allow the temperature to exceed 25°C.
-
Control the Rate: If the reaction becomes too vigorous or the temperature rises too quickly, immediately cease the addition. Allow the mixture to cool and the reaction to subside before resuming addition at a slower rate. Rationale: This slow, controlled addition is the most critical part of the process. It ensures that the heat and gas generated can be safely managed, preventing a runaway reaction.[2]
Phase 3: Final Neutralization and Verification
-
Allow for Complete Reaction: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes, then allow it to warm to room temperature while stirring for an additional 1-2 hours. Rationale: This ensures the complete hydrolysis and neutralization of the sulfonyl chloride.
-
Check the pH: Using pH paper or a calibrated pH meter, check the pH of the resulting aqueous solution. The sulfonyl chloride is acidic upon hydrolysis.
-
Adjust pH: If the solution is acidic (pH < 6), add more base (sodium bicarbonate or dropwise addition of 5% NaOH) until the pH is in a neutral range (pH 6-8). If the solution is too basic (pH > 9), it can be neutralized with a dilute acid like citric acid.
-
Final Confirmation: Once the pH is stable in the neutral range, the reactive sulfonyl chloride has been successfully deactivated.
Waste Management & Segregation
The neutralized solution, while no longer corrosive due to the sulfonyl chloride, is now a halogenated aqueous waste stream and must be managed accordingly.[8][9]
-
Containerize: Transfer the neutralized solution to a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[9]
-
Labeling: Ensure the waste container is clearly labeled with a hazardous waste tag that lists all chemical constituents, including the neutralized products (5-bromo-2-chloropyridine-3-sulfonate sodium salt, sodium chloride, etc.) and their estimated concentrations.[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from non-halogenated and other incompatible waste streams, awaiting pickup by certified waste disposal personnel.[10]
-
Final Disposal: The ultimate disposal of this waste stream should be handled by a licensed facility, typically via high-temperature incineration, which is effective for destroying halogenated organic compounds.[11]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Spill: For a small spill, absorb the material with a non-reactive, inert absorbent (e.g., sand or vermiculite). Collect the material into a sealed container for disposal following the protocol above. Do not use combustible materials like paper towels to absorb the raw chemical. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[13]
Disposal Workflow Diagram
Caption: Disposal workflow for 5-Bromo-2-chloropyridine-3-sulfonyl chloride.
References
-
Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. Retrieved from [Link]
-
NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of sulfonyl chlorides. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloropyridine-3-sulfonyl chloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-Bromo-2-chloropyridine-3-sulfonyl Chloride: A Framework for Laboratory Safety and Operational Excellence
For the experienced researcher, the introduction of a new reagent into a synthetic workflow is a moment of calculated precision. 5-Bromo-2-chloropyridine-3-sulfonyl chloride is a powerful electrophilic building block, instrumental in the synthesis of novel sulfonamides and other derivatives with potential applications in pharmaceuticals and agrochemicals.[1] However, its utility is matched by its hazardous nature. As a sulfonyl chloride, it belongs to a class of compounds known for their reactivity, particularly with nucleophiles such as water. This guide provides a comprehensive framework for the safe handling, use, and disposal of this reagent, grounded in the principles of chemical causality and procedural validation.
Understanding the Inherent Risks: The Chemistry of a Hazardous Reagent
5-Bromo-2-chloropyridine-3-sulfonyl chloride's hazardous properties are a direct consequence of its chemical structure. The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic, making it susceptible to rapid, exothermic reaction with water and other protic substances. This reaction hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid, liberating corrosive and toxic hydrogen chloride (HCl) gas.[2] The compound itself is classified as corrosive and can cause severe skin burns and eye damage upon contact.[3] Furthermore, as with many halogenated aromatic compounds, its toxicological properties are not fully investigated, warranting a cautious approach.[3]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Water Reactive: Reacts violently with water, producing heat and toxic hydrogen chloride gas.[2][3]
-
Moisture Sensitive: Degrades upon exposure to moist air.[3]
-
Inhalation Hazard: Inhalation of dust or vapors can cause respiratory irritation.[4]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling 5-Bromo-2-chloropyridine-3-sulfonyl chloride. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| Protection Level | Required PPE | Rationale and Expert Insight |
| Primary Containment | Certified Chemical Fume Hood | All manipulations of 5-Bromo-2-chloropyridine-3-sulfonyl chloride must be conducted within a properly functioning chemical fume hood.[5] This is non-negotiable. The hood provides primary containment of toxic vapors and dust, and the sash acts as a physical barrier against splashes. |
| Eye and Face Protection | ANSI Z87.1-compliant Chemical Splash Goggles AND a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[5][6] A full-face shield must be worn over the goggles when handling quantities greater than a few grams or during any operation with a heightened splash risk (e.g., quenching a reaction).[5][7] This provides a secondary layer of protection for the entire face from the corrosive material. |
| Hand Protection | Double-gloving: Nitrile inner gloves with thicker, chemical-resistant outer gloves (e.g., Neoprene or Butyl rubber) | A single pair of standard nitrile gloves offers inadequate protection against prolonged contact with corrosive chemicals.[5] The recommended practice is to wear two pairs of gloves. The inner nitrile glove provides a "tell-tale" - if the outer glove is breached, the inner glove can be removed without skin contact. The outer glove should be of a material with high resistance to corrosive chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Flame-resistant (FR) lab coat with tight-fitting cuffs, worn over long pants and fully enclosed shoes | A standard cotton lab coat is not sufficient. A flame-resistant coat provides an additional layer of protection. The lab coat must be fully buttoned with sleeves rolled down.[5] Long pants and closed-toe shoes made of a non-porous material are required to protect the legs and feet from potential spills.[7] For large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.[7] |
| Respiratory Protection | NIOSH-approved respirator (as needed) | While a fume hood is the primary means of respiratory protection, a NIOSH-approved air-purifying respirator with acid gas cartridges may be necessary for emergency situations, such as a spill outside of the fume hood, or during large-scale powder handling where aerosolization is possible.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a systematic approach to handling 5-Bromo-2-chloropyridine-3-sulfonyl chloride from receipt to disposal, ensuring safety at every stage.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Do this within a fume hood if possible.[6]
-
Segregate: Store the container in a dedicated, clearly labeled secondary container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[9] The storage area should be away from incompatible materials such as bases, acids, amines, and oxidizing agents.[3]
-
Inert Atmosphere: For long-term storage, consider placing the container inside a desiccator or glove box with an inert atmosphere to prevent degradation from moisture.[3]
Experimental Use (Weighing and Dispensing)
-
Preparation: Before handling the chemical, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[6] Have appropriate spill cleanup materials readily available (see Disposal Plan).
-
Inert Environment: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[3]
-
Weighing: Weigh the solid reagent in a fume hood. Use non-metallic spatulas and weighing boats, as sulfonyl chlorides can corrode metals.[5]
-
Addition: Add the reagent to the reaction vessel slowly and in a controlled manner. If adding to a liquid, ensure the liquid is stirred to prevent localized heating. Never add liquid (e.g., solvent) directly to the bulk sulfonyl chloride. The principle of "always add acid to water" (or in this case, reagent to solvent) applies to mitigate rapid, uncontrolled reactions.[5]
Reaction Quenching and Workup
-
Quenching: The most hazardous step after the reaction is complete is the quenching of any excess sulfonyl chloride. This must be done with extreme caution.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully transfer the reaction mixture via cannula or dropping funnel to a separate flask containing a stirred, cold, dilute solution of a weak base, such as sodium bicarbonate.[10]
-
Never add water or base directly to the reaction mixture. This can cause a violent, exothermic reaction and release of HCl gas.[10]
-
Monitor for gas evolution and control the rate of addition to keep it manageable.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 5-Bromo-2-chloropyridine-3-sulfonyl chloride.
Disposal Plan: Managing Waste from Cradle to Grave
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and environmental compliance.
-
Solid Waste: All contaminated solid waste, including gloves, weighing paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste:
-
After quenching as described above, the neutralized aqueous layer should be treated as hazardous waste.
-
Organic waste streams containing the reaction product or unreacted starting material must also be collected in a designated, labeled hazardous waste container.
-
Never pour any waste from this process down the drain.[9]
-
-
Spill Management:
-
Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If the spill is small and within the fume hood, contain it with a chemical-absorbent material that does not react with sulfonyl chlorides (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Neutralize: Cautiously cover the spill with a dry, weak base like sodium bicarbonate to neutralize the acidic components.
-
Collect: Once the reaction has ceased, carefully sweep the material into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
For large spills, especially outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[5]
-
By adhering to this comprehensive guide, researchers can confidently and safely utilize 5-Bromo-2-chloropyridine-3-sulfonyl chloride, harnessing its synthetic potential while upholding the highest standards of laboratory safety.
References
- Vertex AI Search. (2024). Safe Handling of Corrosive Chemicals. The Chemistry Blog.
- OSHA Training School. (2024).
- University of California, Irvine Environmental Health & Safety. Standard Operating Procedure (SOP) for Strong Corrosive Chemicals.
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- ChemicalBook. (2025).
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- CHEMM. Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2014).
- S D Fine-Chem Limited.
- BenchChem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Sigma-Aldrich. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR.
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (2025).
- Jubilant Ingrevia Limited. (2024).
- Chem-Impex. 5-Bromo-pyridine-2-sulfonyl chloride.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
